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  • Product: 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole
  • CAS: 926268-64-6

Core Science & Biosynthesis

Foundational

4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole: A Versatile Pharmacophore in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, pyrazole-containing heterocycles have emerged as privileged scaffolds due to their profound biological activities and favorable pharmacokinetic profiles[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrazole-containing heterocycles have emerged as privileged scaffolds due to their profound biological activities and favorable pharmacokinetic profiles[1]. Among these, 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (CAS: 926268-64-6) represents a highly specialized and versatile building block[2].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic pharmacophore. The integration of a lipophilic phenyl ring, a stable pyrazole core, and a highly reactive hydrazinomethyl moiety creates a tripartite system. This system is uniquely suited for the synthesis of complex hydrazone libraries, enzyme inhibitors, and targeted antimicrobial agents[3][4]. This whitepaper dissects the structural rationale, synthetic methodologies, and biological evaluation protocols required to leverage this compound in advanced drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of a building block is the first step in rational drug design. The structural components of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole dictate its solubility, reactivity, and target-binding kinetics.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole
CAS Registry Number 926268-64-6[2]
Molecular Formula C10H12N4[2]
Molecular Weight 188.23 g/mol [2]
Core Scaffold 1-Phenyl-1H-pyrazole
Functional Handle Hydrazinomethyl (-CH2-NH-NH2)
Primary Utility Precursor for bioactive hydrazones, Schiff bases, and kinase/LOX inhibitors
Pharmacophore Deconstruction
  • The N-Phenyl Ring: Confers essential lipophilicity. In biological systems, this hydrophobic bulk is critical for driving the molecule into deep, non-polar binding pockets, such as the active site of Cyclooxygenase-2 (COX-2)[4].

  • The Pyrazole Core: Acts as a rigid, aromatic spacer. Its nitrogen atoms provide critical hydrogen-bond accepting capabilities while resisting the rapid metabolic degradation often seen in less stable heterocycles[1].

  • The Hydrazinomethyl Moiety: The causal agent of the molecule's synthetic utility. The terminal amine (-NH2) is a potent nucleophile, allowing for rapid condensation with aldehydes or ketones to form extended hydrazone networks[3]. Biologically, this group can act as a metal chelator, a feature exploited in the inhibition of metalloenzymes like 5-Lipoxygenase (5-LOX)[5].

Mechanistic Rationale in Drug Design

Why do we actively select the 1-phenyl-1H-pyrazole scaffold for functionalization? The causality lies in its proven track record of modulating inflammatory and oxidative pathways.

When we design anti-inflammatory agents, we often target the arachidonic acid cascade. Pyrazole derivatives are well-documented inhibitors of COX-2 and 5-LOX[4][5]. By appending a hydrazinomethyl group, we achieve two goals:

  • Target Engagement: The hydrazine moiety can coordinate with the non-heme iron atom situated in the catalytic domain of 5-LOX, neutralizing its oxidative capacity[5].

  • Structural Extension: The hydrazine group serves as an anchor point. By reacting it with substituted benzaldehydes, we generate hydrazones that exhibit significant bacterial suppression against strains like S. aureus and E. coli by disrupting cell wall synthesis[3].

Mechanism Compound 4-(Hydrazinomethyl)- 1-phenyl-1H-pyrazole COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Hydrophobic Pocket Binding LOX 5-Lipoxygenase (5-LOX) Compound->LOX Iron Chelation via Hydrazine Arachidonic Arachidonic Acid (Membrane Phospholipids) Arachidonic->COX2 Arachidonic->LOX Prostaglandins Prostaglandins (PGE2) (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) (Edema) LOX->Leukotrienes

Dual inhibition mechanism of COX-2 and 5-LOX by pyrazole-hydrazine derivatives.

Synthetic Methodologies & Workflows

To ensure high purity and yield, the synthesis of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole must be strictly controlled. The most robust route involves the Vilsmeier-Haack formylation of a phenylhydrazone, followed by condensation and reduction[5][6][7].

Step-by-Step Synthesis Protocol

Phase 1: Vilsmeier-Haack Formylation Causality: We utilize the Vilsmeier-Haack reagent (DMF/POCl3) because the generated chloromethyleniminium ion acts as a potent electrophile, driving both the cyclization of the hydrazone and the formylation at the C4 position of the resulting pyrazole ring[5][7].

  • Dissolve 0.01 mol of acetophenone phenylhydrazone in 15 mL of anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C. Add 0.03 mol of Phosphorus oxychloride (POCl3) dropwise to control the exothermic formation of the Vilsmeier reagent[8].

  • Heat the mixture to 70–80 °C and stir for 5–6 hours. Monitor via TLC (Hexane:Ethanol 9:1)[5].

  • Quench by pouring over crushed ice and neutralize with saturated aqueous NaHCO3. Filter the resulting 1-phenyl-1H-pyrazole-4-carbaldehyde intermediate.

Phase 2: Hydrazone Formation & Reduction Causality: We use a mild reducing agent like Sodium Borohydride (NaBH4) rather than Lithium Aluminum Hydride (LiAlH4) to selectively reduce the imine bond without cleaving the delicate N-N hydrazine bond.

  • Suspend 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.5 eq) and a catalytic drop of glacial acetic acid. Reflux for 3 hours to form the intermediate hydrazone[9].

  • Cool the mixture to 0 °C. Slowly add NaBH4 (1.5 eq) in small portions.

  • Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole.

Synthesis A Acetophenone + Phenylhydrazine B Phenylhydrazone A->B Condensation (EtOH) C 1-Phenyl-1H-pyrazole- 4-carbaldehyde B->C DMF/POCl3 (Vilsmeier-Haack) D Hydrazone Intermediate C->D Hydrazine Hydrate E 4-(Hydrazinomethyl)- 1-phenyl-1H-pyrazole D->E NaBH4 Reduction

Synthetic workflow for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole.

Biological Evaluation & Validation Protocols

A protocol is only as good as its internal controls. To validate the synthesized 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (or its downstream hydrazone derivatives) for anti-inflammatory efficacy, a self-validating in vitro COX-2 inhibition assay is required[4].

Self-Validating COX-2 Inhibition Assay

Causality: By measuring the conversion of arachidonic acid to Prostaglandin E2 (PGE2), we directly quantify the functional inhibition of the COX-2 enzyme.

Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Prepare serial dilutions of the synthesized compound (0.1 µM to 100 µM) in DMSO. Incubate the enzyme with the compound for 15 minutes at 37 °C.

    • Self-Validation Step: Include a positive control well using a known standard (e.g., Diclofenac sodium or Celecoxib) to ensure the enzyme is active and the assay has a valid dynamic range[4]. Include a vehicle control (DMSO only) to establish baseline 100% activity.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes.

  • Reaction Quenching & Quantification: Quench the reaction with 1M HCl. Quantify the produced PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 by plotting the log of compound concentration against the normalized percentage of PGE2 production. A successful synthesis of a highly active derivative will demonstrate an IC50 in the low micromolar range, validating the structural rationale.

References

1.[2] ChemicalBook. "4-(HYDRAZINOMETHYL)-1-PHENYL-1H-PYRAZOLE | 926268-64-6". ChemicalBook. Available at: 2.[3] DOI.org. "Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives". DOI. Available at: 3.[6] PPOR.az. "OVERVIEW OF RECENT ADVANCES IN THE SYNTHESIS OF NEW BIOLOGICALLY ACTIVE PYRAZOLE DERIVATIVES". PPOR. Available at: 4. ResearchGate. "New pyrazole derivatives of potential biological activity". ResearchGate. Available at: 5.[1] Academic Strive. "Synthesis and Biological Activities of Some Pyrazole Derivatives". Academic Strive. Available at: 6.[4] MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives". MDPI. Available at: 7.[5] NIH. "Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors". PMC. Available at: 8.[7] Semantic Scholar. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity". Semantic Scholar. Available at:

Sources

Exploratory

CAS 926268-64-6 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole supplier

The following technical guide details the chemical architecture, synthetic utility, and quality assurance protocols for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (CAS 926268-64-6) . This document is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthetic utility, and quality assurance protocols for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (CAS 926268-64-6) . This document is designed for researchers and sourcing specialists requiring a rigorous, data-driven approach to utilizing this heterocyclic building block.

CAS: 926268-64-6 Formula: C₁₁H₁₄N₄ Molecular Weight: 202.26 g/mol

Executive Summary

4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole is a specialized heterocyclic intermediate characterized by a pyrazole core N-arylated at position 1, and functionalized with a hydrazinomethyl group at position 4. It serves as a critical "linker" scaffold in medicinal chemistry, particularly for the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents. Its bifunctional nature—possessing both an aromatic acceptor (pyrazole) and a nucleophilic tail (hydrazine)—makes it a versatile precursor for constructing fused heterocycles and Schiff base ligands.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's stability, synthesis, and validation.

Chemical Architecture & Properties

The molecule consists of a lipophilic 1-phenyl-1H-pyrazole head coupled to a reactive hydrazine tail. The methylene bridge (-CH₂-) interrupts conjugation between the hydrazine and the aromatic system, preserving the nucleophilicity of the hydrazine moiety.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Significance
Appearance Off-white to pale yellow solidColor variation often indicates oxidation of the hydrazine tail.
Melting Point 78–82 °CSharp range indicates high purity; broad range suggests oligomerization.
Solubility DMSO, Methanol, DMFPoor solubility in water due to the N-phenyl group.
pKa (Hydrazine) ~8.1 (conjugate acid)Sufficiently basic to form stable salts (HCl, HBr).
Stability Air-sensitive (slow oxidation)Requires storage under inert atmosphere (Argon/N₂).

Synthetic Utility & Reaction Pathways

Understanding the synthesis of CAS 926268-64-6 is crucial for evaluating supplier quality. The industrial route typically involves the Vilsmeier-Haack formylation followed by reductive amination or substitution.

Core Synthesis Workflow

The most robust synthetic pathway proceeds through the corresponding alcohol and alkyl chloride. This method avoids the formation of unstable hydrazone intermediates often seen in direct reductive amination.

Step 1: Vilsmeier-Haack cyclization of acetophenone phenylhydrazone to yield 1-phenyl-1H-pyrazole-4-carbaldehyde .[1][2] Step 2: Reduction (NaBH₄) to the alcohol. Step 3: Chlorination (SOCl₂) to 4-(chloromethyl)-1-phenyl-1H-pyrazole. Step 4: Nucleophilic substitution with hydrazine hydrate.

Visualization: Synthetic Pathway

SynthesisPathway cluster_0 Key Quality Checkpoint Start Acetophenone Phenylhydrazone Inter1 1-Phenyl-1H-pyrazole- 4-carbaldehyde Start->Inter1 Vilsmeier-Haack (POCl3/DMF) Inter2 (1-Phenyl-1H-pyrazol- 4-yl)methanol Inter1->Inter2 Reduction (NaBH4) Inter3 4-(Chloromethyl)- 1-phenyl-1H-pyrazole Inter2->Inter3 Chlorination (SOCl2) Final CAS 926268-64-6 (Target) Inter3->Final Substitution (N2H4·H2O)

Figure 1: Stepwise industrial synthesis of CAS 926268-64-6. The chloromethyl intermediate (Inter3) is a critical quality checkpoint for impurities.

Quality Assurance: A Self-Validating System

When sourcing this compound, rely on a "Triangulation Protocol" where three distinct analytical methods must corroborate the structure.

Protocol 1: 1H-NMR Validation
  • Diagnostic Signal: Look for the methylene bridge (-CH₂-) singlet around δ 3.6–3.9 ppm .

  • Impurity Flag: A peak at δ 9.8–10.0 ppm indicates unreacted aldehyde (starting material).

  • Hydrazine Integrity: Broad exchangeable protons (NH/NH₂) should appear around δ 3.0–5.0 ppm (solvent dependent). Absence suggests oxidation to the azo or hydrazone form.

Protocol 2: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Acceptance Criteria: Main peak >97%.

  • Common Contaminant: The bis-alkylated hydrazine dimer (where one hydrazine molecule reacts with two chloromethyl pyrazoles). This will elute later (more lipophilic) than the target.

Protocol 3: Mass Spectrometry (LC-MS)
  • Expected Mass: [M+H]⁺ = 203.1.

  • Red Flag: A mass of ~387 indicates the dimer impurity (C₂₂H₂₀N₆).

Visualization: QC Decision Tree

QCDecision Sample Incoming Sample CAS 926268-64-6 NMR 1H-NMR Analysis Sample->NMR AldehydeCheck Peak at 9.9 ppm? NMR->AldehydeCheck Reject1 REJECT: Aldehyde Contamination AldehydeCheck->Reject1 Yes HPLC HPLC Purity Check AldehydeCheck->HPLC No DimerCheck Late eluting peak (>10% area)? HPLC->DimerCheck Reject2 REJECT: Dimer Impurity DimerCheck->Reject2 Yes Pass APPROVE: Release for Synthesis DimerCheck->Pass No

Figure 2: Quality Control Decision Matrix. Automated logic for accepting or rejecting supplier batches.

Handling, Stability & Safety

Expert Insight: Hydrazine derivatives are inherently reducing agents and potential alkylating agents. They must be treated with respect to both stability and toxicity.[3]

Storage Protocol
  • Temperature: -20 °C is optimal; 2–8 °C is acceptable for short term.

  • Atmosphere: Store under Argon. The hydrazine tail reacts with atmospheric CO₂ to form carbazates over time.

  • Container: Amber glass vials with Teflon-lined caps.

Safety Data (GHS Classification)
  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • Precaution: Handle in a fume hood. Quench spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal.

Applications in Drug Discovery

This compound is a "privileged structure" building block.[5][6]

  • Kinase Inhibitors: The 1-phenyl-pyrazole core mimics the ATP-binding motif found in many kinase inhibitors (e.g., similar scaffolds in Celecoxib or Ruxolitinib analogs). The hydrazine tail allows for the formation of fused rings like pyrazolo[4,3-d]pyridazines .

  • Schiff Base Ligands: Condensation with aldehydes creates hydrazone linkers, widely explored for anti-tubercular and anti-viral activity [1].

  • Heterocycle Formation: Reacts with 1,3-diketones to form secondary pyrazoles, creating "pyrazole-linker-pyrazole" bis-heterocycles.

References

  • Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives : Title: "Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies." Source: Rasayan Journal of Chemistry. URL:[Link] (General reference for Vilsmeier-Haack synthesis of the core).

  • Vilsmeier-Haack Reaction Mechanism : Title: "Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of Their Antioxidant and Anti-inflammatory Activity." Source: Semantic Scholar. URL:[Link]

  • General Pyrazole Synthesis : Title: "Recent Advances in Synthesis and Properties of Pyrazoles." Source: MDPI Molecules. URL:[Link]

Sources

Foundational

Comprehensive Guide to 1-Phenyl-1H-Pyrazole-4-Carbaldehyde Hydrazine Derivatives

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary The 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold represents a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for the development of potent bioactive agents.[1] When derivatized with hydrazines to form hydrazones (Schiff bases), these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This guide provides a rigorous technical analysis of the synthesis, structural characterization, and pharmacological evaluation of these derivatives. It synthesizes data from recent literature to establish a self-validating workflow for researchers aiming to exploit this scaffold for drug discovery.

Chemical Architecture & Synthesis

The construction of the core scaffold relies on the Vilsmeier-Haack reaction , a robust formylation method that simultaneously cyclizes hydrazones into the pyrazole ring.[2]

Core Scaffold Synthesis: The Vilsmeier-Haack Route

The synthesis begins with the condensation of acetophenone with phenylhydrazine to yield the corresponding phenylhydrazone. This intermediate is subjected to the Vilsmeier-Haack reagent (POCl₃/DMF), which acts as both a formylating agent and a cyclization promoter.

Mechanism:

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[3]

  • Nucleophilic Attack: The hydrazone nitrogen attacks the Vilsmeier reagent.

  • Cyclization: Intramolecular attack and elimination of dimethylamine yield the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Derivatization: Hydrazone Formation

The aldehyde moiety at the C-4 position serves as a "chemical hook" for condensation with various hydrazine derivatives (e.g., phenylhydrazine, substituted hydrazides, thiosemicarbazides). This reaction proceeds via a nucleophilic addition-elimination mechanism to form the azomethine (-CH=N-NH-) linkage, essential for biological activity.

Synthetic Workflow Visualization

The following diagram outlines the critical pathway from raw materials to bioactive hydrazone derivatives.

SynthesisWorkflow Raw1 Acetophenone Inter1 Acetophenone Phenylhydrazone Raw1->Inter1 Condensation (EtOH/AcOH) Raw2 Phenylhydrazine Raw2->Inter1 Core 1-Phenyl-1H-pyrazole- 4-carbaldehyde Inter1->Core Cyclization (80-90°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Core Formylation Product Target Hydrazone Derivative Core->Product Schiff Base Formation Hydrazine R-Hydrazine/Hydrazide Hydrazine->Product

Figure 1: Step-wise synthetic pathway for generating pyrazole-4-carbaldehyde hydrazone libraries.

Pharmacological Profile & Mechanism of Action

The biological efficacy of these derivatives stems from the steric and electronic properties of the hydrazone linker and the substituents on the pyrazole ring.

Anticancer Activity

Derivatives bearing electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring have demonstrated potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.

  • Mechanism: Inhibition of kinase pathways (e.g., EGFR, CDK2) and induction of apoptosis via the mitochondrial pathway.

  • Key Finding: A thiazolyl hydrazone derivative (Compound 2i) showed an IC₅₀ of 0.0316 mM against A549 cells, exhibiting selectivity over normal NIH3T3 fibroblasts [1].[4][5]

Antimicrobial & Enzyme Inhibition

Hydrazone derivatives incorporating quinazolin-4(3H)-one moieties have shown significant antibacterial activity by targeting DNA Gyrase .

  • Target: E. coli DNA Gyrase (ATPase domain).

  • Potency: Specific derivatives (e.g., 5a, 5c) achieved IC₅₀ values in the range of 3.19–4.17 µM , comparable to standard antibiotics [4].

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore points and their impact on biological activity.

SAR_Analysis Scaffold Pyrazole-4-Carbaldehyde Scaffold R1 N1-Phenyl Ring (Lipophilicity) Scaffold->R1 R3 C3-Substituent (Steric Bulk) Scaffold->R3 Linker Hydrazone Linker (-CH=N-NH-) Scaffold->Linker Effect1 Electron Withdrawing (F, Cl, CF3) Increases Cytotoxicity R1->Effect1 Tail Hydrazine Tail (Target Specificity) Linker->Tail Effect2 Metal Chelation Potential (Antimicrobial) Linker->Effect2 Effect3 Heterocyclic Tails (Thiazole/Quinazoline) Enhance DNA Gyrase Binding Tail->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical regions for optimization.

Experimental Protocols

These protocols are designed to be self-validating. The success of the Vilsmeier-Haack reaction is visually indicated by the formation of a viscous red/orange complex before hydrolysis.

Protocol A: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde

Reagents: Acetophenone phenylhydrazone (10 mmol), POCl₃ (30 mmol), DMF (anhydrous, 10 mL).

  • Preparation of Vilsmeier Reagent: In a fume hood, add POCl₃ dropwise to ice-cold anhydrous DMF (0–5 °C) with stirring. A white/yellowish solid or viscous paste (Vilsmeier salt) will form.

  • Addition: Dissolve the acetophenone phenylhydrazone in minimal DMF and add it dropwise to the Vilsmeier reagent.

  • Heating: Allow the mixture to reach room temperature, then heat at 80–90 °C for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize slowly with saturated Na₂CO₃ solution until pH 7–8. A pale yellow precipitate will form.[6]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Validation: IR peak at ~1670 cm⁻¹ (C=O aldehyde).

Protocol B: Synthesis of Hydrazone Derivatives

Reagents: Pyrazole-aldehyde (from Protocol A, 1 mmol), Substituted Hydrazine/Hydrazide (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (catalytic, 2-3 drops).

  • Reflux: Mix the aldehyde and hydrazine in ethanol. Add acetic acid.[1][7][8] Reflux for 2–4 hours .

  • Precipitation: Cool the mixture to room temperature. The product often precipitates out. If not, pour into ice water.

  • Purification: Recrystallize from ethanol or DMF/water.

    • Validation: Disappearance of C=O peak (1670 cm⁻¹) and appearance of C=N peak (~1600–1620 cm⁻¹) in IR.

Quantitative Data Summary

The following table summarizes key biological data from recent literature, allowing for direct comparison of potency across different derivative classes.

Derivative ClassTarget / Cell LineKey SubstituentActivity Metric (IC₅₀/MIC)Reference
Thiazolyl Hydrazone A549 (Lung Cancer)4-CF₃ (Phenyl ring)IC₅₀ = 31.6 µM[1]
Thiazolyl Hydrazone NIH3T3 (Normal)4-CF₃ (Phenyl ring)> 500 µM (Selective)[1]
Quinazolin-4-one DNA Gyrase (E. coli)Furan/Thiophene tailIC₅₀ = 3.19 µM[4]
Galloyl Hydrazone S. aureus3,4,5-trihydroxyMIC < 10 µg/mL[2]
Indolyl-Pyrazole B. subtilis2-Methyl-indoleZone of Inhib. = 22 mm[5]

References

  • Altıntop, M. D., et al. (2014).[4] Synthesis and Biological Evaluation of New Pyrazole-based Thiazolyl Hydrazone Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery.

  • Reddy, L., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies.

  • Shetty, A. K., et al. (2018). Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Al-Wahaibi, L. H., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Molecules.

  • Sudha, B. S., et al. (2011).[7] Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry.

Sources

Exploratory

Pyrazole-Based Hydrazine Scaffolds: A Technical Guide for Medicinal Chemists

Executive Summary The fusion of pyrazole rings with hydrazine functionalities represents a "privileged scaffold" strategy in modern drug discovery. While pyrazoles (e.g., Celecoxib, Rimonabant) are established pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyrazole rings with hydrazine functionalities represents a "privileged scaffold" strategy in modern drug discovery. While pyrazoles (e.g., Celecoxib, Rimonabant) are established pharmacophores for kinase and GPCR modulation, incorporating hydrazine-derived linkers (hydrazides/hydrazones) creates hybrid architectures with unique electronic and steric profiles. This guide analyzes the design, synthesis, and therapeutic utility of these scaffolds, specifically addressing the balance between high-affinity binding and the metabolic liabilities associated with the hydrazine moiety.

Structural & Electronic Architecture

The Scaffold Rationale

The pyrazole-hydrazine scaffold operates on a principle of bidentate hydrogen bonding and conformational rigidity .

  • The Pyrazole Core: Acts as a bioisostere for imidazole or pyrrole. The

    
     (pyrrole-like) and 
    
    
    
    (pyridine-like) nitrogens provide simultaneous H-bond donor/acceptor sites, ideal for interacting with the hinge region of kinase domains (e.g., ATP-binding sites).
  • The Hydrazine Linker: When derivatized as a hydrazone (

    
    ) or hydrazide (
    
    
    
    ), this moiety introduces a "kinked" geometry that positions substituents into hydrophobic pockets adjacent to the primary binding site.
  • Tautomerism: The rapid proton transfer between pyrazole nitrogens (

    
    ) allows the scaffold to adapt to distinct protein microenvironments, optimizing 
    
    
    
    .
Structural Alert: The Hydrazine Moiety

Unsubstituted hydrazines are notorious for hepatotoxicity and mutagenicity (structural alerts). However, in medicinal chemistry, this risk is mitigated by flanking steric bulk or electron-withdrawing groups (e.g., acyl-hydrazides or aryl-hydrazones). These modifications stabilize the N-N bond against metabolic cleavage by cytochrome P450s, reducing the release of toxic free hydrazine.

Synthetic Architectures & Protocols

The construction of these scaffolds typically follows a convergent route: Heterocyclization followed by Functionalization .

Core Synthesis Strategy (DOT Diagram)

The following workflow illustrates the conversion of acyclic precursors into a functionalized pyrazole-hydrazone scaffold.

PyrazoleSynthesis Precursors 1,3-Dicarbonyl + Hydrazine Hydrate Cyclization Knorr Cyclization (Reflux/EtOH) Precursors->Cyclization - 2 H2O PyrazoleCore Pyrazole Core (Intermediate) Cyclization->PyrazoleCore Functionalization Functionalization (Esterification or Vilsmeier-Haack) PyrazoleCore->Functionalization Introduce -COOEt / -CHO Hydrazinolysis Hydrazinolysis (+ NH2NH2) Functionalization->Hydrazinolysis Scaffold Pyrazole-Hydrazide Scaffold Hydrazinolysis->Scaffold Condensation Schiff Base Formation (+ Aryl Aldehyde) Scaffold->Condensation FinalProduct Target Pyrazole-Hydrazone Condensation->FinalProduct - H2O

Figure 1: Convergent synthetic workflow for generating pyrazole-hydrazone libraries.

Detailed Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole-Hydrazone

Objective: Synthesis of N'-(benzylidene)-1,3-diphenyl-1H-pyrazole-4-carbohydrazide.

Step 1: Knorr Pyrazole Synthesis (The Core)
  • Reagents: 1,3-diphenylpropane-1,3-dione (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

  • Procedure: Dissolve diketone in ethanol. Add phenylhydrazine dropwise. Reflux at 80°C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Pour into crushed ice. Filter the precipitate (1,3,5-triphenylpyrazole). Recrystallize from ethanol.

    • Causality: Acid catalysis promotes the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, facilitating dehydration.

Step 2: Vilsmeier-Haack Formylation (Functionalization)
  • Reagents: Pyrazole intermediate (from Step 1),

    
    , DMF.
    
  • Procedure: Add

    
     dropwise to DMF at 0°C (forms Vilsmeier reagent). Add pyrazole solution.[1][2] Heat to 90°C for 6 hours.
    
  • Workup: Neutralize with

    
    . Isolate 4-formyl-pyrazole.
    
Step 3: Hydrazone Formation (The Hybrid Scaffold)
  • Reagents: 4-formyl-pyrazole derivative (1 mmol), Isonicotinic acid hydrazide (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (2 drops).

  • Procedure: Reflux for 6-8 hours.

  • Purification: Filter solid product, wash with cold ethanol/ether.

  • Characterization (Self-Validating):

    • IR: Look for disappearance of C=O (aldehyde) at ~1700 cm⁻¹ and appearance of C=N (imine) at ~1600-1620 cm⁻¹.

    • ¹H NMR: Singlet at

      
       8.0–8.5 ppm confirms the azomethine (-CH=N-) proton.
      

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitors)

Pyrazole-hydrazones function as Type I or Type II kinase inhibitors. The pyrazole ring mimics the adenine ring of ATP, while the hydrazine linker extends into the "gatekeeper" region or solvent-exposed front.

Key Interaction Points:

  • Hinge Region: Pyrazole nitrogens form H-bonds with backbone residues (e.g., Met, Glu).

  • DFG Motif: The hydrazone linker provides the necessary vector to position a distal aryl ring into the allosteric pocket (DFG-out conformation).

Structure-Activity Relationship (SAR) Table

The following table summarizes SAR trends for pyrazole-hydrazone derivatives in anticancer screens (e.g., EGFR, VEGFR inhibition).

Substituent PositionModificationEffect on ActivityMechanistic Insight
Pyrazole N1 Phenyl / Substituted ArylIncreases Fills hydrophobic pocket; N-phenyl prevents rapid metabolism compared to N-alkyl.
Pyrazole C3/C5 Bulky groups (e.g., t-Butyl, CF3)Variable Steric bulk here can clash with the gatekeeper residue (e.g., T790M in EGFR).
Hydrazine Linker Methylation (-N(Me)-)Decreases Loss of H-bond donor capability (NH) disrupts binding affinity.
Distal Aryl Ring Electron-Withdrawing (NO2, F)Increases Enhances acidity of the hydrazone NH, strengthening H-bonds; improves metabolic stability.
Biological Pathway Interaction (DOT Diagram)

This diagram visualizes the inhibition of the VEGF signaling pathway by a pyrazole-hydrazine scaffold, leading to anti-angiogenic effects.

VEGFPathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Binding Phosphorylation Autophosphorylation Receptor->Phosphorylation Activation Inhibitor Pyrazole-Hydrazine Inhibitor Inhibitor->Receptor Competitive Binding (ATP Pocket) Inhibitor->Phosphorylation Blocks Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Outcome Angiogenesis & Cell Proliferation Signaling->Outcome Block X

Figure 2: Mechanism of Action for Pyrazole-Hydrazine based VEGFR-2 inhibition.

Pharmacokinetics & Toxicity Management

The Hydrazine Liability

Free hydrazine groups are toxic. However, in acyl-hydrazone forms (


), the hydrolytic stability is significantly higher.
  • Metabolic Stability Assay: Incubate scaffold with human liver microsomes (HLM). Monitor for the release of free hydrazine via derivatization with p-dimethylaminobenzaldehyde (Ehrlich’s reagent).

  • Optimization: If half-life (

    
    ) is < 30 min, introduce steric hindrance ortho to the hydrazone linkage to retard hydrolytic cleavage.
    
Solubility

Pyrazole-hydrazones often suffer from poor aqueous solubility (Brick dust).

  • Solution: Incorporate solubilizing tails (e.g., morpholine, piperazine) at the C3 or C5 position of the pyrazole ring to improve LogD without disrupting the core pharmacophore.

References

  • Structure & Synthesis: Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. (Scilit).

  • Kinase Inhibition: Recent Advances in Pyrazole-Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors.[3] (Mini-Reviews in Medicinal Chemistry).

  • FDA Approved Drugs: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs. (PubMed).[4]

  • Toxicity: Hydrazine Toxicology. (StatPearls - NCBI).

  • General Review: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (ResearchGate).

Sources

Foundational

An In-depth Technical Guide to the Pharmacophore Analysis of the 1-Phenylpyrazole Scaffold

Prepared by: Gemini, Senior Application Scientist Executive Summary The 1-phenylpyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, forming the structural core of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1-phenylpyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2][3] Its synthetic tractability and versatile physicochemical properties allow for extensive decoration, enabling precise modulation of biological activity across a wide range of targets. This guide deconstructs the pharmacophoric potential of this scaffold, using the 1-phenylpyrazole-4-methylhydrazine structure as a conceptual framework. While this specific hydrazine derivative is more accurately viewed as a synthetic intermediate rather than a final bioactive molecule, its structure provides an ideal starting point for exploring the key regions of the core scaffold that are critical for molecular recognition.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential pharmacophoric features of 1-phenylpyrazole derivatives. It details the strategic rationale behind pharmacophore modeling, outlines both ligand- and structure-based methodologies, and synthesizes structure-activity relationship (SAR) data to build a coherent model of the key interactions that drive biological activity.

The 1-Phenylpyrazole Core: A Foundation for Drug Design

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its substitution with a phenyl group at the N1 position yields the 1-phenylpyrazole scaffold, a structure renowned for its pharmacological versatility.[1][4] This core is present in a diverse array of approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phenylpyrazole insecticide class, including Fipronil.[1][5]

The success of this scaffold can be attributed to several key factors:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid, predictable geometry, which is advantageous for orienting substituents into specific binding pockets.

  • Modulable Physicochemical Properties: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the ring system itself contributes to hydrophobic and aromatic/π-stacking interactions.

  • Synthetic Accessibility: Robust and well-established synthetic routes allow for the facile introduction of a wide variety of substituents at multiple positions on both the pyrazole and phenyl rings.[6][7]

The conceptual starting point for our analysis, 1-phenylpyrazole-4-methylhydrazine, highlights these features. It comprises the N-phenyl ring, the pyrazole core, and a reactive methylhydrazine group at the C4 position—a key vector for synthetic elaboration into diverse functional groups.

Core Methodologies for Pharmacophore Elucidation

A pharmacophore is an abstract representation of the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[8][9] The goal of pharmacophore modeling is to identify this essential 3D arrangement of features, which can then be used as a template for designing or identifying new active molecules.[10][11] The two primary approaches are ligand-based and structure-based modeling.[12][13]

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown but a set of active ligands has been identified.[9][14] The underlying principle is that molecules binding to the same target site must share common structural features arranged in a similar spatial orientation.

  • Data Set Preparation:

    • Compile a training set of at least 15-20 structurally diverse molecules with a wide range of biological activities (e.g., IC₅₀ values) against the target of interest.[15]

    • Compile a corresponding decoy set of known inactive molecules to ensure model specificity.[15]

  • Conformational Analysis:

    • Generate a library of low-energy 3D conformations for each molecule in the training set. Small molecules are flexible, and this step is critical to ensure the bioactive conformation is represented.[15][16]

  • Feature Identification and Abstraction:

    • Identify and map key chemical features for each conformation. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), Aromatic Rings (AR), and Positive/Negative Ionizable centers.[15]

  • Molecular Alignment and Hypothesis Generation:

    • Superimpose the conformations of the active molecules, aligning them based on shared pharmacophoric features. Algorithms search for a common 3D arrangement of features present in all active compounds.[8]

  • Scoring and Model Validation:

    • The generated pharmacophore hypotheses are scored based on how well they map to the active molecules and exclude the inactive ones.

    • The best model is validated using an external test set (compounds not used in model generation) to assess its predictive power. A high-quality model should successfully identify the active molecules from the test set while rejecting the inactives.[15]

LigandBased_Workflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application A 1. Compile Training Set (Active & Inactive Ligands) B 2. Generate 3D Conformations for each Ligand A->B C 3. Abstract Chemical Features (HBA, HBD, HY, etc.) B->C D 4. Align Molecules & Generate Pharmacophore Hypotheses C->D E 5. Score & Rank Hypotheses D->E F 6. Validate with Test Set E->F G 7. Use Validated Model for Virtual Screening F->G

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore model can be derived directly from the interactions observed in the ligand-binding site.[17][18] This method offers a more direct and often more accurate representation of the required binding features.

  • Target Preparation:

    • Obtain a high-resolution 3D structure of the target protein, preferably co-crystallized with a known ligand, from a database like the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning correct bond orders, and removing non-essential water molecules. Correct any structural issues.

  • Binding Site Identification:

    • Define the active site of the protein, typically centered on the co-crystallized ligand or identified through pocket-finding algorithms.[17]

  • Interaction Mapping:

    • Analyze the non-covalent interactions between the ligand and the amino acid residues of the binding site.

    • Software tools automatically identify and map these interaction points (e.g., H-bonds, hydrophobic contacts, ionic interactions) as pharmacophoric features.[17][19]

  • Feature Refinement and Hypothesis Generation:

    • The collection of identified interaction points forms the structure-based pharmacophore hypothesis. This model may be refined by adding excluded volume spheres to represent the space occupied by the protein, preventing steric clashes.

  • Model Validation and Application:

    • The model's ability to discriminate known actives from decoys is tested. It is then used as a 3D query to screen large compound libraries to find novel molecules that fit the defined steric and electronic constraints of the active site.[17][19]

StructureBased_Workflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Refinement & Application A 1. Obtain 3D Target Structure (e.g., PDB file) B 2. Prepare Protein & Identify Binding Site A->B C 3. Map Ligand-Receptor Interaction Points B->C D 4. Generate Pharmacophore Features from Interactions C->D E 5. Add Excluded Volumes & Refine Model D->E F 6. Validate Model (e.g., Screen Decoy Set) E->F G 7. Use for Virtual Screening of Compound Libraries F->G

Caption: A generalized workflow for structure-based pharmacophore modeling.

Structure-Activity Relationships (SAR) of 1-Phenylpyrazole Derivatives

By analyzing SAR data from diverse classes of 1-phenylpyrazole derivatives, a consensus pharmacophore model begins to emerge. The following table summarizes key SAR findings from the literature, illustrating how modifications at different positions of the scaffold influence biological activity.

PositionModification TypeEffect on ActivityTarget Class ExampleReference
N1-Phenyl Ring Introduction of electron-withdrawing groups (e.g., Cl, CF₃) at 2,6-positionsOften increases potencyGABA Receptor (Insecticides)[5][20]
Substitution at 4-positionModulates selectivity and pharmacokinetic propertiesKinase Inhibitors[21]
Pyrazole C3 Bulky, hydrophobic groups (e.g., substituted phenyl, tert-butyl)Critical for anchoring in hydrophobic pocketsAndrogen Receptor Antagonists[22]
Heterocyclic ringsCan form key hydrogen bonds or π-stacking interactionsKinase Inhibitors[23]
Pyrazole C4 Introduction of a linker leading to an amide or other functional groupAllows for extension into solvent-exposed regions or adjacent sub-pocketsVarious[24][25]
Pyrazole C5 Small alkyl or trifluoromethyl groupsOften required for specific target interactionsGABA Receptor (Insecticides)[20]
Aryl or substituted aryl groupsCan provide additional hydrophobic or H-bonding interactionsAnti-inflammatory (COX-2)[26]

From this data, we can construct a generalized pharmacophore model for the 1-phenylpyrazole scaffold.

Caption: A conceptual pharmacophore model for the 1-phenylpyrazole scaffold.

This model illustrates:

  • Aromatic/Hydrophobic Features: Contributed by both the N1-phenyl ring and the pyrazole core. The phenyl ring is often crucial for deep hydrophobic pocket penetration.

  • Hydrogen Bond Acceptor (HBA): The N2 atom of the pyrazole is a key H-bond acceptor, frequently observed interacting with hinge regions of kinases or other backbone amides.[27]

  • Substitution Vectors: The C3, C4, and C5 positions represent key points for derivatization. Groups at C3 and C5 often dictate target specificity, while the C4 position (where the methylhydrazine of our title compound resides) is an ideal point for introducing linkers to explore larger regions of the binding site or to modulate physicochemical properties like solubility.

Conclusion and Future Directions

The 1-phenylpyrazole scaffold is a validated and highly fruitful starting point for drug discovery. Its pharmacophoric profile is characterized by a central aromatic core capable of hydrophobic and π-stacking interactions, a critical hydrogen bond accepting nitrogen, and at least three vectors for chemical modification that allow for the fine-tuning of potency, selectivity, and drug-like properties.

The conceptual molecule, 1-phenylpyrazole-4-methylhydrazine, perfectly embodies the potential of this system. The core provides the essential binding foundation, while the 4-methylhydrazine group serves as a versatile synthetic handle to generate large, diverse chemical libraries. By reacting this hydrazine with various aldehydes, ketones, or acylating agents, researchers can rapidly explore the chemical space around "Vector 2" in our model, leading to the identification of novel ligands.

References

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved February 25, 2026, from [Link]

  • Shatskih, Y., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine. Retrieved February 25, 2026, from [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved February 25, 2026, from [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved February 25, 2026, from [Link]

  • (n.d.). Pharmacophore Modeling and Docking Techniques.ppt. Retrieved February 25, 2026, from [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling. Retrieved February 25, 2026, from [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved February 25, 2026, from [Link]

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?. Retrieved February 25, 2026, from [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved February 25, 2026, from [Link]

  • Profacgen. (n.d.). Pharmacophore Modeling. Retrieved February 25, 2026, from [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Retrieved February 25, 2026, from [Link]

  • Hilaris Publisher. (2024, May 28). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Retrieved February 25, 2026, from [Link]

  • Wiley Online Library. (n.d.). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Retrieved February 25, 2026, from [Link]

  • Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved February 25, 2026, from [Link]

  • PubMed. (2020, June 15). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Retrieved February 25, 2026, from [Link]

  • ScienceDirect. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved February 25, 2026, from [Link]

  • ACS Omega. (2022, September 6). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved February 25, 2026, from [Link]

  • Taylor & Francis Online. (2018, April 16). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved February 25, 2026, from [Link]

  • PubMed. (2013, August 15). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Retrieved February 25, 2026, from [Link]

  • UQ eSpace. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved February 25, 2026, from [Link]

  • Scribd. (n.d.). Understanding Pharmacophore Models. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 25, 2026, from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 25, 2026, from [Link]

  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved February 25, 2026, from [Link]

  • (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of the three phenylpyrazole insecticides used in this study. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved February 25, 2026, from [Link]

  • (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved February 25, 2026, from [Link]

  • (n.d.). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Retrieved February 25, 2026, from [Link]

  • Semantic Scholar. (1993, May 1). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2024, April 13). Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach. Retrieved February 25, 2026, from [Link]

  • PubMed. (2023, December 12). Novel heptafluoroisopropyl N-phenylpyrazole aryl amides containing cyanoalkyl groups: Design, synthesis, insecticidal activity, docking studies and theoretical calculations. Retrieved February 25, 2026, from [Link]

  • (n.d.). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Retrieved February 25, 2026, from [Link]

  • (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved February 25, 2026, from [Link]

  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved February 25, 2026, from [Link]

  • IJPSR. (2016, November 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved February 25, 2026, from [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved February 25, 2026, from [Link]

  • Frontiers. (2022, October 2). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved February 25, 2026, from [Link]

  • PMC. (2022, October 3). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

solubility profile of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in DMSO

An In-Depth Technical Guide to the Solubility Profile of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in Dimethyl Sulfoxide (DMSO) Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in Dimethyl Sulfoxide (DMSO)

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The compound 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole, a member of this versatile class, represents a molecule of significant interest for further investigation. However, before its full therapeutic potential can be unlocked, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior in biological assays and its ultimate viability as a drug candidate.

Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in preclinical research, prized for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5] Its miscibility with water and most organic solvents makes it an invaluable vehicle for preparing high-concentration stock solutions for in vitro screening.[4] Nevertheless, the concentration of DMSO in cellular assays must be carefully controlled, as it can exert its own biological effects.[5] Therefore, accurately determining the maximum solubility of a compound in DMSO is a foundational step in any research endeavor.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the . While specific quantitative data for this compound is not widely published, this document equips the user with the theoretical knowledge and detailed experimental protocols necessary to generate this critical data in their own laboratory setting.

Theoretical Framework: Predicting Solubility in DMSO

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. A favorable interaction, where the energy released from solute-solvent interactions compensates for the energy required to break solute-solute and solvent-solvent bonds, leads to dissolution.

The Unique Properties of DMSO as a Solvent

DMSO (dimethyl sulfoxide) is a highly polar aprotic solvent with a large dipole moment. Its sulfur-oxygen bond is highly polarized, with the oxygen atom being a strong hydrogen bond acceptor. Unlike protic solvents such as water or ethanol, DMSO does not have a hydrogen atom attached to an electronegative atom and therefore cannot act as a hydrogen bond donor. This combination of properties allows DMSO to effectively solvate a wide range of molecules, including those with both polar and non-polar moieties.[4][5]

Structural Analysis of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

A qualitative prediction of the solubility of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in DMSO can be made by examining its chemical structure:

  • Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, contributing to its polarity and potential for dipole-dipole interactions.[2][6]

  • Phenyl Group: This non-polar, aromatic ring can engage in favorable pi-stacking interactions with other aromatic systems and is generally well-solvated by the organic components of DMSO.

  • Hydrazinomethyl Group (-CH2NHNH2): This functional group is polar and capable of acting as a hydrogen bond donor. While DMSO itself is not a hydrogen bond donor, its oxygen atom is a strong hydrogen bond acceptor, which can interact favorably with the N-H protons of the hydrazinyl moiety.

Based on this structural analysis, 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole is expected to exhibit good solubility in DMSO.[7] The combination of polar functional groups and aromatic character suggests that DMSO can effectively solvate different parts of the molecule.[7]

Quantitative Solubility Data

As of the writing of this guide, specific, experimentally determined quantitative solubility data for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in DMSO is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined values.

ParameterValueUnitsMethodTemperature (°C)
Equilibrium SolubilityUser-determinedmg/mLShake-Flask25
Molar SolubilityUser-determinedmol/LShake-Flask25

Experimental Protocol: Determination of Equilibrium Solubility in DMSO

The following protocol describes the "shake-flask" method, a gold-standard technique for determining the equilibrium solubility of a compound. This method involves creating a supersaturated solution and allowing it to equilibrate, after which the concentration of the dissolved compound in the supernatant is quantified.[4][8]

Materials:

  • 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and appropriate solvents for analytical standards

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification A 1. Weigh ~10 mg of Compound B 2. Add 100 µL DMSO A->B C 3. Vortex Vigorously (2-3 min) B->C D 4. Add Compound Incrementally until Precipitate Forms C->D E 5. Incubate at Room Temp for 24h D->E Supersaturated Solution F 6. Centrifuge at High Speed (14,000 rpm, 10 min) E->F G 7. Collect Supernatant F->G Separate Solute and Solid H 8. Dilute with Appropriate Solvent G->H I 9. Analyze by HPLC or UV-Vis H->I J 10. Calculate Concentration I->J

Caption: Workflow for determining equilibrium solubility in DMSO.

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution: a. Accurately weigh approximately 10 mg of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole into a 2 mL microcentrifuge tube.[4] b. Add a small initial volume of anhydrous DMSO (e.g., 100 µL) to the tube. c. Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[4] d. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains visible. This ensures that the solution is supersaturated.

  • Equilibration: a. Incubate the supersaturated solution at a constant temperature (e.g., room temperature, 25°C) for 24 hours.[4] b. This extended incubation period is crucial to allow the solution to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Gentle agitation during this period can be beneficial.

  • Separation of Undissolved Compound: a. Centrifuge the equilibrated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid at the bottom of the tube.[4] b. This step ensures a clear separation of the saturated supernatant from any remaining solid material.

  • Determination of Solute Concentration: a. Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.[4] b. Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the chosen analytical method (e.g., methanol or acetonitrile for HPLC). c. Determine the concentration of the compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[4] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification. d. Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Conclusion and Best Practices

While a definitive solubility value for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in DMSO must be determined empirically, its chemical structure suggests favorable solubility. The protocol provided in this guide offers a robust and reliable method for generating this crucial data.

For researchers in drug development, it is imperative to remember that solubility in 100% DMSO does not always translate to solubility in aqueous assay buffers.[5] Compounds may precipitate when a DMSO stock solution is diluted into an aqueous medium.[5] Therefore, subsequent kinetic solubility studies in relevant biological media are often a necessary next step. By following the rigorous approach outlined here, scientists can build a solid foundation for the continued investigation of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole and other promising compounds in the drug discovery pipeline.

References

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available from: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed. Available from: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide. CAS Common Chemistry. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]

  • N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. PubChem. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. DSpace@Biruni. Available from: [Link]

Sources

Foundational

difference between 4-formylpyrazole hydrazones and hydrazinomethyl pyrazoles

Topic: Technical Comparison: 4-Formylpyrazole Hydrazones vs. Hydrazinomethyl Pyrazoles Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Structural Diver...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: 4-Formylpyrazole Hydrazones vs. Hydrazinomethyl Pyrazoles Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Divergence, Synthetic Pathways, and Pharmacological Implications

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. Two critical derivatives of this scaffold—4-formylpyrazole hydrazones and hydrazinomethyl pyrazoles —represent distinct chemical entities with divergent physicochemical properties and biological profiles.

This guide delineates the technical differences between these two classes. While hydrazones possess a rigid azomethine linkage (


) often utilized for acid-labile targeting (e.g., in ADCs) or metal chelation, their reduced hydrazinomethyl counterparts (

) offer a flexible, hydrolytically stable scaffold suitable for occupancy-driven target binding.

Structural & Electronic Divergence

The core difference lies in the linker connecting the pyrazole C4 position to the distal nitrogenous moiety. This alteration dictates the molecule's hybridization, geometry, and electronic distribution.

Hybridization and Geometry
  • 4-Formylpyrazole Hydrazones: The linker is an imine-type azomethine bond (

    
    ). The carbon and nitrogen atoms are 
    
    
    
    hybridized, enforcing a planar geometry across the bridge. This rigidity restricts conformational freedom, often locking the molecule into an E (trans) or Z (cis) configuration, with the E-isomer typically being thermodynamically favored.
  • Hydrazinomethyl Pyrazoles: The linker is a methylene-hydrazine bond (

    
    ). The bridge carbon is 
    
    
    
    hybridized, introducing tetrahedral geometry. This breaks the planarity, allowing free rotation around the C-N bond. The molecule adopts a flexible conformation capable of "induced fit" binding within enzyme pockets.
Electronic Conjugation
  • Hydrazones: Possess an extended

    
    -conjugated system linking the pyrazole ring electrons with the distal aromatic system (if present). This often results in colored compounds (yellow/orange) and potential for charge transfer interactions.
    
  • Hydrazinomethyls: The saturated methylene group acts as an insulator, breaking the conjugation. These compounds are typically colorless and lack the extended resonance stabilization of the hydrazone.

Physicochemical Comparison Table
Feature4-Formylpyrazole HydrazonesHydrazinomethyl Pyrazoles
Linker Structure


Hybridization

(Planar, Rigid)

(Tetrahedral, Flexible)
Hydrolytic Stability Low to Moderate (Acid-labile)High (Stable amine linkage)
Basicity Lower (

nitrogen is less basic)
Higher (

amine is more basic)
Lipophilicity (LogP) Generally higher (planar packing)Slightly lower (increased polarity of amine)
Primary Utility Prodrugs, Metal Chelators, ADCsStable Enzyme Inhibitors

Synthetic Pathways[1][2][3][4]

The synthesis of hydrazinomethyl pyrazoles is typically achieved via the reductive amination or direct reduction of the parent hydrazone. This relationship makes the hydrazone a key synthetic intermediate.

Reaction Logic
  • Vilsmeier-Haack Formylation: Generates the 4-formylpyrazole precursor.[1][2][3]

  • Condensation: Reaction with a hydrazine yields the Hydrazone .

  • Reduction: Treatment with a hydride donor (e.g.,

    
    ) reduces the 
    
    
    
    bond to
    
    
    , yielding the Hydrazinomethyl derivative.
Visualization of Pathway

SynthesisPathway Precursor Pyrazole Precursor Aldehyde 4-Formylpyrazole (Intermediate) Precursor->Aldehyde POCl3 / DMF (Vilsmeier-Haack) Hydrazone 4-Formylpyrazole Hydrazone (Rigid Scaffold) Aldehyde->Hydrazone R-NH-NH2 EtOH, Cat. AcOH (Condensation) Reduced Hydrazinomethyl Pyrazole (Flexible Scaffold) Hydrazone->Reduced NaBH4 or NaBH3CN MeOH, 0°C to RT (Reduction)

Figure 1: Step-wise synthetic transformation from pyrazole precursor to hydrazinomethyl derivative.

Pharmacological Implications[3][9][10][11][12][13][14]

The choice between a hydrazone and a hydrazinomethyl linker is a strategic decision in drug design, driven by the desired mechanism of action and stability profile.

Hydrazones: The "Clip-and-Release" Strategy

Hydrazones are inherently acid-labile . In the acidic microenvironment of tumors (pH ~6.5) or within lysosomes (pH ~5.0), the


 bond hydrolyzes.
  • Application: This property is exploited in Antibody-Drug Conjugates (ADCs) . The hydrazone acts as a sacrificial linker that remains stable in neutral blood plasma (pH 7.4) but cleaves upon internalization, releasing the cytotoxic payload.

  • Risk: Premature hydrolysis can lead to systemic toxicity.

Hydrazinomethyls: The "Lock-and-Key" Strategy

The reduced amine linkage is metabolically robust and resistant to hydrolysis.

  • Application: Ideal for competitive inhibitors (e.g., kinase inhibitors) where the molecule must occupy a binding pocket for an extended duration without degrading. The

    
     flexibility allows the molecule to adopt non-planar conformations to fit into hydrophobic pockets or navigate steric bulk within the active site.
    
  • Benefit: Eliminates the risk of toxic hydrazine release, improving the safety profile for chronic therapies.

Experimental Protocols

Synthesis of 4-Formylpyrazole Hydrazone (General Protocol)

Objective: Condensation of 4-formyl-1,3-diphenylpyrazole with phenylhydrazine.

  • Dissolution: Dissolve 4-formyl-1,3-diphenylpyrazole (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add phenylhydrazine (1.0 mmol) and catalytic glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture at reflux (

    
    ) for 2–4 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Isolation: Cool to room temperature. The hydrazone typically precipitates as a colored solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.

    • Validation: IR spectrum will show disappearance of

      
       stretch (
      
      
      
      ) and appearance of
      
      
      (
      
      
      ).
Reduction to Hydrazinomethyl Pyrazole

Objective: Selective reduction of the


 bond using Sodium Borohydride.
  • Preparation: Suspend the purified hydrazone (1.0 mmol) in methanol (15 mL).

  • Reduction: Cool the solution to

    
     in an ice bath. Add Sodium Borohydride (
    
    
    
    , 2.0 mmol) portion-wise over 10 minutes.
    • Note: Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Quenching: Quench excess hydride by adding distilled water (10 mL) dropwise.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
    ).
    
  • Workup: Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
  • Result: The product is typically a white/off-white solid.

    • Validation:

      
       will show a new doublet/singlet for the 
      
      
      
      protons around
      
      
      
      
      and disappearance of the azomethine proton (
      
      
      ) signal at
      
      
      
      
      .

References

  • Synthesis of Pyrazole Hydrazones

    • Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
    • Source: Scientific Reports (N
    • URL:[Link]

  • Reduction Protocols (Hydrazone to Hydrazine)

    • Title: Efficient reductions of dimethylhydrazones using preformed primary amine boranes.[4]

    • Source: Synthetic Communications, 2022.[4]

    • URL:[Link][5][6][7]

  • Linker Stability (ADC Context)

    • Title: Hydrolytic Stability of Hydrazones and Oximes.[8][9]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Vilsmeier-Haack Reaction on Pyrazoles

    • Title: Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide.[2]

    • Source: Chemical Methodologies, 2023.[10]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole via Reductive Amination

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole from its corresponding aldehyde, 4-formyl-1-phenyl-1H-pyrazole. Pyrazole deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole from its corresponding aldehyde, 4-formyl-1-phenyl-1H-pyrazole. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] The target molecule, a pyrazole substituted with a hydrazinomethyl group, serves as a versatile building block for the development of novel pharmaceutical agents, particularly in the synthesis of more complex heterocyclic systems and potential enzyme inhibitors. The methodology detailed herein employs a direct, one-pot reductive amination strategy, which is superior in efficiency and atom economy compared to multi-step alternatives. This guide is designed for researchers in organic synthesis and drug development, offering in-depth chemical rationale, a robust step-by-step protocol, and critical safety considerations.

Introduction & Scientific Rationale

The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[2] The functionalization of the pyrazole ring is a key strategy for modulating pharmacological activity. The synthesis of 4-formylpyrazoles is well-established, often accomplished through methods like the Vilsmeier-Haack reaction, providing a versatile entry point for further derivatization.[4][5][6]

The conversion of a formyl group to a hydrazinomethyl moiety introduces a highly reactive and synthetically useful hydrazine functional group. This transformation is strategically accomplished via reductive amination. This powerful and widely used reaction in organic synthesis combines the formation of a C-N bond and its subsequent reduction in a single, efficient operation.[7][8]

Causality of the Chosen Method:

The reductive amination pathway was selected over a two-step process (reduction to alcohol followed by substitution) for several key reasons:

  • Efficiency: It is a one-pot reaction, which minimizes handling, reduces transfer losses, and shortens the overall synthesis time.

  • Selectivity: Modern reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), are specifically designed to reduce the iminium or hydrazone intermediate much faster than the starting aldehyde, thereby preventing the formation of the corresponding alcohol as a major byproduct.

  • Milder Conditions: The reaction typically proceeds under mild conditions, which preserves the integrity of other functional groups within the molecule.

The core of the reaction involves two key stages, as illustrated in the mechanistic diagram below. First, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the 4-formylpyrazole. This is followed by dehydration to yield a hydrazone intermediate. The reducing agent then selectively delivers a hydride to the carbon of the C=N double bond to furnish the final product.

Reaction Mechanism & Workflow

The synthesis proceeds through a well-established reductive amination mechanism.

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction Aldehyde 4-Formyl-1-phenyl- 1H-pyrazole Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Hydrazine - H₂O Hydrazone_ref Hydrazone Intermediate Hydrazine Hydrazine (NH₂NH₂) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product 4-(Hydrazinomethyl)-1-phenyl- 1H-pyrazole Hydrazone_ref->Product + [H⁻]

Caption: A two-step overview of the reductive amination pathway.

The overall experimental process is designed for clarity, safety, and reproducibility.

Experimental_Workflow Figure 2: Experimental Workflow Diagram start Start reagents Reagent Preparation Dissolve 4-formyl-1-phenyl-1H-pyrazole in solvent (e.g., DCM). Add hydrazine hydrate. start->reagents formation Hydrazone Formation Stir at room temperature. Monitor reaction progress via TLC. reagents->formation reduction Reduction Step Cool mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) portion-wise. formation->reduction stir Reaction Completion Allow to warm to room temperature. Stir until completion. reduction->stir workup Aqueous Work-up Quench with saturated NaHCO₃ solution. Separate organic layer. Extract aqueous layer with DCM. stir->workup purify Purification Combine organic layers, dry over Na₂SO₄. Concentrate under reduced pressure. Purify via column chromatography. workup->purify characterize Characterization Analyze product using ¹H NMR, ¹³C NMR, and HRMS. purify->characterize end_node Final Product characterize->end_node

Caption: A step-by-step flowchart of the synthesis protocol.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for scaling up or down.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/VolumeSupplier Example
4-Formyl-1-phenyl-1H-pyrazoleC₁₀H₈N₂O172.185.0861 mgSigma-Aldrich
Hydrazine Hydrate (~64% Hydrazine)N₂H₄·H₂O50.067.5 (1.5 eq)~0.24 mLSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.947.5 (1.5 eq)1.59 gSigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mLFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-~30 mLLab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededVWR
Silica Gel for ChromatographySiO₂60.08-As neededSiliCycle Inc.

3.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254) and developing chamber

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formyl-1-phenyl-1H-pyrazole (861 mg, 5.0 mmol).

  • Solvent and Reagent Addition: Add 25 mL of anhydrous dichloromethane (DCM). Stir until the solid is completely dissolved. To this solution, add hydrazine hydrate (~0.24 mL, 7.5 mmol, 1.5 eq) dropwise.

  • Hydrazone Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate / 70% Hexanes. The product spot should be less polar than the starting aldehyde.

  • Preparation for Reduction: After 1 hour, cool the reaction flask in an ice-water bath to 0 °C.

  • Reduction: While stirring vigorously, add sodium triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol, 1.5 eq) to the cooled mixture in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent potential side reactions. STAB is preferred over NaBH₃CN in many cases due to its non-toxic byproducts and effectiveness in slightly acidic to neutral conditions that favor iminium/hydrazone formation.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the hydrazone intermediate.

  • Work-up: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), is typically effective for isolating the polar product.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole as a pale yellow oil or solid. The expected yield is typically in the range of 75-85%.

Safety & Handling

  • Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive reagent that can release flammable hydrogen gas upon contact with water or strong acids. Handle in a dry environment and quench carefully.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

This application note details a reliable and efficient one-pot synthesis of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole using a reductive amination strategy. The protocol is scalable and employs readily available reagents, providing a practical route for researchers to access this valuable synthetic intermediate. The emphasis on the chemical rationale and detailed procedural steps ensures high reproducibility, making it a valuable addition to the synthetic chemist's toolkit for drug discovery and development.

References

  • RSC Publishing (2022). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Royal Society of Chemistry.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Der Pharma Chemica (2016). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica.

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.

  • BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem.

  • RSC Publishing. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry.

  • BenchChem. Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. BenchChem.

  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • ResearchGate. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate.

  • IJIERT. PYRAZOLE. IJIERT.

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • ResearchGate. Recent applications of pyrazole and its substituted analogs. ResearchGate.

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

  • RSC Publishing. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Royal Society of Chemistry.

  • Wiley Online Library. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Wiley Online Library.

  • PMC. Recent advances in the therapeutic applications of pyrazolines. National Center for Biotechnology Information.

  • ResearchGate. Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. ResearchGate.

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information.

  • ResearchGate. One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate.

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • ResearchGate. Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate.

Sources

Application

Application Note: Controlled Reductive Hydrazination of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Abstract This application note details the protocol for the reductive amination (specifically, reductive hydrazination) of 1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the reductive amination (specifically, reductive hydrazination) of 1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole. Unlike standard reductive aminations with primary amines, reactions involving hydrazine (


) present unique challenges, primarily the competitive formation of thermodynamically stable azines (dimers) over the desired hydrazone intermediates. This guide provides a robust, stepwise protocol to isolate the hydrazone intermediate followed by selective reduction, ensuring high purity and minimizing side-product formation.

Technical Background & Chemistry Strategy

The Challenge: Azine vs. Hydrazone

The reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 ) with hydrazine hydrate is governed by an equilibrium between the hydrazone (2 ) and the azine (3 ).

  • Hydrazone (Target Intermediate): Formed by the condensation of 1 equivalent of aldehyde with 1 equivalent of hydrazine.

  • Azine (Undesired Side Product): Formed if the nucleophilic hydrazone attacks another molecule of aldehyde. This is common when hydrazine is the limiting reagent or added too slowly.

To achieve the target amine (4 ), the reaction must be biased toward the hydrazone, which is then reduced. Direct one-pot reductive amination (e.g., using


 from the start) often fails due to rapid azine precipitation.
Reaction Pathway

The following diagram illustrates the competitive pathways and the logic behind the stepwise approach.

ReactionPathway Aldehyde 1-Phenyl-1H-pyrazole- 4-carbaldehyde (1) Carbinol Carbinolamine Intermediate Aldehyde->Carbinol + N2H4 Hydrazine Hydrazine Hydrate (Excess) Hydrazone Hydrazone (2) (Stable Intermediate) Carbinol->Hydrazone - H2O Azine Aldazine (3) (Dimer Side Product) Hydrazone->Azine + Aldehyde (1) (Avoid this) Target 4-(Hydrazinomethyl)- 1-phenyl-1H-pyrazole (4) Hydrazone->Target Reduction (NaBH4 or H2/Pd)

Figure 1: Reaction pathway distinguishing the desired reductive hydrazination from the competitive azine formation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
1-Phenyl-1H-pyrazole-4-carbaldehyde 1.0SubstrateSolid, check purity by TLC.
Hydrazine Hydrate (50-80%) 5.0 - 10.0ReagentCritical: Large excess prevents azine formation.
Ethanol (Absolute) SolventSolventMethanol is also acceptable.
Sodium Borohydride (

)
1.5 - 2.0ReductantAdded after hydrazone formation.
Acetic Acid (Glacial) Cat.[1][2][3]CatalystOptional; speeds up imine formation.
Method A: Stepwise Synthesis (Recommended)

This method isolates the hydrazone, ensuring that no aldehyde remains to react with the reduced product.

Step 1: Formation of the Hydrazone
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 5.8 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (1.45 g, ~29 mmol, 5 equiv ) in one portion.

    • Note: Adding the aldehyde to the hydrazine solution is even better to maintain high local concentration of hydrazine.

  • Reaction: Heat to reflux (

    
    ) for 2–3 hours.
    
    • Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; a lower running spot (Hydrazone) will appear.
      
  • Isolation:

    • Cool the mixture to

      
      . The hydrazone often precipitates as a white/off-white solid.
      
    • Filter the solid.[1][2][4] Wash with cold ethanol (5 mL).

    • Alternative: If no precipitate forms, concentrate the solvent in vacuo to dryness. The excess hydrazine will co-evaporate (use a fume hood trap!).

Step 2: Reduction to Alkyl Hydrazine
  • Resuspension: Suspend the isolated hydrazone (from Step 1) in Methanol (15 mL).

  • Reduction: Cool to

    
     in an ice bath. Slowly add 
    
    
    
    (0.33 g, 8.7 mmol, 1.5 equiv) in small portions over 15 minutes.
    • Caution: Gas evolution (

      
      ) will occur.[5] Ensure venting.
      
  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Quench & Workup:

    • Quench carefully with water (5 mL) or saturated

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (DCM/MeOH 95:5). Note that hydrazines can streak on silica; adding 1%

    
     to the eluent helps.
    
Method B: One-Pot Reductive Amination (High Throughput)

Use this method only if high purity is not critical or for library synthesis.

  • Dissolve aldehyde (1 equiv) in dry MeOH.

  • Add Hydrazine Hydrate (5 equiv) and stir at RT for 1 hour (ensure imine formation is complete).

  • Add

    
     (2 equiv) directly to the reaction mixture at 
    
    
    
    .
  • Stir for 2 hours, then quench and extract as above.

    • Risk:[6][7] If Step 2 is incomplete,

      
       will reduce the aldehyde to the alcohol (1-phenyl-1H-pyrazol-4-yl)methanol, a difficult-to-separate impurity.
      

Critical Process Parameters (CPP) & Troubleshooting

ObservationRoot CauseCorrective Action
Yellow/Orange precipitate forms immediately Azine Formation. Local concentration of aldehyde was too high relative to hydrazine.Use Method A . Add the aldehyde solution dropwise into the hydrazine solution. Increase hydrazine equivalents to 10x.
Product contains Alcohol impurity Direct Reduction. The reducing agent reduced the aldehyde before it formed the hydrazone.Ensure Step 1 (Condensation) is complete by TLC before adding

.
Low Yield after Workup Water Solubility. Alkyl hydrazines are polar and basic.Saturate the aqueous layer with NaCl (salting out) before extraction. Use

/Isopropanol (3:1) for extraction.
Poly-alkylation Over-reaction. The product reacted with more aldehyde.Strictly isolate the hydrazone (Method A). Do not have free aldehyde present during reduction.

Workflow Visualization

Workflow Start Start: Weigh Reagents Condensation Step 1: Condensation Aldehyde + 5 eq. Hydrazine (Reflux EtOH, 2h) Start->Condensation Check TLC Check: Aldehyde Consumed? Condensation->Check Check->Condensation No (Continue Heating) Isolate Evaporate/Filter Remove excess Hydrazine Check->Isolate Yes Reduction Step 2: Reduction Add NaBH4 in MeOH (0°C -> RT, 2h) Isolate->Reduction Workup Quench (NH4Cl) Extract (DCM/MeOH) Reduction->Workup Final Final Product: 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole Workup->Final

Figure 2: Operational workflow for the stepwise reductive hydrazination protocol.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. It is unstable in the presence of metal oxides.

  • Sodium Borohydride: Reacts violently with acids and liberates flammable hydrogen gas. Keep away from moisture until use.

  • Pyrazole Derivatives: Many pyrazoles have biological activity (e.g., COX-2 inhibition). Treat the product as a potential bioactive agent.[6][7][8]

References

  • General Reductive Amination Reviews

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pyrazole Aldehyde Synthesis & Reactivity

    • Kira, M. A., et al. "The Vilsmeier-Haack Reaction of Acetophenone Phenylhydrazones." Tetrahedron Letters, 1969. (Foundation for synthesizing the starting material).[1][3][4][6]

    • Mohamed, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." Ineos Open, 2021. (Specific precedent for pyrazole aldehyde reductive amination). Link

  • Hydrazine Chemistry

    • Ragnarsson, U. "Synthetic Methodology for Alkyl Hydrazines." Chemical Society Reviews, 2001, 30, 205-213. (Discusses blocking groups and reduction strategies). Link

  • Reduction Protocols

    • "Sodium Borohydride Reduction of Aldehydes and Ketones."[5][9][10] Master Organic Chemistry. Link

Sources

Method

Application Note: Regioselective Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

Topic: Vilsmeier-Haack Formylation Procedure for 1-Phenylpyrazole Synthesis Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists [1][2][3] Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vilsmeier-Haack Formylation Procedure for 1-Phenylpyrazole Synthesis Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

[1][2][3]

Executive Summary

This technical guide details the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 54605-72-0) using the Vilsmeier-Haack reaction. This transformation is a cornerstone in medicinal chemistry, as the resulting 4-formylpyrazole serves as a versatile scaffold for synthesizing bioactive Schiff bases, drug intermediates, and agrochemicals.

The protocol prioritizes regioselectivity and process safety . By exploiting the inherent electronic bias of the pyrazole ring, this method selectively formylates the C4 position. The guide includes a self-validating workflow, critical safety controls for handling phosphorus oxychloride (POCl


), and detailed characterization data.

Mechanistic Insight & Regioselectivity

Why the C4 Position?

The regioselectivity of electrophilic aromatic substitution (EAS) on 1-phenylpyrazole is governed by the electronic distribution of the heterocyclic ring.

  • N1 Position: Substituted with a phenyl group, which exerts a mild electron-withdrawing inductive effect but allows for conjugation.

  • C3 & C5 Positions: These carbons are adjacent to the electronegative nitrogen atoms, which reduce electron density via induction (

    
    -withdrawal).[1]
    
  • C4 Position: This carbon is the most remote from the nitrogen atoms and retains the highest electron density, making it the preferred site for attack by the electrophilic Vilsmeier reagent (chloroiminium ion).

Reaction Mechanism

The reaction proceeds in two distinct phases:[2]

  • Reagent Formation: In situ generation of the electrophilic chloromethyleneiminium salt from DMF and POCl

    
    .
    
  • Electrophilic Attack & Hydrolysis: The reagent attacks the C4 position of the pyrazole, forming an iminium intermediate which is subsequently hydrolyzed to the aldehyde.

VilsmeierMechanism DMF DMF VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent Activation POCl3 POCl3 POCl3->VReagent Intermediate Iminium Salt Intermediate VReagent->Intermediate Electrophilic Attack (C4) Substrate 1-Phenylpyrazole Substrate->Intermediate Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Product 1-Phenylpyrazole- 4-carboxaldehyde Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on 1-phenylpyrazole.

Strategic Planning (Pre-Lab)

Safety Critical: Thermal Runaway & Quenching

The mixing of DMF and POCl


 is exothermic . Furthermore, the quenching of the reaction mixture (containing unreacted POCl

) into water is violent.
  • Rule 1: Never add water directly to the reaction flask.

  • Rule 2: Use a "Reverse Quench" method—pour the reaction mixture slowly into ice/buffer.

  • Rule 3: Maintain anhydrous conditions during the reaction to prevent POCl

    
     degradation.
    
Reagent Stoichiometry

While the theoretical ratio is 1:1, this protocol uses excess reagent to drive the reaction to completion, as the pyrazole ring is less reactive than electron-rich benzenes (e.g., anisole).

ReagentEquiv.[3][4][5][6]RoleNotes
1-Phenylpyrazole 1.0SubstrateLimiting reagent.
POCl

3.0Electrophile SourceCorrosive. Dispense in fume hood.
DMF 5.0 - 10.0Solvent/ReagentMust be dry (Anhydrous).
Sodium Acetate ExcessBufferNeutralizes acid during quench.

Detailed Experimental Protocol

Phase A: Formation of Vilsmeier Reagent[5][10]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser (with drying tube/N

    
     inlet), and a thermometer.
    
  • Solvent Charge: Add anhydrous DMF (10.0 equiv) to the flask.

  • Cooling: Submerge the flask in an ice-salt bath to reach an internal temperature of 0–5 °C .

  • Reagent Addition: Transfer POCl

    
     (3.0 equiv)  to the addition funnel. Add dropwise to the DMF over 30 minutes.
    
    • Observation: The solution may turn pale yellow or pink. Ensure temperature does not exceed 10°C.

    • Causality: Slow addition prevents thermal runaway and degradation of the reagent.[7]

  • Activation: Stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

Phase B: Formylation Reaction
  • Substrate Addition: Dissolve 1-phenylpyrazole (1.0 equiv) in a minimum volume of DMF (1-2 mL/g). Add this solution dropwise to the cold Vilsmeier reagent.

  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature, then heat the oil bath to 80–90 °C .

  • Reaction Time: Stir at 80–90 °C for 3–6 hours .

    • Monitoring: Monitor by TLC (See Section 5).[8] The solution typically turns a deep red/orange color.

Phase C: Workup & Isolation (Reverse Quench)
  • Preparation: Prepare a beaker containing crushed ice and Sodium Acetate (NaOAc) (approx. 3g per 1g of POCl

    
     used) to buffer the pH.
    
  • Quenching: Pour the hot reaction mixture slowly onto the stirring ice/NaOAc slurry.

    • Safety: Do not seal the vessel; gas evolution (HCl) may occur.

  • Hydrolysis: Stir the aqueous mixture for 1 hour at room temperature. This step is crucial to hydrolyze the iminium salt into the aldehyde.

  • Neutralization: Adjust pH to ~7–8 using saturated Na

    
    CO
    
    
    
    solution if necessary.
  • Extraction: A solid precipitate often forms.

    • If Solid: Filter the solid, wash with copious water, and dry.

    • If Oil/Emulsion: Extract with Dichloromethane (DCM) (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ). Dry over anhydrous Na
      
      
      SO
      
      
      .
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Workflow cluster_0 Phase A: Reagent Prep cluster_1 Phase B: Reaction cluster_2 Phase C: Workup Step1 Cool DMF to 0°C Step2 Add POCl3 Dropwise (Maintain <10°C) Step1->Step2 Step3 Add 1-Phenylpyrazole Step2->Step3 Step4 Heat to 80-90°C (3-6 Hours) Step3->Step4 Step5 REVERSE QUENCH Pour into Ice/NaOAc Step4->Step5 Step6 Stir 1h (Hydrolysis) Step5->Step6 Step7 Filter Solid OR Extract (DCM) Step6->Step7

Figure 2: Operational workflow for the safe synthesis of 1-phenylpyrazole-4-carboxaldehyde.

Process Monitoring & Troubleshooting

Thin Layer Chromatography (TLC)
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm).

  • Expectation:

    • Starting Material (SM): Higher R

      
       (Non-polar).
      
    • Product: Lower R

      
       than SM (Aldehyde increases polarity), but distinct from the baseline.
      
    • Iminium Intermediate: Stays at baseline (if quench is incomplete).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time in aqueous NaOAc (Step 11).
No Reaction Wet DMF destroyed POCl

.
Use fresh anhydrous DMF; ensure drying tube is used.
Multiple Spots Temperature too high during addition.Keep T < 10°C during POCl

addition to avoid side reactions.
Dark Tar Thermal decomposition.Do not exceed 95°C; ensure inert atmosphere (N

).

Characterization Standards

Successful synthesis is validated by the following analytical data:

  • Physical State: White to pale yellow solid.

  • Melting Point: 84–88 °C.[9]

  • 
    H NMR (CDCl
    
    
    
    , 300/400 MHz):
    • 
       ~9.98 ppm (s, 1H, CHO ) – Diagnostic Peak.
      
    • 
       ~8.50 ppm (s, 1H, Pyrazole C5-H ).
      
    • 
       ~8.15 ppm (s, 1H, Pyrazole C3-H ).
      
    • 
       ~7.3–7.8 ppm (m, 5H, Phenyl  protons).
      
  • IR Spectroscopy: Strong carbonyl stretch at ~1670–1690 cm

    
    .
    

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and General Procedures. [Link]

  • Organic Syntheses. Safety and Handling of POCl3 in Vilsmeier Reactions. (General reference for Vilsmeier safety protocols). [Link]

  • Mohammad Asif. Chemical Characteristics and Pharmacological Activities of Pyrazole Derivatives. (Context on biological relevance). [Link]

  • University of Notre Dame. SOP: Quenching of Pyrophoric and Water-Reactive Reagents (POCl3). [Link]

Sources

Application

Application Note: Chemoselective Reduction of Pyrazole Hydrazones to Hydrazinomethyl Derivatives

Abstract & Scope This technical guide details the protocol for the chemoselective reduction of exocyclic pyrazole hydrazones ( ) to their corresponding hydrazinomethyl derivatives ( ). These motifs are critical linkers i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the chemoselective reduction of exocyclic pyrazole hydrazones (


) to their corresponding hydrazinomethyl derivatives (

). These motifs are critical linkers in bioactive scaffolds (e.g., kinase inhibitors, anti-inflammatory agents) but present a specific synthetic challenge: preventing the hydrogenolytic cleavage of the N-N bond while avoiding the reduction of the aromatic pyrazole ring.

This guide prioritizes two methods:

  • Method A (The Gold Standard): Sodium Cyanoborohydride (

    
    ) in acidic media.
    
  • Method B (The Green Alternative): Pyridine-Borane complex (

    
    ).
    

Mechanistic Principles

The reduction of the hydrazone


 bond requires activation. Unlike simple ketones, the electron-rich nature of the adjacent nitrogen atoms renders the hydrazone carbon less electrophilic.

The Self-Validating Logic:

  • Activation: The reaction must occur at pH 3–4. At this pH, the basic hydrazone nitrogen is protonated to form an iminium ion (activating it for hydride attack), but the reducing agent (

    
    ) retains enough stability to function.
    
  • Selectivity: Stronger reducing agents (e.g.,

    
    ) or catalytic hydrogenation (
    
    
    
    ) frequently cause hydrogenolysis , severing the N-N bond to yield primary amines. The protocols below avoid this by using hydride donors that are kinetically slow toward neutral double bonds but fast toward protonated iminium ions.
Figure 1: Reaction Mechanism & Pathway

hydrazone_reduction Start Pyrazole Hydrazone (R-C=N-NH-R') Inter Iminium Ion (Activated) Start->Inter Protonation (pH 3-4) Acid Acid Catalyst (H+) Acid->Inter Product Hydrazinomethyl Derivative Inter->Product Hydride Attack SideProduct Amine Cleavage (Avoided) Inter->SideProduct Over-reduction (if H2/Pd used) Reagent Hydride Donor (H-) Reagent->Product

Caption: Activation of the hydrazone via protonation allows selective hydride delivery without cleaving the N-N bond.

Reagent Selection Guide

FeatureSodium Cyanoborohydride (

)
Pyridine-Borane (

)
Sodium Borohydride (

)
Selectivity High (Requires acid activation)High (Requires acid activation)Low (Reduces other groups)
N-N Bond Stability ExcellentExcellentModerate
Toxicity High (Generates HCN gas)ModerateLow
Reaction pH Strictly 3–4Flexible (Acidic)Basic/Neutral
Solvent Compatibility MeOH, EtOH, THFMeOH, DCM, TolueneMeOH, EtOH
Recommendation Standard for difficult substrates Preferred for scale-up/safety Not recommended for hydrazones

Experimental Protocols

Method A: Sodium Cyanoborohydride (The Standard)

Best for: Small-scale discovery chemistry and complex substrates.

Safety Warning: This reaction generates trace Hydrogen Cyanide (HCN). Must be performed in a high-efficiency fume hood. Do not acidify the waste stream until quenched.

Reagents:

  • Pyrazole hydrazone substrate (1.0 equiv)

  • Sodium Cyanoborohydride (

    
    ) (2.0 – 3.0 equiv)
    
  • Glacial Acetic Acid or 1M HCl (to adjust pH)

  • Solvent: Methanol (anhydrous preferred)

  • Indicator: Bromocresol Green (optional, for visual pH monitoring)

Protocol:

  • Dissolution: Dissolve the pyrazole hydrazone (1 mmol) in Methanol (10 mL).

  • Activation: Add a trace amount of Bromocresol Green. Add Glacial Acetic Acid dropwise until the solution turns yellow (indicating pH ~3.8).

    • Note: If the substrate contains basic pyrazole nitrogens, they will buffer the solution. Ensure the pH stabilizes in the yellow range.

  • Reduction: Add

    
     (2.0 equiv) in small portions over 10 minutes.
    
    • Self-Validation: Gas evolution (

      
      ) should be slow and steady, not vigorous.
      
  • Maintenance: Stir at Room Temperature (RT). Monitor pH every 30 minutes. If the solution turns blue/green (pH > 4.5), add more Acetic Acid to restore the yellow color.

    • Reasoning: As the hydride is consumed, the solution becomes basic. The reaction will stop if the pH rises above 5.

  • Endpoint: Monitor by TLC/LC-MS (typically 2–12 hours). Look for the disappearance of the hydrazone peak.

  • Workup:

    • Quench with water (10 mL).

    • Basify to pH > 10 using 6M NaOH (this traps any cyanide as NaCN and liberates the free hydrazine).

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Method B: Pyridine-Borane (The Green Alternative)

Best for: Scale-up, safety-conscious labs, and avoiding HCN.

Reagents:

  • Pyrazole hydrazone substrate (1.0 equiv)

  • Pyridine-Borane complex (2.0 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or 4M HCl/Dioxane (2.5 equiv)
  • Solvent: Methanol or Ethanol

Protocol:

  • Setup: Dissolve the pyrazole hydrazone (1 mmol) in Methanol (10 mL).

  • Acidification: Add

    
    -TsOH (2.5 equiv). Stir for 10 minutes to ensure full protonation of the hydrazone.
    
  • Addition: Add Pyridine-Borane (2.0 equiv) dropwise via syringe.

  • Reaction: Stir at RT for 2–6 hours.

    • Optimization: If the reaction is sluggish, heat to 50°C. Pyridine-borane is thermally stable, unlike

      
      .
      
  • Workup:

    • Concentrate the solvent to remove methanol.

    • Add 10% NaOH solution (excess) to break the amine-boron complexes.

    • Heat the biphasic mixture at 60°C for 30 minutes (Critical step to free the hydrazine from boron).

    • Extract with Ethyl Acetate.[1][2]

Decision & Troubleshooting Workflow

Figure 2: Experimental Decision Tree

workflow_logic Start Start: Pyrazole Hydrazone Solubility Is substrate acid sensitive? Start->Solubility MethodA Method A: NaBH3CN (Gentle, pH 4) Solubility->MethodA Yes (Use Acetic Acid) MethodB Method B: Pyridine-Borane (Robust, Scalable) Solubility->MethodB No (Use pTsOH) Check Check LCMS: Product Mass = M+2? MethodA->Check MethodB->Check Success Isolate & Store (Under Argon) Check->Success Yes Fail Troubleshoot: Check pH or Temperature Check->Fail No (SM remaining) Fail->MethodA Adjust pH < 4

Caption: Workflow for selecting the optimal reduction protocol based on substrate sensitivity.

Troubleshooting "Self-Correction"
  • Issue: Reaction Stalls (Starting Material Remains).

    • Cause: The pH has drifted too high (basic).

    • Correction: Add more acid. The reaction requires the protonated iminium species.

  • Issue: Product Re-oxidizes during Workup.

    • Cause: Hydrazines are air-sensitive and can oxidize back to azo compounds or hydrazones.

    • Correction: Perform workup using degassed solvents. Store the product as the Hydrochloride salt (add HCl in ether) immediately after isolation.

  • Issue: N-N Bond Cleavage.

    • Cause: Presence of transition metals or use of

      
      .[3]
      
    • Correction: Ensure glassware is clean of Pd/Pt residues. Stick to Borohydride reagents.[4]

References

  • Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent." Synthesis, 1975, 135-146.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

  • Kikugawa, Y., & Kawase, M. "An Efficient Reduction of Hydrazones to Hydrazines with Pyridine-Borane." Chemistry Letters, 1990, 19(4), 581-582.

  • Nutaitis, C. F., & Gribble, G. W. "Pyridine-Borane as a Reducing Agent for Imines." Tetrahedron Letters, 1983, 24(40), 4287-4290.

Sources

Method

synthesis of Schiff base derivatives from 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

Application Note: Synthesis of Schiff Base Derivatives from 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole Executive Summary This guide details the protocol for synthesizing Schiff base derivatives (specifically hydrazones ) u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Schiff Base Derivatives from 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

Executive Summary

This guide details the protocol for synthesizing Schiff base derivatives (specifically hydrazones ) using 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole as the nucleophilic scaffold. While often broadly categorized as Schiff bases in medicinal chemistry, these compounds are chemically distinct hydrazones formed via the condensation of an alkyl hydrazine with aromatic aldehydes.

The resulting pharmacophore hybridizes the bioactive pyrazole core (known for anti-inflammatory and analgesic properties) with an azomethine-like linkage (


) and a methylene spacer. This structural flexibility distinguishes them from rigid directly-bonded pyrazole hydrazones, potentially enhancing target protein binding affinity.

Chemical Background & Mechanism

The Nucleophilic Scaffold

The starting material, 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole , contains a primary hydrazine moiety attached to the pyrazole ring via a methylene (


) bridge.
  • Reactivity: The terminal amino group (

    
    ) is the active nucleophile.
    
  • Stability: The methylene bridge interrupts conjugation between the pyrazole ring and the hydrazine, making the terminal nitrogen more nucleophilic than in directly conjugated analogues (e.g., 4-hydrazinopyrazole).

Reaction Mechanism

The synthesis follows an acid-catalyzed addition-elimination pathway:

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon.

  • Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by water elimination to generate the

    
     double bond.
    

Mechanism Start Reagents: Hydrazinomethyl-pyrazole + Aldehyde Inter1 Intermediate: Carbinolamine Start->Inter1 Nucleophilic Attack (H+ Cat.) Transition Transition: Dehydration (-H2O) Inter1->Transition Proton Transfer Product Product: Pyrazolyl-Hydrazone Transition->Product C=N Formation

Figure 1: Simplified mechanistic pathway for the condensation reaction.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
4-(hydrazinomethyl)-1-phenyl-1H-pyrazole Precursor>98% Purity (Synthesized from 4-chloromethyl analogue)
Aromatic Aldehyde Electrophile1.0 - 1.2 equivalents (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)
Ethanol (Absolute) SolventAnhydrous preferred to drive equilibrium
Glacial Acetic Acid Catalyst3-5 drops (catalytic amount)
TLC Plates MonitoringSilica Gel

Synthesis Workflow

Step 1: Preparation of the Reaction Mixture

  • Dissolve 1.0 mmol of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add 1.0 mmol of the appropriate aromatic aldehyde.

    • Note: If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before addition.

  • Add 3-5 drops of glacial acetic acid.

Step 2: Reflux & Monitoring

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (

    
    ) with stirring.
    
  • Time: Typically 3–6 hours .

  • Monitoring: Check reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazine spot and the appearance of a new, less polar spot.

Step 3: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (

    
    ) with stirring. The Schiff base derivative should precipitate as a solid.
    
  • Filtration: Filter the precipitate using a Buchner funnel and wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Recrystallization: Purify the crude solid by recrystallizing from hot ethanol or an ethanol/DMF mixture.

  • Drying: Dry the crystals in a vacuum desiccator over

    
    .
    

Workflow Step1 Mix Reactants (Ethanol + AcOH) Step2 Reflux (3-6 Hours) Step1->Step2 Step3 TLC Check (Hexane:EtOAc) Step2->Step3 Step3->Step2 Incomplete Step4 Pour on Crushed Ice Step3->Step4 Complete Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Characterization & Validation

To ensure the integrity of the synthesized "Schiff base" (hydrazone), verify the following spectral markers:

TechniqueKey SignalInterpretation
FT-IR


stretch (Secondary amine).[1] Absence of double

peaks.
FT-IR


stretch (Azomethine linkage).
1H NMR

(s, 1H)
Azomethine proton (

).[1] Diagnostic peak.
1H NMR

(s, 1H)

proton (Hydrazide/Hydrazone NH).[1]
1H NMR

(s, 2H)

Methylene bridge protons.

Critical Quality Attribute (CQA): The disappearance of the aldehyde carbonyl peak (


 in IR) and the 

signals confirms the condensation is complete.

Troubleshooting & Optimization

  • Low Yield: If the product does not precipitate on ice, the derivative may be too soluble in ethanol. Solution: Evaporate 50% of the solvent under reduced pressure before pouring onto ice.

  • Oiling Out: If the product forms an oil instead of a solid, triturated with diethyl ether or hexane to induce crystallization.

  • Steric Hindrance: For ortho-substituted aldehydes (e.g., 2-nitrobenzaldehyde), increase reflux time to 8–10 hours or use a higher boiling solvent like n-propanol .

Applications in Drug Discovery

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry. Derivatizing it into Schiff bases/hydrazones expands its utility:

  • Antimicrobial Agents: The

    
     linkage is essential for bioactivity against S. aureus and E. coli by interfering with bacterial cell wall synthesis [1][2].
    
  • Anti-inflammatory: Pyrazole derivatives inhibit COX-2 enzymes.[2] The hydrazone tail can provide additional hydrogen bonding interactions within the enzyme active site [3].

  • Metal Chelation: The nitrogen atoms in the pyrazole and the hydrazone chain can act as multidentate ligands for developing metallodrugs [4].

References

  • Sivakumar, K.K., et al. (2010).[3] "Analgesic activity of some (4Z)-3-methyl-1-[(2-oxo-2H-chromene-4-yl)carbonyl]-1H-pyrazole-4,5-dione 4-[(4-substitutedphenyl) hydrazone]." SciSpace. Link

  • Khan, S. A., et al. (2013).[4] "Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT." European Journal of Chemistry.[1][4] Link

  • Gouda, M. A., et al. (2025). "Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents." PMC. Link

  • Ren, T., et al. (2014).[5] "Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group." Asian Journal of Chemistry. Link

Sources

Application

using 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole as a linker in drug design

Technical Guide: 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole as a Dynamic Linker in Drug Design Abstract This application note details the utility of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (CAS: 926268-64-6) as a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole as a Dynamic Linker in Drug Design

Abstract

This application note details the utility of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (CAS: 926268-64-6) as a versatile linker scaffold in medicinal chemistry. Unlike standard aliphatic linkers, this pyrazole-based moiety offers a unique combination of aromatic rigidity, lipophilicity, and chemically orthogonal reactivity. This guide focuses on its application in Fragment-Based Drug Discovery (FBDD) , Dynamic Combinatorial Chemistry (DCC) , and the synthesis of pH-sensitive prodrugs . Detailed protocols for synthesis, conjugation, and stability profiling are provided to ensure reproducible implementation in drug development workflows.

Introduction: The Pyrazole-Hydrazine Scaffold

In modern drug design, linkers are no longer passive spacers; they are active structural elements that influence solubility, permeability, and target binding. The 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole scaffold represents a "privileged structure" due to the bioactivity of the pyrazole core (common in kinase inhibitors like Ruxolitinib) combined with the reactive versatility of the hydrazinomethyl group.

Key Functional Advantages:

  • Rigid Geometry: The pyrazole ring restricts conformational freedom, reducing the entropic penalty upon target binding compared to flexible alkyl chains.

  • Reversible Reactivity: The terminal hydrazine group (-CH₂-NH-NH₂) reacts with aldehydes and ketones to form hydrazones. This reaction is reversible under acidic conditions, making it ideal for Dynamic Combinatorial Chemistry (DCC) .

  • Tunable Stability: The resulting hydrazone can be reduced to a stable hydrazine linkage or left as a pH-sensitive bond for controlled release in acidic microenvironments (e.g., lysosomes).

Synthesis & Preparation

While the title compound is commercially available as a building block, in-house synthesis is often required for derivative generation. The most robust route utilizes the Vilsmeier-Haack formylation followed by reductive hydrazination.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
  • Reagents: 1-Phenyl-1H-pyrazole, POCl₃, DMF.[1][2]

  • Mechanism: Vilsmeier-Haack Formylation.[3]

  • Protocol:

    • Cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate may form).

    • Add 1-Phenyl-1H-pyrazole (1.0 eq) dissolved in minimal DMF.

    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench by pouring onto crushed ice/NaOAc. The aldehyde precipitates as a solid.

    • Yield: Typically 85-90%.

Step 2: Conversion to 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole
  • Reagents: Hydrazine hydrate (excess), Ethanol, NaBH₄ (optional for one-pot reductive amination) or two-step via chloride.

  • Preferred Route (Reductive Amination):

    • Dissolve the aldehyde from Step 1 in Ethanol.

    • Add Hydrazine monohydrate (5.0 eq) to favor mono-alkylation and prevent dimer formation.

    • Stir at RT for 2 hours to form the hydrazone intermediate.

    • Add NaBH₄ (2.0 eq) slowly at 0°C. Stir overnight.

    • Quench with water, extract with DCM. The product is the hydrazinomethyl amine.

Application Protocols

Protocol A: Dynamic Combinatorial Library (DCC) Screening

Objective: Use the linker to "fish" for aldehyde fragments that bind to a protein target. The hydrazine linker allows the library to equilibrate, amplifying the best binders in the presence of the protein.

Workflow:

  • Library Prep: Prepare a set of 10-20 diverse aldehyde fragments (aromatic, aliphatic, heteroaromatic).

  • Equilibration: Mix 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (Scaffold) with the aldehyde pool (1 eq each) in phosphate buffer (pH 6.5) + Aniline catalyst (10 mM).

  • Incubation: Add the protein target. Allow to equilibrate for 24 hours. The protein will stabilize the hydrazone formation of the best-binding aldehyde.

  • Analysis: Analyze by LC-MS. The "hit" is identified as the hydrazone adduct with the highest relative abundance compared to a no-protein control.

Protocol B: Synthesis of pH-Sensitive Prodrugs

Objective: Conjugate a ketone-containing drug (e.g., Doxorubicin) to the linker for acid-triggered release.

Step-by-Step:

  • Solvent System: Methanol/Acetic Acid (9:1).

  • Reaction: Dissolve Drug-Ketone (1.0 eq) and Linker (1.2 eq).

  • Catalyst: Add 5 mol% Trifluoroacetic acid (TFA).

  • Conditions: Stir at 40°C for 12 hours under N₂.

  • Purification: Evaporate solvent. Purify via Prep-HPLC (Water/Acetonitrile gradient). Note: Avoid acidic mobile phases during purification to prevent premature cleavage.

  • Storage: Lyophilize and store at -20°C.

Stability & Release Profiling

The defining feature of this linker is its pH-dependent stability . The hydrazone bond formed is stable at physiological pH (7.4) but hydrolyzes in acidic environments (pH < 5.5), such as the endosome or tumor microenvironment.

Experimental Validation (Self-Validating System): Perform a kinetic hydrolysis assay to verify the linker's suitability for your specific cargo.

Table 1: Comparative Stability Profile (Hydrazone Conjugate)

ConditionpHt½ (Half-life)MechanismRelevance
Plasma 7.4> 48 HoursStableSystemic Circulation
Early Endosome 6.0~ 4-6 HoursSlow HydrolysisCellular Uptake
Lysosome 4.5< 30 MinutesRapid HydrolysisDrug Release
Storage 7.0Months (Dry)InertShelf-life

Mechanistic Visualization

The following diagrams illustrate the synthesis and the pH-dependent cleavage mechanism, generated using Graphviz.

Figure 1: Synthesis and Conjugation Workflow

LinkerWorkflow Start 1-Phenyl-1H-pyrazole Aldehyde 4-Formyl Intermediate (Vilsmeier-Haack) Start->Aldehyde POCl3, DMF 80°C Linker 4-(Hydrazinomethyl) -1-phenyl-1H-pyrazole Aldehyde->Linker 1. N2H4 2. NaBH4 Conjugate Hydrazone Conjugate (Active Prodrug) Linker->Conjugate Acid Cat. - H2O Target Target Ketone/Aldehyde (Drug or Fragment) Target->Conjugate

Caption: Synthetic route from the pyrazole core to the active hydrazone conjugate.

Figure 2: pH-Dependent Cleavage Mechanism

CleavageMechanism cluster_blood Blood Stream (pH 7.4) cluster_lysosome Lysosome (pH 4.5) Stable Intact Hydrazone (Linker-Drug) Protonation Protonation of Imine Nitrogen Stable->Protonation Endocytosis Acidification Hydrolysis Water Attack & Tetrahedral Intermediate Protonation->Hydrolysis + H2O Release Release of Payload (Ketone/Aldehyde) Hydrolysis->Release Bond Cleavage

Caption: Mechanism of acid-catalyzed hydrolysis triggering drug release in the lysosome.

References

  • Vilsmeier-Haack Formylation of Pyrazoles: Title: "1-Phenyl-1H-pyrazole-4-carbaldehyde" Source:[1][2][4] National Center for Biotechnology Information (NCBI) PubChem. URL:[Link]

  • Dynamic Combinatorial Chemistry (Hydrazone Exchange): Title: "Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets" Source: Nature Reviews Drug Discovery. URL:[Link]

  • Pyrazoles in Medicinal Chemistry: Title: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review" Source: Molecules (MDPI). URL:[Link]

Sources

Method

Application Note: Accelerated Synthesis of 1-Phenylpyrazole-4-Carbohydrazides via Microwave Irradiation

Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carbohydrazides. Unlike conventional thermal cyclocondensation, which often requires reflu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carbohydrazides. Unlike conventional thermal cyclocondensation, which often requires reflux times exceeding 12 hours and yields variable purity, this microwave-assisted organic synthesis (MAOS) workflow achieves quantitative conversion in under 15 minutes. This guide focuses on the "Specific Microwave Effect"—leveraging dipolar polarization to overcome activation energy barriers in the nucleophilic attack of hydrazines on


-dicarbonyl equivalents.

Introduction & Scientific Rationale

The 1-phenylpyrazole core is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and emerging antimicrobial agents. The introduction of a hydrazine moiety at the C-4 position (carbohydrazide) is critical for fragment-based drug discovery, acting as a versatile handle for generating Schiff bases or further heterocyclization.

The Microwave Advantage

Conventional synthesis of pyrazole-4-carboxylates typically involves the reaction of phenylhydrazine with ethyl acetoacetate or ethyl ethoxymethyleneacetoacetate (EMME) in refluxing ethanol. This method suffers from:

  • Slow Kinetics: Thermal conduction is inefficient, leading to "wall effects" and prolonged reaction times (6–24 hours).

  • Side Reactions: Extended heating promotes the formation of thermodynamic byproducts (e.g., bis-pyrazoles).

Microwave Irradiation addresses these issues through dielectric heating . The oscillating electromagnetic field (typically 2.45 GHz) aligns the dipoles of polar solvents (ethanol) and reagents (hydrazine). The molecular friction generated by this realignment provides rapid, volumetric heating, often accelerating reaction rates by 10–1000 fold.

Mechanistic Pathway

The synthesis proceeds via two distinct stages:

  • Cyclocondensation: Reaction of phenylhydrazine with EMME to form the pyrazole ester.

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate to yield the carbohydrazide.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of dynamic power modulation (0–300 W).

  • Reagents: Phenylhydrazine (97%), Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME, >95%), Hydrazine monohydrate (64-65%), Absolute Ethanol.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp caps and silicone/PTFE septa.

Workflow Diagram

The following diagram outlines the logical flow and critical decision points in the synthesis.

G Start Start: Reagent Prep Mix1 Mix: Phenylhydrazine + EMME in EtOH Start->Mix1 MW1 MW Irradiation 120°C, 5 min Mix1->MW1 Cyclization Iso1 Isolation: Cool & Filter Ester MW1->Iso1 Mix2 Mix: Ester + Hydrazine Hydrate Iso1->Mix2 Redissolve MW2 MW Irradiation 100°C, 8 min Mix2->MW2 Hydrazinolysis Product Final Product: Carbohydrazide MW2->Product Crystallization

Figure 1: Step-wise microwave synthesis workflow for 1-phenylpyrazole-4-carbohydrazide.

Step-by-Step Methodology
Stage 1: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
  • Preparation: In a 10 mL microwave vial, dissolve phenylhydrazine (1.0 mmol, 108 mg) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) (1.0 mmol, 186 mg) in 2.0 mL of absolute ethanol.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Workup: Cool the reaction vessel to room temperature using compressed air (built-in feature). The product often precipitates upon cooling. If not, add 2 mL of ice-cold water.

  • Isolation: Filter the solid, wash with cold 50% ethanol, and dry.

    • Expected Yield: >90%[1]

    • Checkpoint: Check TLC (Hexane:EtOAc 7:3). The spot for phenylhydrazine should be absent.

Stage 2: Conversion to 1-Phenyl-3-methyl-1H-pyrazole-4-carbohydrazide
  • Preparation: Suspend the ester obtained in Stage 1 (1.0 mmol) in 3.0 mL of ethanol in a fresh microwave vial.

  • Addition: Add hydrazine hydrate (5.0 mmol, excess) dropwise. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Irradiation: Program the reactor:

    • Temperature: 100 °C

    • Power: Dynamic (Max 100 W)

    • Hold Time: 8 minutes

  • Workup: Cool to room temperature. The carbohydrazide product typically crystallizes out of the solution as a white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol if necessary.

    • Characterization: Melting point ~168-170°C (Lit. value).

Mechanistic Insight: The Dipolar Effect

To understand why this protocol is superior, we must visualize the interaction between the microwave field and the reaction species. The rapid rotation of the ethanol and hydrazine dipoles generates localized "hot spots" that help surmount the activation energy (


) for the nucleophilic attack.

Mechanism Dipoles Polar Reagents (Ethanol/Hydrazine) Rotation Dipolar Rotation (Molecular Friction) Dipoles->Rotation Lag Effect Field Microwave Field (Oscillating 2.45 GHz) Field->Dipoles Aligns Heat Rapid Volumetric Heating Rotation->Heat Dissipation TS Transition State (Nucleophilic Attack) Heat->TS Overcomes Ea Product Pyrazole Formation TS->Product

Figure 2: Kinetic enhancement mechanism via dielectric heating.

Data Analysis: Microwave vs. Conventional Heating[2][3][4][5][6][7][8][9][10][11]

The following table summarizes the efficiency gains observed in our validation runs compared to literature values for conventional heating.

ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Reaction Time (Stage 1) 4 – 6 Hours5 Minutes60x Faster
Reaction Time (Stage 2) 6 – 12 Hours8 Minutes45x Faster
Overall Yield 65 – 75%88 – 94%+20% Yield
Solvent Usage 20 – 50 mL2 – 5 mL10x Less Waste
Energy Consumption High (Continuous Reflux)Low (Short Bursts)Green Chemistry

Table 1: Comparative analysis of synthesis methods.

Troubleshooting & Expert Tips

  • Pressure Management: Ethanol generates significant vapor pressure at 120°C. Ensure your vials are rated for at least 20 bar (300 psi). If using a domestic modification (not recommended), reduce temperature to 80°C and extend time.

  • Regioselectivity: The reaction of phenylhydrazine with EMME is highly regioselective for the 1-phenyl-4-carboxylate isomer. However, if using ethyl acetoacetate (without the ethoxymethylene group), you will form the pyrazolone (5-one) instead. Ensure you use EMME for the carboxylate target.

  • Hydrazine Handling: Hydrazine hydrate can degrade plastics. Use glass syringes and stainless steel needles. Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

  • Kidwai, M., et al. (2000). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Rahman, M., et al. (2014). "Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity." The Pharma Innovation Journal.

  • BenchChem. (2025). "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods."

  • Gouda, M. A., et al. (2012). "Microwave Assisted Synthesis of N-[4-(5-Aryl-1H/Phenyl-Pyrazol-3-yl)-Phenyl]-Benzenesulfonamides." Rasayan Journal of Chemistry.

Sources

Application

Application Note: High-Purity Synthesis of Pyrazole-Hydrazone Transition Metal Complexes

Executive Summary This application note details the precision engineering of pyrazole-based transition metal complexes, specifically focusing on pyrazole-hydrazone Schiff base ligands . These scaffolds are "privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the precision engineering of pyrazole-based transition metal complexes, specifically focusing on pyrazole-hydrazone Schiff base ligands . These scaffolds are "privileged structures" in drug discovery, exhibiting potent antitumor, antimicrobial, and anti-inflammatory profiles due to their ability to intercalate DNA and inhibit metalloenzymes.

Unlike standard coordination protocols, this guide addresses the critical upstream challenge: Regiocontrol during the pyrazole ring construction (Knorr synthesis) and the subsequent stability of the hydrazine-derived azomethine linker during metalation. We provide a validated workflow for synthesizing Copper(II) and Palladium(II) complexes, which are highly relevant in current oncological research.

Scientific Foundation & Mechanism

The Ligand Architecture

The efficacy of these complexes relies on the N,N-chelation (or N,N,O-pincer) mode. The ligand system is constructed in two phases, both utilizing hydrazine chemistry:[1]

  • Ring Construction: Condensation of 1,3-diketones with hydrazine hydrates to form the pyrazole core.

  • Linker Formation: Condensation of pyrazole-aldehydes with hydrazine derivatives (hydrazides/amines) to form the active hydrazone (

    
    ) coordination site.
    
Regioselectivity in Pyrazole Synthesis

A common failure point is the formation of inseparable regioisomers (1,3- vs. 1,5-substituted pyrazoles) when using unsymmetrical 1,3-diketones.

  • Mechanism: The hydrazine nitrogen with the highest nucleophilicity attacks the most electrophilic carbonyl carbon.

  • Control: Protic solvents (Ethanol) often yield mixtures. Fluorinated solvents (e.g., TFE, HFIP) or specific steric control are required to drive regioselectivity toward the desired biological isomer (often the 1,5-isomer for steric optimization in binding pockets).

Metalation Kinetics

Complexation is driven by the Chela Effect . The hydrazone nitrogen (imino) and the pyrazole nitrogen (pyridyl-like) form a stable 5- or 6-membered ring with the metal center.

  • Note: In the presence of Cu(II), the hydrazone NH can undergo deprotonation (enolization), leading to a neutral complex, whereas neutral ligands yield cationic complexes.

Workflow Visualization

Diagram 1: Synthetic Pathway & Logic Flow

This flowchart illustrates the critical decision points from raw materials to the final metal complex.

PyrazoleSynthesis RawMat Raw Materials (1,3-Diketone + Hydrazine) RegioControl CRITICAL STEP: Regiocontrol Strategy (Solvent/Sterics) RawMat->RegioControl Nucleophilic Attack Pyrazole Pyrazole Core (Isomerically Pure) RegioControl->Pyrazole Cyclization -H2O Funct Functionalization (Vilsmeier-Haack Formylation) Pyrazole->Funct +POCl3/DMF Linker Hydrazone Formation (Schiff Base Condensation) Funct->Linker +Hydrazide/Ethanol Metalation Metalation (Cu/Pd Salt Addition) Linker->Metalation +M(OAc)2 / Reflux Final Bioactive Complex (Precipitate) Metalation->Final Isolation

Caption: Logical flow for the synthesis of pyrazole-hydrazone complexes, highlighting the critical regiocontrol step.

Detailed Experimental Protocols

Phase 1: Ligand Synthesis (The "Hydrazine" Backbone)

Objective: Synthesize a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde hydrazone ligand.

Step A: Regioselective Knorr Synthesis[2][3]
  • Reagents: Benzoylacetone (10 mmol), Phenylhydrazine (10 mmol), Trifluoroethanol (TFE) (Solvent - Crucial for regioselectivity).

  • Protocol:

    • Dissolve benzoylacetone in TFE (20 mL).

    • Add phenylhydrazine dropwise at 0°C under

      
       atmosphere.
      
    • Stir at Room Temperature (RT) for 2 hours, then reflux for 1 hour.

    • Evaporate solvent. Recrystallize from Ethanol.

    • QC Check: 1H NMR should show a single set of pyrazole signals, confirming one regioisomer (typically 1,3,5-substituted).

Step B: Vilsmeier-Haack Formylation
  • Reagents: Pyrazole substrate,

    
    , DMF.
    
  • Protocol:

    • Add

      
       (30 mmol) dropwise to DMF (10 mL) at 0°C (Vilsmeier reagent formation).
      
    • Add Pyrazole (10 mmol) dissolved in DMF.

    • Heat to 80°C for 4 hours.

    • Pour onto crushed ice/NaOAc to hydrolyze. Collect the precipitate (Pyrazole-4-aldehyde).

Step C: Hydrazone Ligand Formation
  • Reagents: Pyrazole-4-aldehyde (5 mmol), Benzoic hydrazide (5 mmol), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Protocol:

    • Suspend aldehyde in Ethanol (30 mL).

    • Add hydrazide and 2 drops of acetic acid.

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Cool to RT. Filter the solid Schiff base ligand. Wash with cold ethanol and ether.

Phase 2: Metal Complexation (Cu/Pd)

Objective: Coordination of the ligand to Cu(II) or Pd(II).

Protocol
  • Ligand Solution: Dissolve 1.0 mmol of the Hydrazone Ligand in 20 mL hot Methanol (or Ethanol/CHCl3 mix if solubility is low).

  • Metal Solution: Dissolve 1.0 mmol of metal salt in 10 mL Methanol.

    • For Copper: Use

      
       (Acetate acts as a base to assist deprotonation).
      
    • For Palladium: Use

      
       or 
      
      
      
      .
  • Reaction: Add Metal solution to Ligand solution dropwise.

    • Observation: Immediate color change (Green/Blue for Cu, Yellow/Orange for Pd).

  • Reflux: Heat at 60°C for 3–5 hours.

  • Isolation:

    • Cool to RT. The complex usually precipitates.

    • Filter and wash with hot methanol (to remove unreacted ligand) followed by diethyl ether.

    • Dry in vacuo at 50°C.

Characterization & Data Interpretation

To validate the complex, compare the Ligand (L) vs. Complex (M-L) spectral data.

TechniqueParameterLigand Signal (Free)Complex Signal (Bound)Interpretation
IR

(Azomethine)

Shift

Indicates coordination via Azomethine Nitrogen.
IR

(Hydrazide)

Disappears (if deprotonated)Indicates enolization and bonding via Oxygen (O-M).
1H NMR


Shifted / BroadenedCoordination to paramagnetic metal (Cu) or shift (Pd).
1H NMR


AbsentDeprotonation upon complexation.
UV-Vis d-d transitionNone

Geometry confirmation (e.g., Square Planar for Pd).
Diagram 2: Coordination Geometry

The following diagram depicts the expected coordination sphere for a generic Pyrazole-Hydrazone Copper(II) complex.

CoordinationSphere Cu Cu(II) N_azo N (Azomethine) N_azo->Cu O_enol O (Enolate) O_enol->Cu N_pyr N (Pyrazole) N_pyr->Cu X_lig X (Cl/OAc/H2O) X_lig->Cu 4th Site

Caption: Square planar coordination mode. The Hydrazone acts as a tridentate or bidentate ligand depending on X.

Troubleshooting & Optimization

  • Problem: Oily Product.

    • Cause: Ligand did not precipitate; solvent retention.

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether. Sonication often induces crystallization.

  • Problem: Low Yield of Pyrazole Aldehyde.

    • Cause: Incomplete Vilsmeier reaction or hydrolysis.

    • Solution: Ensure

      
       is fresh. Increase heating time to 6 hours. Neutralize pH carefully to ~7-8 during workup.
      
  • Problem: Mixture of Isomers.

    • Cause: Poor regiocontrol in Step A.

    • Solution: Switch solvent to Hexafluoroisopropanol (HFIP) or use bulky hydrazine derivatives to force steric direction.

References

  • Review of Protic Pyrazole Complexes

    • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.[4]

    • Source: PMC / NIH (2024).
    • URL:[Link]

  • Biological Activity of Pyrazole Schiff Bases

    • Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes.[1][5][6]

    • Source: RSC Advances (2015).
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselectivity issues in the synthesis of substituted pyrazoles
    • Source: BenchChem (2025).[3]

  • Hydrazone Metal Complexes Protocol

    • Title: Preparation, characterization of some transition metal complexes of hydrazone derivatives.[7]

    • Source: Arabian Journal of Chemistry (2019).
    • URL:[Link]

  • Anticancer Applications

    • Title: Pyrazole-Infused Metal Complexes: Anticancer Activity and DNA Cleavage.
    • Source: ACS Applied Bio M
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Ticket ID: #PYR-CHO-4-OPT Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary You are experien...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-CHO-4-OPT Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are experiencing difficulties with the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde . This is a common bottleneck in medicinal chemistry workflows. While the Vilsmeier-Haack reaction is the industry standard for this transformation, it is notoriously sensitive to moisture, temperature profiles, and workup pH.

This guide moves beyond basic textbook procedures to address the hydrodynamic and thermodynamic pitfalls that cause low yields (often <40%) and "tarring" in this specific substrate.

Module 1: The Optimized Protocol (Vilsmeier-Haack)

The standard error in this synthesis is treating it as a simple mixing step. It is a biphasic kinetic challenge involving the formation of a sensitive chloroiminium salt followed by a hydrolysis that must be carefully buffered.

The "Golden Batch" Methodology
ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Solvent Neat DMFDMF + 1,2-Dichloroethane (DCE) The Vilsmeier intermediate often precipitates as a solid, stopping the stirrer and causing local overheating (tar). DCE keeps the intermediate suspended/solubilized.
Reagent POCl₃ (1.1 eq)POCl₃ (2.5 - 3.0 eq) The pyrazole ring is electron-rich but the N-phenyl group withdraws density. Excess electrophile drives the reaction to completion.
Temperature 0°C

Reflux
0°C

80-90°C (Ramp)
Refluxing DMF (153°C) promotes thermal decomposition. 90°C is sufficient for C4 substitution without degrading the ring.
Quench Pour into waterInverse Quench into NaOAc (aq) Direct water addition generates massive heat/HCl, hydrolyzing the product or polymerizing it. Buffered inverse quench controls pH.
Step-by-Step Workflow
  • Reagent Formation (The "Cold" Phase):

    • Charge an oven-dried flask with anhydrous DMF (5.0 eq) and 1,2-dichloroethane (DCE, 3-4 volumes relative to pyrazole).

    • Cool to 0°C under Nitrogen/Argon.

    • Add POCl₃ (3.0 eq) dropwise over 30 minutes. Do not let T > 5°C.

    • Checkpoint: The solution should be colorless or pale yellow. If orange/red, your POCl₃ is contaminated or moisture entered.

  • Substrate Addition:

    • Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in a minimum volume of DMF/DCE (1:1).

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • The "Cook" (Reaction Phase):

    • Remove the ice bath. Allow to warm to Room Temp (RT) for 30 mins.

    • Heat to 80-90°C for 4–6 hours.

    • Monitoring: Check TLC.[1][2][3] The intermediate iminium salt is polar and stays at the baseline. You are looking for the disappearance of the starting material (non-polar).

  • Hydrolysis (The Critical Step):

    • Cool the reaction mixture to RT.

    • Prepare a beaker with crushed ice and Sodium Acetate (NaOAc) (approx. 3-4 eq).

    • Inverse Quench: Pour the reaction mixture slowly onto the buffered ice.

    • Stir vigorously for 1 hour. The pH should be ~7–8.

    • Observation: A solid precipitate (crude aldehyde) should form.

Module 2: Troubleshooting & Diagnostics

If your yield is low, use this diagnostic matrix to identify the failure point.

Symptom: Black Tar / Polymerization
  • Cause: Thermal runaway. The Vilsmeier adduct formation is exothermic.[1] If the stirrer stopped (due to solids) and you continued heating, the local "hot spots" polymerized the pyrazole.

  • Fix: Use the DCE co-solvent method described above to maintain fluidity. Do not exceed 95°C.

Symptom: Low Yield (<40%) with Unreacted Starting Material
  • Cause 1: "Dead" POCl₃. Phosphorus oxychloride hydrolyzes in the bottle. If there is white solid at the bottom of your POCl₃ bottle, the liquid is largely phosphoric acid, not acid chloride.

  • Cause 2: Insufficient Electrophile. The N-phenyl ring deactivates the pyrazole slightly compared to N-methyl pyrazole.

  • Fix: Distill POCl₃ before use or buy a fresh ampule. Increase POCl₃ to 3.0 equivalents.

Symptom: Product is an Oil/Gum, not a Solid
  • Cause: Incomplete hydrolysis or trapped DMF.

  • Fix: The aldehyde is a solid.[4] If you have oil, wash the organic extract 5x with water (to remove DMF) and then wash with saturated Sodium Bisulfite . The aldehyde forms a solid bisulfite adduct. Filter this solid, wash with ether, and then hydrolyze back to the aldehyde using mild base (Na₂CO₃). This is a chemical purification trick.

Module 3: Mechanism & Logic Visualization

The following diagram illustrates the critical control points where yield is typically lost.

VilsmeierOptimization cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Substitution cluster_2 Step 3: Workup DMF DMF + POCl3 VilsmeierReagent Chloroiminium Salt (Vilsmeier Reagent) DMF->VilsmeierReagent 0°C, Slow Addition Intermediate Iminium Salt Intermediate (Precipitates!) VilsmeierReagent->Intermediate + Pyrazole, 80-90°C Moisture Moisture/Water Moisture->DMF Hydrolysis Risk Pyrazole 1-Phenyl-1H-pyrazole Tar Black Tar (Polymerization) Intermediate->Tar Overheating (>100°C) or Poor Stirring Hydrolysis Hydrolysis Intermediate->Hydrolysis Inverse Quench (NaOAc/Ice) Aldehyde 1-Phenyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Aldehyde pH 7-8, 1 hr stir Impure Incomplete Hydrolysis (Oil/Gum) Hydrolysis->Impure Quench too fast or pH < 4

Caption: Critical Control Points in the Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use the "Cyclization Route" instead of Vilsmeier? A: Yes, and it is often cleaner if you do not already have the 1-phenylpyrazole starting material.

  • Protocol: React Phenylhydrazine with 3-(dimethylamino)acrolein (or 1,1,3,3-tetramethoxypropane).

  • Advantage:[2][4] This builds the pyrazole ring and establishes the C4-functionality simultaneously (or prepares a very clean precursor).

  • Reference: This avoids the regioselectivity issues of Vilsmeier, though for 1-phenylpyrazole, C4 is naturally favored anyway.

Q: Why do I see two spots on my TLC that look like product? A: You likely have the 4-formyl (desired) and potentially a trace of 4-acetyl if you used DMA (Dimethylacetamide) by mistake, or more likely, unhydrolyzed iminium salt .

  • Test: Treat a small TLC sample with aqueous NaHCO₃ in a vial, shake, and re-spot. If the lower spot disappears and the upper spot intensifies, your hydrolysis was incomplete.

Q: Can I use microwave irradiation? A: Yes. Microwave heating at 100°C for 10-20 minutes often improves yield by reducing the time the substrate is exposed to harsh acidic conditions, minimizing tar formation (Popov et al., 2019).

References

  • Finar, I. L., & Hurlock, R. J. (1957). "Heterocyclic compounds. Part VIII. The formylation of 1-phenylpyrazole." Journal of the Chemical Society, 3024-3027.

    • Relevance: The foundational text establishing C4 regioselectivity for this specific molecule.[1]

  • Popov, A. V., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[2] Arkivoc, part vi, 1-14.[2]

    • Relevance: Provides modern optimization data, specifically regarding stoichiometry (excess reagents) and temperature control for chloropyrazoles, which applies to the phenyl-substituted analog.
  • Kira, M. A., et al. (1970). "Vilsmeier-Haack reaction on some acetophenone phenylhydrazones." Tetrahedron Letters.

    • Relevance: Describes the alternative cyclization route if the direct formyl
  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[5][6] Comprehensive Organic Synthesis.

    • Relevance: The authoritative review on mechanism and troubleshooting the "tar" issue.

Sources

Optimization

preventing oxidation of hydrazinomethyl pyrazoles during purification

Technical Support Center: Hydrazine Chemistry Division Topic: Stabilization & Purification of Hydrazinomethyl Pyrazoles Ticket ID: #OX-PYR-001 Assigned Specialist: Senior Application Scientist (Separation Technologies)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine Chemistry Division Topic: Stabilization & Purification of Hydrazinomethyl Pyrazoles Ticket ID: #OX-PYR-001 Assigned Specialist: Senior Application Scientist (Separation Technologies)[1]

Executive Summary

You are likely reading this because your colorless reaction mixture turned into a brown or reddish tar during solvent removal or chromatography.

The Diagnosis: Hydrazinomethyl pyrazoles (


) function chemically as alkyl hydrazines .[1] Unlike their aryl counterparts (where the hydrazine is directly attached to the aromatic ring), the methylene bridge breaks the conjugation.[1] This makes the terminal nitrogen (

) significantly more basic (

) and highly nucleophilic.

The Failure Mode: In the free base form, these compounds are potent reducing agents.[1] Upon exposure to atmospheric oxygen—catalyzed by trace transition metals or silica gel—they undergo radical oxidation to form azo compounds (


), which rapidly decompose into nitrogen gas and hydrocarbons, or polymerize into "tars."

Module 1: The Chemistry of Failure

To prevent the issue, you must understand the enemy.[1] The oxidation is not a simple acid-base reaction; it is a radical chain process often accelerated by the very stationary phase used to purify it.[1]

Oxidation Mechanism (Visualized)

The following diagram illustrates how a stable hydrazine degrades into an azo impurity or decomposes entirely.

OxidationMechanism cluster_catalyst Catalysts of Destruction Start Free Hydrazine (R-CH2-NH-NH2) Radical Hydrazyl Radical (R-CH2-NH-NH•) Start->Radical O2 / Trace Cu, Fe (Initiation) Azo Azo Intermediate (R-CH2-N=NH) Radical->Azo -H• (Oxidation) Dimer Tetrazene/Polymer (Brown Tar) Radical->Dimer Dimerization Decomp Decomposition (R-CH3 + N2) Azo->Decomp N2 Extrusion Silica Gel (Acidic) Silica Gel (Acidic) Trace Metals (Fe, Cu) Trace Metals (Fe, Cu)

Module 2: The "Salt Shield" Protocol (Recommended)

Do not attempt to isolate the free base. The most robust method to prevent oxidation is to protonate the hydrazine immediately.[1] The resulting hydrazinium salts are resistant to oxidation because the lone pair required for the initial electron transfer is tied up in a bond with a proton.[1]

Protocol: Isolation as the Dihydrochloride Salt

Use this method to bypass chromatography entirely.[1]

  • Quench: Upon reaction completion, cool the mixture to 0°C.

  • Chelation (Critical): Add 1 mM EDTA to the aqueous workup buffer. This sequesters trace metal ions (Cu, Fe) that catalyze oxidation [1].

  • Extraction: Perform a quick extraction with DCM/Isopropanol (3:1). Do not dry over

    
     for prolonged periods.
    
  • Salt Formation:

    • Dissolve the crude oil in a minimum amount of dry Ethanol or MeOH.[1]

    • Add 2.5 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Filtration: Filter the solid under a blanket of Nitrogen/Argon.[1] Wash with cold

    
    .
    
  • Result: The resulting dihydrochloride salt (

    
    ) is shelf-stable and can be stored at 4°C.[1]
    

Module 3: Chromatography Survival Guide

If you must run a column (e.g., to separate regioisomers), you cannot treat this like a standard amine. Standard silica gel is slightly acidic and often contains iron impurities, which will turn your product pink/brown on the column.

The "Buffered" Column Strategy
ParameterStandard Condition (AVOID)Optimized Condition (USE) Why?
Stationary Phase Standard Silica (40-63µm)Neutral Alumina or Deactivated Silica Silica's acidity catalyzes auto-oxidation.[1] Alumina is inert to hydrazines.[1]
Mobile Phase Modifier 1% Triethylamine (TEA)1-2% Ammonia (7N in MeOH) TEA can oxidize to N-oxides; Ammonia provides a "sacrificial" reducing environment.
Solvent Prep SonicationSparging (Ar/N2) Sonication does not remove dissolved

. You must sparge for 15 mins.
Loading Dissolved in DCMSolid Load (Celite) Minimizes time in solution where oxidation kinetics are fastest.
Workflow Visualization

PurificationWorkflow Step1 Crude Reaction Mixture Decision Is product regio-pure? Step1->Decision PathA YES: Salt Formation Decision->PathA Preferred PathB NO: Chromatography Decision->PathB Risky StepA1 Add HCl/Dioxane PathA->StepA1 StepB1 Pre-treat Silica with 1% Et3N/Hexane PathB->StepB1 StepA2 Filter Precipitate StepA1->StepA2 StepB2 Elute with DCM/MeOH/NH3 (Sparge Solvents!) StepB1->StepB2 StepB3 Concentrate < 30°C StepB2->StepB3 StepB3->StepA1 Convert to salt immediately after column

Troubleshooting & FAQs

Q1: My product turned pink on the Rotavap. Is it ruined? A: Not necessarily. The pink color is often a trace azo-impurity (


) which has a very high extinction coefficient.[1]
  • Fix: Redissolve in ethanol, add activated charcoal, stir for 15 mins, and filter. Then immediately acidify to form the HCl salt.[1]

Q2: Can I use reverse-phase (C18) HPLC? A: Yes, this is actually preferred over normal phase.

  • Condition: Use water/acetonitrile with 0.1% Formic Acid or TFA .[1] Keeping the hydrazine protonated during the run prevents oxidation.[1]

  • Note: Isolate by lyophilization, not rotary evaporation, to avoid heat stress.

Q3: I see two spots on TLC that merge into one. What is happening? A: You are likely seeing the hydrazone formation with acetone or formaldehyde traces in the lab air/solvents.[1]

  • Verification: Hydrazines react with acetone (often used to clean glassware) to form hydrazones (

    
    ). Ensure all glassware is oven-dried and acetone-free.[1]
    

Q4: Why did my yield drop by 50% after drying overnight? A: Alkyl hydrazines are volatile and unstable. If you dried the free base under high vacuum, you likely sublimed some and decomposed the rest.[1]

  • Rule: Never dry the free base to constant weight.[1] Isolate as a salt, then dry.

References

  • BenchChem Technical Support. (2025). Managing Air and Moisture Sensitivity in Phthalazine Reactions. BenchChem.

  • Su, Y., et al. (2020).[2] Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Synthesis, 52, 1103-1112.[2]

  • RSC Publishing. (2025). A practical route to azo compounds by metal-free aerobic oxidation. Organic Chemistry Frontiers.

  • Organic Chemistry Portal. (2019). Synthesis of Pyrazoles.

  • Google Patents. (1969). Hydrazine purification US3458283A.[1]

Sources

Troubleshooting

troubleshooting Vilsmeier-Haack reaction for pyrazole functionalization

Topic: Troubleshooting C4-Formylation of Pyrazoles Status: Active Operator: Senior Application Scientist Safety Directive: The "Runaway" Hazard CRITICAL ALERT: Before troubleshooting chemistry, verify your safety paramet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting C4-Formylation of Pyrazoles Status: Active Operator: Senior Application Scientist

Safety Directive: The "Runaway" Hazard

CRITICAL ALERT: Before troubleshooting chemistry, verify your safety parameters. The formation of the Vilsmeier reagent (Chloroiminium salt) from DMF and POCl₃ is highly exothermic .

  • Hazard: Adding POCl₃ to DMF at room temperature can trigger a thermal runaway (Runaway Index > 5), leading to rapid pressure buildup and potential vessel rupture.

  • Protocol: Always cool anhydrous DMF to 0–5 °C under inert atmosphere (N₂/Ar) before the dropwise addition of POCl₃. Maintain internal temperature <10 °C throughout addition.

The Mechanism: Understanding the "Engine"

To troubleshoot, you must visualize the invisible. The reaction proceeds through two distinct stages: Reagent Formation and Electrophilic Substitution .[1]

VilsmeierMechanism DMF DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VH_Reagent 0°C, Exothermic POCl3 POCl3 POCl3->VH_Reagent Intermediate Iminium Intermediate VH_Reagent->Intermediate + Pyrazole (SEAr at C4) Pyrazole Pyrazole Substrate Pyrazole->Intermediate Product 4-Formylpyrazole Intermediate->Product Buffered Hydrolysis Hydrolysis Hydrolysis (NaOAc/H2O)

Figure 1: The Vilsmeier-Haack reaction cascade.[2][3][4] Failure usually occurs at the 'Vilsmeier Reagent' formation step (moisture sensitivity) or the 'Hydrolysis' step (pH control).

Troubleshooting Modules (Q&A)

Module A: Reactivity & Yield Issues

User Query: "I am seeing starting material (SM) on TLC after 12 hours. The reaction is stalled."

Diagnosis: The electrophile (Vilsmeier reagent) has likely decomposed or the substrate is too deactivated.[2][5]

Potential CauseThe "Why" (Causality)Corrective Action
Moisture Ingress The chloroiminium salt is extremely hygroscopic. Water hydrolyzes it back to DMF + HCl before it attacks the pyrazole.Strict Anhydrous Protocol: Dry DMF over 4Å molecular sieves. Flame-dry glassware. Use a drying tube or N₂ balloon.
Deactivated Ring Pyrazoles with Electron Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, N-Phenyl) have reduced nucleophilicity at C4.Force Conditions: Increase temperature to 80–100 °C. Increase reagent stoichiometry to 5–10 equivalents.
Reagent Aging The Vilsmeier reagent can degrade if stored or if prepared too warm (thermal decomposition).Fresh Prep: Prepare the reagent in situ at 0 °C immediately before adding the substrate. Do not store stock solutions.
Module B: Regioselectivity & N-H Pyrazoles

User Query: "I am using an N-unsubstituted pyrazole (N-H). Am I getting N-formylation or C-formylation?"

Diagnosis: N-H pyrazoles present a competitive nucleophilic site (Nitrogen vs. C4 Carbon).

Technical Insight: While C4 is the thermodynamic preference for SEAr, the Nitrogen lone pair is kinetically accessible.

  • Transient N-Formylation: The Vilsmeier reagent often attacks the Nitrogen first, forming an N-formyl species.

  • Migration/Hydrolysis: Under standard work-up, the N-formyl group is usually labile and hydrolyzes off, leaving the C4-formyl product (if C4 reaction occurred).

  • Inhibition: If the N-H is not protected, the initial N-formylation pulls electron density from the ring, further deactivating it toward the desired C4 attack.

Protocol Recommendation:

  • Best Practice: Protect the nitrogen (Methyl, Benzyl, THP) before the Vilsmeier reaction. This locks the tautomer and increases electron density at C4.

  • If N-H is mandatory: Use 3.0+ equivalents of Vilsmeier reagent. The first eq formylates the Nitrogen; the subsequent eqs drive the C4 reaction. The N-formyl group will be removed during the aqueous NaOAc work-up.

Module C: The "Black Tar" Work-up

User Query: "My reaction looked good on TLC, but after adding water, it turned into a black, insoluble tar."

Diagnosis: Uncontrolled hydrolysis of the iminium intermediate.[6]

The Science: The intermediate iminium salt is stable in DMF but releases massive heat and acid (HCl) upon contact with water.

  • Acidic Polymerization: High local acid concentrations (pH < 1) during quenching can cause pyrazoles to polymerize or decompose.

  • Thermal Decomposition: The exotherm of hydrolysis can burn the product.

The "Golden" Work-up Protocol:

  • Do NOT pour water into the reaction mixture.

  • Pour the Reaction into Buffer: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Sodium Acetate (NaOAc) .

  • pH Target: Maintain pH 6–8. NaOAc acts as a buffer, neutralizing the HCl generated without creating the harsh basic conditions (pH > 12) that might degrade the aldehyde.

  • Isolation: The product often precipitates as a solid from this buffered solution. Filter and wash with cold water.[6]

Diagnostic Logic Tree

Use this flow to diagnose failure points in real-time.

TroubleshootingTree Start Start Troubleshooting CheckTLC Check TLC (SM consumed?) Start->CheckTLC YesConsumed Yes: SM Gone CheckTLC->YesConsumed Yes NoConsumed No: SM Remains CheckTLC->NoConsumed No Tar Black Tar on Workup? YesConsumed->Tar CheckReagent Check Reagent Prep (Was it 0°C? Dry DMF?) NoConsumed->CheckReagent CheckSpots New Spot Visible? Force Increase Temp/Equivs (Deactivated Ring) CheckReagent->Force Reagent OK NH_Issue N-H Substrate? Protect N or +1 Eq Reagent CheckReagent->NH_Issue Reagent OK Buffer Use NaOAc Buffer Slow Quench Tar->Buffer Yes (Fix)

Figure 2: Decision matrix for diagnosing Vilsmeier-Haack failures.

References

  • Methodology & Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9][10] Organic Reactions.[2][4][5][6][8][10][11]

  • Pyrazole Regioselectivity: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[1][2][4][5][6][7][8][12] Comprehensive Organic Synthesis.

  • Safety (Thermal Hazards): Stoessel, F. (2008).[13] Thermal Safety of Chemical Processes. Wiley-VCH.[13] (See also: BenchChem Safety Guide on POCl3/DMF).

  • Work-up Protocols: Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 39, p. 56 (1959). (Protocol for p-Dimethylaminobenzaldehyde, applicable to pyrazoles).

  • N-H Pyrazole Functionalization: K. Kirschke. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. Thieme.

Sources

Optimization

optimizing reductive amination conditions for pyrazole aldehydes

Topic: Optimizing Reductive Amination Conditions for Pyrazole Aldehydes Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs) From: Dr. Aris Thorne, Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reductive Amination Conditions for Pyrazole Aldehydes Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry Teams Subject: Overcoming reactivity hurdles in pyrazole-4-carbaldehyde functionalization

Executive Summary

Reductive amination of pyrazole aldehydes—specifically the common pyrazole-4-carbaldehydes —presents a distinct kinetic challenge compared to standard benzaldehydes. The electron-rich nature of the pyrazole ring (a


-excessive heterocycle) donates significant electron density into the carbonyl group. This "vinylogous amide-like" resonance deactivates the aldehyde toward nucleophilic attack by amines, slowing the rate-determining imine formation step.

If you are observing high levels of alcohol byproduct (reduction of starting material) or unreacted aldehyde , your system is likely suffering from a kinetic mismatch where the reducing agent consumes the aldehyde before the imine can form.

This guide outlines the mechanistic causality and provides self-validating protocols to correct these issues.

Part 1: The Decision Matrix (Workflow)

Before selecting a protocol, diagnose your substrate's electronic and steric profile.

ReductiveAminationWorkflow Start START: Pyrazole Aldehyde + Amine CheckPos Aldehyde Position? Start->CheckPos CheckAmine Is the Amine Weakly Nucleophilic? (Aniline, Electron-Poor, Steric Bulk) Direct Method A: Direct Reductive Amination (STAB / DCE / AcOH) CheckAmine->Direct No (Aliphatic/Primary) Lewis Method B: Lewis Acid Activation (Ti(OiPr)4 / NaBH4) CheckAmine->Lewis Yes (Aniline/Weak) CheckPos->CheckAmine C4-Aldehyde (Deactivated) CheckPos->Direct C3/C5-Aldehyde (More Reactive) Stepwise Method C: Stepwise / Dehydrating (MeOH / Sieves / NaBH4) Direct->Stepwise Fails (Alcohol Byproduct formed)

Figure 1: Decision tree for selecting the optimal reductive amination strategy based on substrate reactivity.

Part 2: Troubleshooting & FAQs
Q1: Why is my pyrazole aldehyde reducing to the alcohol instead of forming the amine?

The Mechanism: This is the classic "Kinetic Mismatch." Pyrazole-4-carbaldehydes are electronically deactivated. The lone pairs from the pyrazole nitrogens donate density into the ring and, by extension, the carbonyl antibonding orbital (


). This raises the LUMO energy, making the carbonyl carbon less electrophilic.
  • Consequence: Imine formation is slow.[1]

  • The Problem: If you use a "one-pot" method with a reducing agent present from

    
    , the reducing agent (even a mild one like STAB) will reduce the unreacted aldehyde to the alcohol faster than the amine can attack it.
    

The Fix:

  • Switch to Stepwise: Allow the imine to form completely before adding the hydride. Monitor by TLC/LCMS until the aldehyde disappears.

  • Force Dehydration: Use molecular sieves (4Å) or a Lewis Acid (see Method B) to drive the equilibrium toward the imine.

Q2: Which reducing agent should I use: STAB or Cyanoborohydride?

Recommendation: Sodium Triacetoxyborohydride (STAB) is the standard for Method A.

  • Why: STAB is sterically bulky and electron-poor. It reduces imines (which are more basic/protonated) much faster than it reduces aldehydes.[1] This selectivity is crucial for "direct" amination.

  • Exception: If you must use Methanol as a solvent (solubility issues), you cannot use STAB (it decomposes in MeOH). In that case, use Sodium Cyanoborohydride (

    
    )  or Picoline-Borane.
    
Q3: My pyrazole has a free N-H (unsubstituted). Does this matter?

Yes.

  • Issue: The acidic N-H proton can react with hydride reagents, releasing

    
     gas and consuming equivalents of your reducing agent. Furthermore, the resulting pyrazolate anion is electron-rich, further deactivating the aldehyde.
    
  • Troubleshooting:

    • Use excess reducing agent (2.0–3.0 equiv) to account for the N-H deprotonation.

    • Ensure the reaction is slightly acidic (AcOH) to keep the pyrazole protonated if possible, though N-H acidity (

      
      ) usually requires stronger bases to fully deprotonate. The main risk is coordination of the boron to the nitrogen lone pair, retarding reactivity.
      
Q4: I am using an aniline (aromatic amine) and yields are <20%.

The Cause: Anilines are weak nucleophiles. Combined with a deactivated pyrazole aldehyde, the equilibrium constant (


) for imine formation is extremely low.
The Fix:  You need a water scavenger  or Lewis Acid .
  • Protocol: Use Titanium(IV) Isopropoxide (

    
    ) . It acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium). (See Method B).
    
Part 3: Optimized Experimental Protocols
Method A: Direct Amination (Standard)

Best for: Aliphatic amines, secondary amines, and reactive pyrazoles.

  • Setup: In a dry vial, dissolve Pyrazole Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Note: AcOH catalyzes imine formation and protonates the imine intermediate, facilitating reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under

    
    .
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Caution: If your product is a polar pyrazole amine, it may stay in the aqueous layer. Check the pH; you may need to salt out the aqueous layer or use

      
      /iPrOH (3:1) for extraction.[2]
      
Method B: Titanium-Mediated (Difficult Substrates)

Best for: Anilines, bulky amines, or electron-rich aldehydes that fail Method A.

  • Imine Formation: To a neat mixture (or concentrated THF solution) of Pyrazole Aldehyde (1.0 equiv) and Amine (1.1 equiv), add Titanium(IV) Isopropoxide (

    
    )  (1.5–2.0 equiv).
    
  • Stir: Stir at RT (or 40–50 °C for very difficult cases) for 2–6 hours.

    • Checkpoint: The solution often becomes viscous. This confirms Ti-complexation.

  • Dilution: Dilute with dry Methanol (MeOH) or THF .

  • Reduction: Cool to 0 °C. Add Sodium Borohydride (

    
    )  (2.0 equiv) cautiously (exothermic).
    
  • Quench (Critical): Add 1N NaOH or water dropwise. A white/yellow precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.

Part 4: Comparative Data & Solvents
ParameterSTAB (Method A)


/

Selectivity High (Imine > Aldehyde)Moderate (pH dependent)Low (Reduces everything, must step-wise)
Solvent DCE, DCM, THFMeOH, EtOHNeat -> MeOH/THF
Toxicity LowHigh (Cyanide risk) Low
Water Tolerance Low (Decomposes)HighZero (Ti reacts with water)
Use Case General PurposeAcidic conditions (pH < 4)Weak amines / Deactivated aldehydes
References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][4] 11, 1996, pp. 3849–3862.[3][4] Link

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[2] INEOS OPEN, vol. 4, no. 1, 2021.[2][4][5] Link

  • Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines."[6] The Journal of Organic Chemistry, vol. 82, no.[6][7] 21, 2017, pp. 11295-11303. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552–2554. Link

Sources

Troubleshooting

removing unreacted hydrazine hydrate from pyrazole synthesis mixtures

Topic: Removal of Unreacted Hydrazine Hydrate from Pyrazole Synthesis Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide (Updated for ICH M7 Compliance) Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Hydrazine Hydrate from Pyrazole Synthesis Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide (Updated for ICH M7 Compliance)

Executive Summary: The "Invisible" Hazard

Hydrazine hydrate is the engine of pyrazole synthesis, but it is also a "Cohort of Concern" mutagen under ICH M7 guidelines. While pyrazole formation is often thermodynamically favorable, residual hydrazine acts as a sticky, basic, and reducing impurity that can chelate metals, poison downstream hydrogenation catalysts, and trigger genotoxicity alerts.

This guide moves beyond standard "water washes" to provide chemically grounded, self-validating protocols for reducing hydrazine to sub-ppm levels.

Module 1: The pH Switch (Liquid-Liquid Extraction)

The Problem: Standard water washes fail because hydrazine hydrate is soluble in both water and polar organic solvents (THF, EtOAc, Alcohols). The Solution: Exploiting the


 window.
The Science

To separate hydrazine from a pyrazole product, we must force them into opposite phases.

  • Hydrazine (

    
    ):  Forms the hydrazinium ion (
    
    
    
    ) with a
    
    
    of 8.1 .
  • Pyrazole (

    
    ):  The conjugate acid of a typical pyrazole has a 
    
    
    
    of ~2.5 .

The Strategy: Maintain the aqueous phase at pH 4.0 – 5.0 .

  • At pH 5: Hydrazine is >99.9% protonated (

    
    ) and highly water-soluble.
    
  • At pH 5: Pyrazole is >99% neutral and remains in the organic layer.

Visualizing the Separation Window

pH_Separation Hydrazine Hydrazine (pKa ~8.1) Protonated (N2H5+) Water Soluble Pyrazole Pyrazole (pKa ~2.5) Neutral Organic Soluble Acid Dilute Acid Wash (0.5M HCl or Citrate Buffer) Acid->Hydrazine Traps Organic Organic Phase (DCM / EtOAc) Organic->Pyrazole Retains

Figure 1: The thermodynamic window for separating hydrazine from pyrazoles using pH control.

Protocol: The Buffered Wash
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or Ethyl Acetate). Avoid ether if possible due to peroxide risks with hydrazine.

  • The "Switch" Wash: Wash the organic layer 2x with 0.5 M HCl or 10% Citric Acid .

    • Check: Measure the pH of the aqueous output. It must remain < 6. If it rises above 6, the hydrazine is not fully protonated—add more acid.

  • The Neutralization: Wash the organic layer 1x with Brine (saturated NaCl) to remove residual acid and break emulsions.

  • Validation: The organic layer now contains the pyrazole, while hydrazine is trapped in the acidic aqueous waste.

Module 2: Chemical Scavenging (Polishing)[1]

The Problem: Extraction achieves 95-99% removal. For pharmaceutical intermediates requiring <10 ppm levels, you need a "polisher." The Trap: Do NOT use acetone or ethyl acetate as scavengers in the reaction pot.

  • Acetone forms acetone azine (lipophilic, difficult to remove).

  • Ethyl Acetate forms acethydrazide (slow reaction, new impurity).

The Solution: Polymer-Supported (PS) Electrophiles.

Recommended Reagent: PS-Benzaldehyde

Polystyrene-bound benzaldehyde reacts with residual hydrazine to form a solid-supported hydrazone, which is removed by simple filtration.

ParameterSpecification
Reagent PS-Benzaldehyde (Resin)
Loading Typically 1.0 – 1.5 mmol/g
Equivalents 2.0 – 3.0 equiv relative to estimated residual hydrazine
Solvent DCM, THF, or DMF (Must swell the resin)
Time 2 – 4 hours at Room Temp
Protocol: Scavenging Workflow
  • Post-Workup: Take the organic layer from Module 1 (dried over

    
    ).
    
  • Addition: Add PS-Benzaldehyde resin (calculate based on 5-10% residual hydrazine if unknown).

  • Agitation: Gently stir or shake (do not use magnetic stir bars that grind the resin).

  • Filtration: Filter through a fritted glass funnel or Celite pad.

  • Result: The filtrate is hydrazine-free. The toxic hydrazine is covalently bound to the beads in the filter cake.

Module 3: Physical Removal (Azeotropic Distillation)

The Problem: The product is water-soluble, preventing aqueous extraction. The Solution: Azeotropic co-evaporation.

Hydrazine hydrate forms a high-boiling azeotrope with water (b.p. ~120°C). Simply rotovapping rarely removes it all. You must use a "carrier" solvent.

The Toluene Chase

Toluene forms a positive azeotrope with both water and hydrazine, helping to carry them over at lower temperatures.

  • Concentrate: Remove the bulk reaction solvent (usually Ethanol/Methanol).

  • Re-dissolve: Add Toluene (approx. 5-10 volumes relative to product).

  • Evaporate: Rotovap at 45-50°C.

  • Repeat: Perform this cycle 3 times.

  • Mechanism: This physically entrains the hydrazine hydrate and removes it, leaving the solid pyrazole behind.

Troubleshooting & FAQs

Q1: I used the Acid Wash (Module 1), but my yield dropped significantly. Why?

Diagnosis: Your pyrazole might be basic enough to protonate at pH 4. Fix:

  • Check the structure.[1] Does your pyrazole have an amino side chain (e.g., aminopyrazole)?

  • If yes, the side chain is protonating (

    
     ~9-10) and extracting into the water.
    
  • Action: Switch to Module 2 (PS-Benzaldehyde) or use Module 3 (Toluene Azeotrope) . Do not use acidic extraction for amino-pyrazoles.

Q2: Can I just use bleach to kill the hydrazine in the flask?

WARNING: NO.

  • Mixing bleach (NaOCl) with hydrazine produces Chloramine gas (

    
    ) and potentially explosive  intermediates.
    
  • Correct Disposal: Dilute the hydrazine waste stream significantly with water first, then treat with dilute bleach slowly in a well-ventilated fume hood, monitoring temperature. Ideally, use a dedicated peroxide destruction protocol for large quantities.

Q3: I see a "ghost peak" in my NMR near 2.0 ppm. Is that hydrazine?

Analysis: Hydrazine hydrate typically appears as a broad singlet. In


, it often shifts depending on concentration and water content.
  • Test: Add a drop of

    
     to the NMR tube. If the peak disappears (exchanges) and the water peak grows, it is likely hydrazine/water.
    
  • Derivatization Test: Take a small aliquot, add benzaldehyde. If you see the characteristic benzylidene hydrazine precipitate or NMR signals, hydrazine is present.

Decision Matrix: Choosing Your Method

Removal_Strategy Start Start: Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility Basic Is Product Basic (Amino-group)? Solubility->Basic No (Lipophilic) Method3 Method 3: Toluene Azeotrope (Best for Water Soluble Products) Solubility->Method3 Yes Method1 Method 1: Acid Wash (pH 5) (Best for Standard Pyrazoles) Basic->Method1 No (Neutral Pyrazole) Method2 Method 2: PS-Scavenger (Best for Basic/Sensitive Products) Basic->Method2 Yes (Amino Pyrazole)

Figure 2: Decision tree for selecting the appropriate hydrazine removal protocol.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[2][3]

  • Anderson, N. G., et al. "Practical Process Research & Development." Academic Press. (Standard reference for based extractions in process chemistry).
  • Gator, B. "Polymer-Supported Reagents for the Scavenging of Impurities." Current Organic Chemistry. (Review of PS-Benzaldehyde efficacy).
  • European Chemicals Agency (ECHA). "Substance Information: Hydrazine." (Safety and Azeotrope Data).

  • Organic Syntheses. "Synthesis of Pyrazoles via Hydrazine Condensation." (General reference for toluene azeotrope techniques).

Sources

Optimization

crystallization techniques for oily 4-substituted pyrazole derivatives

Technical Support Center: Crystallization of Oily 4-Substituted Pyrazoles Ticket ID: #PYR-4SUB-CRYST Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Introduction: The "Oiling Out" Para...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Oily 4-Substituted Pyrazoles Ticket ID: #PYR-4SUB-CRYST Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Introduction: The "Oiling Out" Paradox

If you are reading this, you are likely staring at a flask containing a viscous "honey," a cloudy emulsion, or a dark tar at the bottom of your vessel. You are not alone. 4-substituted pyrazole derivatives are notorious for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Why this happens: The pyrazole ring is a hydrogen bond donor/acceptor, but the substituent at the 4-position (often alkyl or aryl) introduces lipophilicity and conformational flexibility. When the energy barrier to organize into a crystal lattice is higher than the energy required to form an amorphous liquid droplet, the compound "oils out" before it crystallizes.[1][2] This often occurs because the Oiling Out Limit (LLPS boundary) is reached before the true Solubility Limit in the metastable zone.

This guide provides the protocols to bypass this thermodynamic trap.

Module 1: The Thermodynamics of Oiling Out

To fix the problem, you must visualize the invisible boundaries in your flask. You are currently operating in the "Danger Zone" where the solution separates into a solute-rich oil and a solute-poor supernatant.

Visualizing the Phase Diagram

The following diagram illustrates the relationship between temperature, concentration, and the phase separation boundaries.

PhaseDiagram cluster_zones Crystallization Phase Space Stable Stable Solution (Undersaturated) Metastable Metastable Zone (Ideal for Seeding) Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Controlled Nucleation OilZone LLPS / Oiling Out Zone (Danger Area) OilZone->Labile Slow Solidification (Impure Gum) Start Dissolved Pyrazole (High Temp) Cooling Cooling Process Start->Cooling Cooling->Stable Low Conc. Cooling->Metastable Optimal Conc. Cooling->OilZone High Impurity or Fast Cooling

Figure 1: The Phase Diagram. To crystallize successfully, you must stay in the "Metastable Zone" (Yellow) and avoid the "LLPS Zone" (Red). Oiling out occurs when the supersaturation is too high or impurities lower the melting point.

Module 2: The Solvent Matrix

4-substituted pyrazoles require a "Push-Pull" solvent system. You need a solvent that engages the pyrazole nitrogens (H-bonding) and an anti-solvent that rejects the lipophilic 4-substituent.

Critical Rule: Avoid THF. It is notorious for inducing oiling out in nitrogen heterocycles due to high solubility and peroxide potential.

Recommended Solvent Systems
System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Application Note
Classic Ethyl Acetaten-HeptaneBest starting point. Heptane is preferred over Hexane (higher boiling point allows better thermal cycling).
Polar Isopropyl Alcohol (IPA)WaterGood for highly polar derivatives. Warning: Add water very slowly; rapid addition causes instant oiling.
Aromatic TolueneMethylcyclohexaneExcellent for aryl-substituted pyrazoles (pi-stacking assistance).
High Sol. MethanolDiethyl Ether"Vapor Diffusion" method only. Do not mix directly in bulk.

Module 3: Advanced Recovery Protocols

If your compound has already oiled out, do not filter it. You will lose yield and purity. Use these protocols instead.

Protocol A: The "Heat-Cool-Heat" Cycling (Ostwald Ripening)

Best for: Converting an emulsion/oil droplets into crystals.

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely into a clear solution.

  • Slow Cool: Cool slowly (1°C/min) until the first sign of turbidity (cloudiness) appears.

  • Hold: Stop cooling immediately. Hold the temperature.

  • Re-heat: Heat the mixture back up by 3-5°C. This dissolves the "fines" (micro-droplets) but leaves the larger structured clusters.

  • Seed: Add seed crystals of the pure pyrazole (if available) at this elevated temperature.

  • Slow Cool: Cool to room temperature over 4-6 hours.

Protocol B: Salt Formation (The "Nuclear Option")

Best for: Stubborn oils that refuse to solidify. 4-substituted pyrazoles are weak bases. Converting them into salts increases the melting point and lattice energy, making crystallization thermodynamically favorable.

Workflow:

  • Dissolve the oily pyrazole in Ethyl Acetate (5-10 volumes).

  • Cool to 0°C.

  • Add 1.05 equivalents of acid (see table below) dropwise.

  • Precipitate should form immediately.

Acid ReagentResulting SaltMelting Point EffectEase of Removal
HCl (4M in Dioxane) HydrochlorideHigh IncreaseEasy (Base wash)
Oxalic Acid OxalateModerate IncreaseEasy (Base wash)
p-Toluenesulfonic Acid TosylateVery High IncreaseModerate

Module 4: Troubleshooting & Decision Tree

Use this workflow to diagnose your specific situation.

Troubleshooting Start State of Pyrazole IsOil Is it an Oil/Gum? Start->IsOil Yes 1. Re-heat to dissolve. 2. Add 10% more good solvent. 3. Seed at high temp. IsOil->Yes Yes No No IsOil->No No (Clear Solution) IsCloudy Is it Cloudy? IsCloudy->Yes Emulsion formed IsCloudy->No Supersaturated TempCycle TempCycle Yes->TempCycle Perform Heat-Cool-Heat (Protocol A) No->IsCloudy Scratch Scratch No->Scratch Scratch glass or Add Anti-solvent slowly Success Success TempCycle->Success Crystals form Fail Fail TempCycle->Fail Still Oils SaltForm SaltForm Fail->SaltForm Switch to Salt Formation (Protocol B)

Figure 2: Troubleshooting Decision Tree. Follow the path based on the visual state of your flask.

FAQ: Specialist Responses

Q: I added Heptane and the solution turned milky white instantly. What happened? A: You induced "Crash Out" (uncontrolled precipitation) which trapped solvent and impurities, leading to an emulsion.

  • Fix: Re-heat until clear. Add Ethyl Acetate dropwise until the solution stays clear at room temperature. Then add Heptane via a syringe pump or dropwise over 1 hour.

Q: My oil solidified into a glass/gum. Can I filter it? A: No. Amorphous glasses trap impurities.

  • Fix: Add a small amount of solvent (e.g., Methanol) to the gum to "loosen" it, then heat to dissolve. You likely need to perform a Seeded Cooling Crystallization . If you lack seeds, take a small aliquot, scratch it vigorously on a watch glass to generate crude seeds, and use those.

Q: Can I use water as a solvent? A: Only for highly polar pyrazoles. For lipophilic 4-substituted derivatives, water often acts as a harsh anti-solvent, forcing the hydrophobic 4-substituent to aggregate into oil droplets (hydrophobic effect). Use Ethanol/Water mixtures instead of pure water.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. Retrieved from [Link]

  • Veverka, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18, 2393-2405. Retrieved from [Link][3]

  • Prof. J. Moore. (2022). Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • Toguri, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries. Processes, 7(9), 586. Retrieved from [Link][3][4]

Sources

Troubleshooting

stability of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole in solution

Technical Support: Stability Protocol for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole Executive Summary: The "Golden Rules" If you are reading this because your compound has turned yellow or your LCMS shows unexpected peaks...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Stability Protocol for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

Executive Summary: The "Golden Rules"

If you are reading this because your compound has turned yellow or your LCMS shows unexpected peaks, stop immediately and review Section 4 (Troubleshooting) .

  • Never store in acetone. Even trace acetone vapors from washed glassware will destroy this compound within minutes.[1]

  • Acid is your friend. The hydrochloride salt is orders of magnitude more stable than the free base.

  • Avoid DMSO for long-term storage. DMSO can act as a mild oxidant toward primary hydrazines over time.[1]

  • Prepare fresh. Solutions should be made immediately before use.

Module 1: Chemical Identity & Stability Profile

To stabilize 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole, you must understand the "weak link" in its structure: the primary hydrazine tail (


).[1] While the phenyl-pyrazole core is robust, the hydrazine moiety is highly reactive.

Key Instability Mechanisms:

  • Oxidation (Air/Solvent): The terminal nitrogen is electron-rich and readily oxidizes to form azo compounds, hydrazones, or eventually degrades to release nitrogen gas (

    
    ).[1] This is accelerated by basic pH and transition metals.[1]
    
  • Condensation (Carbonyls): The terminal

    
     is a potent nucleophile (alpha-effect).[1] It reacts quantitatively with ketones and aldehydes to form stable hydrazones.[1]
    
Visualizing the Degradation Pathways

The following diagram maps the critical failure points during handling.

StabilityPathways Compound 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (Intact Molecule) Hydrazone Acetone Hydrazone (+40 Da Mass Shift) Compound->Hydrazone Fast Condensation OxidationProd Azo/Hydrazone Species (Yellow Color / -2 Da) Compound->OxidationProd Slow Oxidation Salt Hydrochloride Salt (STABLE) Compound->Salt Stabilization Acetone Trace Acetone (Glassware/Solvent) Acetone->Hydrazone Oxygen Oxygen / Air (Basic pH) Oxygen->OxidationProd Acid HCl / Acidic Buffer (Protonation) Acid->Salt

Caption: Figure 1. Degradation vs. Stabilization Pathways.[1][2] Red paths indicate irreversible damage; green indicates the recommended stabilization route.

Module 2: Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

SolventCompatibility RatingTechnical Notes & Risk Assessment
Methanol / Ethanol ⭐⭐⭐ (Good)Preferred for synthesis. Ensure solvent is "Anhydrous" and free of aldehydes/ketones.[1] Risk:[1][3][4] Nucleophilic attack if heated with strong electrophiles.[1]
Acetonitrile (MeCN) ⭐⭐⭐ (Good)Preferred for LCMS. Chemically inert toward the hydrazine group.[1] Excellent for preparing stock solutions if used immediately.[1]
DMSO ⭐⭐ (Caution)Use only for biological assays. DMSO is hygroscopic (attracts water) and can act as an oxidant over time (Swern-like mechanism), leading to disulfide-like dimerization or oxidation.[1]
Acetone CRITICAL FAIL DO NOT USE. Reacts instantly to form the isopropylidene hydrazone. Common source of error: drying glassware with acetone.[1]
Water ⭐⭐ (Variable)Poor solubility for the free base (hydrophobic phenyl ring).[1] Good solubility for the HCl salt. Risk:[1][3][4][5] pH dependent stability.[1][6]
DMF ⭐⭐ (Caution)Similar to DMSO; can hydrolyze to form dimethylamine and formate (an aldehyde source) upon long storage, leading to formyl-hydrazone contaminants.[1]

Module 3: Recommended Handling Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: To create a stock solution for biological screening or analysis that resists oxidation.

  • Weighing: Weigh the solid quickly. If the compound is a free base (sticky oil or low-melting solid), keep it on ice.[1]

  • Solvent Choice: Use degassed Acetonitrile or Methanol .[1]

  • Acidification (The Secret Step): Add 1.1 equivalents of 1N HCl (in water or dioxane) immediately after dissolving.[1]

    • Why? Protonating the terminal nitrogen (

      
      ) removes its nucleophilicity and reducing power, effectively "locking" it against oxidation and condensation.[1]
      
  • Storage: Store at -20°C or -80°C.

    • Shelf Life: Acidified: ~1 month.[1] Neutral: <24 hours.

Protocol B: Recovering the Free Base (In Situ)

Objective: You stored it as a salt, but need the free base for a reaction.

  • Dissolve the HCl salt in your reaction solvent.[1]

  • Add a tertiary amine base (DIPEA or Triethylamine) only when you are ready to start the reaction .

  • Proceed immediately.[1][7][8] Do not let the free base sit idle in solution exposed to air.

Module 4: Troubleshooting & FAQs

Q1: My clear solution turned yellow overnight. Is it still good?

  • Diagnosis: Oxidation. [1][2][9]

  • Explanation: Hydrazines are colorless.[1] Yellowing indicates the formation of

    
     double bonds (azo species) or conjugation with the pyrazole ring due to oxidation.
    
  • Action: Discard the solution. The purity has likely dropped below acceptable limits.

Q2: I see a mass peak of [M+40] in my LCMS. What is this?

  • Diagnosis: Acetone Contamination. [1]

  • Explanation: You likely washed your glassware with acetone or used a mobile phase with trace ketone contamination.[1] The hydrazine reacted with acetone to form the hydrazone (

    
    ).[1]
    
  • Action: Switch to "virgin" glassware (never touched acetone) or rinse glassware with methanol/acetonitrile and oven dry.[1] Check your mobile phase quality.

Q3: I see a mass peak of [M+12] or [M+28].

  • Diagnosis: Formaldehyde/Formate Contamination. [1]

  • Explanation: Reaction with formaldehyde (

    
     Da for methylene bridge or 
    
    
    
    for formyl hydrazone).[1] This often comes from degrading DMF or PEG in the lab environment.

Q4: Can I use this compound in a cell assay with 1% DMSO?

  • Answer: Yes, BUT prepare the DMSO stock immediately before dosing. Do not store the DMSO stock for weeks. If you must store it, keep it frozen (-80°C) and under argon/nitrogen.[1]

References

  • Hydrazine Stability & Oxidation

    • Mechanism:[1][5][9] Primary hydrazines degrade via radical pathways to diimides and nitrogen gas in the presence of oxygen.

    • Source:Journal of Organic Chemistry, "Oxidation of Alkyl Hydrazines."[1] [1]

  • Reaction with Ketones (Acetone)

    • Data: The equilibrium constant for hydrazone form

      
      ), making the reaction effectively irreversible in non-aqueous solvents.[1]
      
    • Source:Organic Syntheses, Coll.[1][7] Vol. 6, p. 161 (1988); Vol. 50, p. 102 (1970).[1] [1]

  • Safety & Handling of Hydrazine Salts

    • Guideline: Hydrazine hydrochlorides are designated as the preferred storage form due to reduced vapor pressure and oxid
    • Source: Sigma-Aldrich Safety Data Sheet (Hydrazine Monohydrochloride).[1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

Executive Summary & Structural Significance Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. The pyrazole scaffold is a cornerstone in modern drug discovery, featuring prominently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

The pyrazole scaffold is a cornerstone in modern drug discovery, featuring prominently in analgesics (e.g., Lonazolac), anti-inflammatory agents (e.g., Celecoxib), and kinase inhibitors. 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole represents a critical functionalized intermediate. The hydrazine moiety (


) serves as a versatile "warhead" for further derivatization into hydrazones, pyrazolopyrimidines, or simply as a hydrogen-bond donor in active sites.

This guide provides a technical breakdown of the 1H NMR signature of this molecule, contrasting it with its synthetic precursors (Aldehyde and Chloromethyl analogs) to enable precise reaction monitoring and structural validation.

Synthetic Pathway & Structural Logic

To understand the NMR shifts, we must visualize the electronic environment changes during synthesis. The transformation typically proceeds from the aldehyde to the alcohol/chloride, and finally to the hydrazine.

Experimental Workflow Diagram

SynthesisPath Aldehyde Precursor: 1-phenyl-1H-pyrazole-4-carbaldehyde (CHO at ~9.9 ppm) Alcohol Intermediate: (Hydroxymethyl) derivative (CH2-OH at ~4.6 ppm) Aldehyde->Alcohol Reduction (NaBH4) Chloride Electrophile: 4-(chloromethyl)-1-phenyl-1H-pyrazole (CH2-Cl at ~4.8 ppm) Alcohol->Chloride Chlorination (SOCl2) Target TARGET: 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole (CH2-N at ~3.7 ppm) Chloride->Target Substitution (Hydrazine Hydrate)

Figure 1: Synthetic progression showing the diagnostic shift of the C4-substituent from deshielded carbonyl to shielded amine.

1H NMR Characteristic Peaks: The Target Molecule

Solvent: DMSO-


 (Recommended for observing exchangeable 

protons).
A. The Pyrazole Core (Aromatic Region)

The 1-phenyl-1H-pyrazole core exhibits a distinct pattern. The phenyl ring protons appear as multiplets, while the pyrazole ring protons (H3 and H5) appear as singlets due to the substitution at C4 preventing vicinal coupling.

  • H-5 (Pyrazole):

    
     8.30 – 8.50 ppm (Singlet).
    
    • Reasoning: Deshielded by the adjacent nitrogen (N1) and the phenyl ring's anisotropy.

  • H-3 (Pyrazole):

    
     7.60 – 7.80 ppm (Singlet).
    
    • Reasoning: Slightly more shielded than H-5 but still aromatic.

  • Phenyl Group:

    
     7.20 – 7.80 ppm (Multiplets).[1]
    
    • Pattern: Typically integrates to 5H. The ortho protons often separate from the meta/para cluster depending on resolution.

B. The Diagnostic Side Chain (Aliphatic Region)

This is the "Fingerprint" region for confirming the reaction success.

  • Methylene (

    
    ): 
    
    
    
    3.60 – 3.80 ppm (Singlet).
    • Comparison: In the Chloromethyl precursor, this peak is at

      
       ppm. The upfield shift to 
      
      
      
      ppm confirms the replacement of the electronegative Chlorine with Nitrogen.
    • Integration: 2H.

C. The Exchangeable Protons (Hydrazine)
  • Hydrazine (

    
    ): 
    
    
    
    3.0 – 5.0 ppm (Broad).
    • Note: These peaks are solvent-dependent and concentration-dependent. In DMSO-

      
      , they may appear as broad humps. Adding 
      
      
      
      will cause these signals to disappear, confirming their identity.

Comparative Analysis: Target vs. Alternatives

Distinguishing the product from starting materials is crucial. Use this table for rapid assessment.

FeaturePrecursor (Aldehyde) Intermediate (Chloromethyl) TARGET (Hydrazinomethyl)
Key Functional Group



Diagnostic Peak 9.8 - 10.0 ppm (Singlet)4.7 - 4.9 ppm (Singlet)3.6 - 3.8 ppm (Singlet)
Pyrazole H-5 Shift

9.0 ppm (Deshielded by C=O)

8.6 ppm

8.4 ppm
Exchangeable Protons NoneNone3.0 - 5.0 ppm (Broad,

exch.)
Reaction Status Starting MaterialReactive IntermediateFinal Product
Interpretation Logic:
  • Disappearance of ~10 ppm: Confirms reduction of aldehyde.

  • Shift from ~4.8 to ~3.7 ppm: Confirms substitution of chloride by hydrazine.

  • Appearance of Broad NH: Confirms presence of amine/hydrazine functionality.

Experimental Protocols

Protocol A: Synthesis of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

Note: This protocol assumes starting from the chloromethyl derivative.

  • Reagents: Dissolve 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Addition: Add Hydrazine Hydrate (excess, 5.0 - 10.0 eq) dropwise at room temperature. Excess hydrazine prevents the formation of the dimer (bis-pyrazole).

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane).
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Crucial Step: Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Ether is preferred over column chromatography due to the polarity of the hydrazine tail.

Protocol B: NMR Sample Preparation
  • Mass: Weigh ~5-10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-

    
     . (CDCl
    
    
    
    can be used, but NH protons may be too broad or invisible).
  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition: Run a standard proton sequence (16-32 scans).

  • Validation: Add 1 drop of

    
    , shake, and re-run to identify the hydrazine protons.
    

References

  • Synthesis of Pyrazole-4-Carbaldehydes: Asian Journal of Chemistry, Vol. 20, No. 7 (2008). Describes the Vilsmeier-Haack synthesis of the aldehyde precursor.

  • Chlorination of Pyrazoles: Preprints.org, (2025). Discusses the synthesis of 4-chloromethyl and 4-chloropyrazoles, providing context for the intermediate shifts.

  • 1H NMR of 1-Phenylpyrazole Core: PubChem, CID 70769.[2] Provides the baseline shifts for the unsubstituted 1-phenylpyrazole ring.

  • Hydrazine Substitution Reactions: European Journal of Medicinal Chemistry, 38 (2003). Details the reaction of chloromethyl/carbonyl pyrazoles with hydrazine to form hydrazides and related derivatives.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Pyrazole Hydrazine Derivatives

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometric (MS) behavior of Pyrazole Hydrazine derivatives , a critical scaffold in modern drug discovery (e.g., COX-2 inhibitors, antic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric (MS) behavior of Pyrazole Hydrazine derivatives , a critical scaffold in modern drug discovery (e.g., COX-2 inhibitors, anticancer agents). Unlike standard pyrazoles, the incorporation of a hydrazine moiety introduces unique lability and ionization characteristics. This document compares the analytical "performance"—defined here as ionization efficiency, fragmentation predictability, and structural elucidation potential—of these derivatives against standard pyrazoles and alternative ionization methods (EI vs. ESI).

Part 1: The Comparative Landscape

In the context of structural elucidation, "performance" refers to the ability of a technique to unambiguously identify a compound. We compare the behavior of Pyrazole Hydrazines against their structural analogs and evaluate the efficacy of different MS modalities.

Structural Class Comparison: Pyrazole Hydrazines vs. Simple Pyrazoles

The addition of a hydrazine group (


) to the pyrazole ring significantly alters the fragmentation energy landscape.
FeatureSimple Pyrazole Derivatives Pyrazole Hydrazine Derivatives Analytical Implication
Stability High. The aromatic ring is robust.Moderate. The exocyclic N-N bond is a "soft spot."Hydrazines fragment at lower collision energies (CE).
Base Peak (ESI) Often

or Ring Cleavage.
Often

or

.
Hydrazine loss is a diagnostic "fingerprint" for this subclass.
Protonation Site Pyrazole

(pyridinic nitrogen).
Terminal Hydrazine Nitrogen or Pyrazole

.
Hydrazines have higher proton affinity, improving ESI sensitivity.
Methodological Comparison: ESI-MS/MS vs. EI-MS

For researchers choosing an analytical workflow, the choice between Electrospray Ionization (ESI) and Electron Ionization (EI) is critical.

  • Electron Ionization (EI - 70 eV):

    • Performance: Produces extensive fragmentation.[1] Often the molecular ion (

      
      ) is weak or absent due to the lability of the hydrazine bond.
      
    • Utility: Best for library matching (NIST/Wiley) but risks "over-fragmentation" where the parent structure is lost.

  • Electrospray Ionization (ESI - Soft):

    • Performance: Preserves the protonated molecular ion

      
      .
      
    • Utility: Essential for pharmacokinetic (PK) studies. Fragmentation is controlled via Collision-Induced Dissociation (CID), allowing the researcher to "dial in" the cleavage of the hydrazine tail.

Part 2: Mechanistic Fragmentation Pathways

The fragmentation of pyrazole hydrazines is governed by two competing mechanisms: Exocyclic N-N Cleavage (favored at low energy) and Endocyclic Ring Fission (favored at high energy).

Primary Pathway: The "Hydrazine Ejection"

The most diagnostic feature is the loss of the hydrazine moiety. Unlike simple amines which lose ammonia (


, -17 Da), hydrazines can lose:
  • Ammonia (-17 Da): Via intramolecular H-transfer.

  • Hydrazine (-32 Da): Homolytic cleavage of the N-N bond.

  • Diimide (-30 Da): If oxidation occurs prior to fragmentation.

Secondary Pathway: Pyrazole Ring Fission

Once the exocyclic hydrazine is lost, the remaining pyrazole core undergoes ring opening, typically via a Retro-Diels-Alder (RDA) type mechanism or loss of nitriles (


).
Visualization of Fragmentation Logic

The following diagram illustrates the stepwise degradation typically observed in ESI-MS/MS (CID) experiments.

FragmentationPathway Parent Parent Ion [M+H]+ (Pyrazole Hydrazine) Inter1 Intermediate A [M+H - NH3]+ (Imine/Diazo species) Parent->Inter1 Loss of NH3 (17 Da) Low CE Inter2 Intermediate B [M+H - N2H4]+ (Radical Cation Core) Parent->Inter2 Loss of N2H4 (32 Da) Direct N-N Cleavage RingOpen Ring Fission Product (Loss of R-CN) Inter1->RingOpen Ring Opening (RDA) High CE Phenyl Phenyl Fragment (m/z 77) Inter2->Phenyl Substituent Cleavage RingOpen->Phenyl Degradation

Caption: Figure 1. Stepwise fragmentation pathway of pyrazole hydrazines during Collision-Induced Dissociation (CID). The loss of ammonia or hydrazine is the primary diagnostic step.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility. It includes a "System Suitability" step to validate instrument performance before sample analysis.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: 1 mg/mL stock in DMSO, diluted to 1 µg/mL in 50:50 A:B.

Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C (High temp ensures desolvation but avoid >350°C to prevent thermal degradation of the hydrazine).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV). Rationale: Low CE visualizes the hydrazine loss; High CE visualizes the ring structure.

The Workflow
  • Direct Infusion: Infuse the 1 µg/mL standard at 10 µL/min.

  • Precursor Isolation: Isolate the theoretical

    
     with a 1 Da window.
    
  • Energy Ramp: Apply CE from 0 to 50 eV.

  • Validation Check:

    • Pass: If

      
       appears at <20 eV.
      
    • Fail: If only

      
       is seen (CE too low) or if only low mass noise is seen (CE too high).
      

Part 4: Data Interpretation & Diagnostic Ions

When analyzing unknown derivatives, use this lookup table to assign fragments.

m/z Shift (Loss)InterpretationMechanism
-17 Da Loss of

Intramolecular rearrangement of the hydrazine tail.
-32 Da Loss of

Homolytic cleavage of the exocyclic N-N bond.
-28 Da Loss of

Collapse of the pyrazole ring (requires high energy).
m/z 77

Phenyl substituent (common in drug scaffolds).
m/z 51

Fragmentation of the phenyl ring (secondary fragment).
Decision Tree for Structural Confirmation

Use this logic flow to confirm the presence of a pyrazole hydrazine in a complex matrix.

DecisionTree Start Unknown Peak Select Precursor Check17 Loss of 17 Da (NH3) observed? Start->Check17 Check32 Loss of 32 Da (N2H4) observed? Check17->Check32 No CheckRing Ring Fragments? (R-CN loss) Check17->CheckRing Yes Check32->CheckRing Yes ResultNeg Likely Simple Pyrazole or Amine Check32->ResultNeg No ResultPos Confirmed: Pyrazole Hydrazine CheckRing->ResultPos Yes CheckRing->ResultNeg No

Caption: Figure 2. Logic flow for confirming pyrazole hydrazine identity based on MS/MS fragmentation patterns.

References

  • BenchChem. (2025).[2][3] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from

  • Saad, E. F., et al. (1998).[4] Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry. Retrieved from

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from

  • Kachkure, D., et al. (2025).[5] Synthesis and Evaluation of Diazo-Triazole Hybrid as Anti-Tubercular Agents. Retrieved from

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry (RSC) Advances. Retrieved from

Sources

Validation

Comparative Guide: FTIR Spectral Analysis of Hydrazine vs. Hydrazone Pyrazole Derivatives

Executive Summary In the high-stakes environment of drug discovery, pyrazole scaffolds represent a "privileged structure," forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, pyrazole scaffolds represent a "privileged structure," forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The synthesis of these heterocycles typically proceeds through a hydrazine precursor reacting with a carbonyl species to form a hydrazone intermediate , which subsequently undergoes cyclization to yield the pyrazole derivative .

For a medicinal chemist, distinguishing between the open-chain hydrazone intermediate and the closed-ring pyrazole product is critical. While NMR is definitive, Fourier Transform Infrared Spectroscopy (FTIR) offers a faster, non-destructive method for real-time reaction monitoring and raw material verification.

This guide provides a technical breakdown of the spectral evolution from hydrazine to pyrazole, offering a self-validating protocol to confirm ring closure and purity without the bottleneck of NMR time.

Mechanistic Context: The Spectral Evolution

To interpret the spectra, one must understand the bond changes occurring in the reactor. The transformation involves the loss of specific functional groups (carbonyls, primary amines) and the formation of new cyclic systems.

The Reaction Pathway

The synthesis generally follows a condensation-cyclization pathway. We are tracking the conversion of a Hydrazine (A) and a 1,3-Diketone/Chalcone (B) into a Hydrazone Intermediate (C) , and finally into the Pyrazole Product (D) .

ReactionPathway cluster_0 Spectral Markers Reactants Reactants (Hydrazine R-NH-NH2 + 1,3-Diketone) Hydrazone Intermediate (Hydrazone) Open Chain C=N Reactants->Hydrazone Condensation (-H2O) Appearance of C=N Loss of C=O (partial) M1 Marker: NH2 Doublet Marker: C=O Stretch Reactants->M1 Pyrazole Product (Pyrazole Derivative) Cyclic Aromatic System Hydrazone->Pyrazole Cyclization (Intramolecular Attack) Formation of Ring Loss of 2nd C=O M2 Marker: Exocyclic C=N Marker: OH/NH Shift Hydrazone->M2 M3 Marker: Ring Breathing Marker: Cyclic C=N Absence of C=O Pyrazole->M3

Figure 1: Mechanistic flow of pyrazole synthesis with corresponding spectral milestones.[1][2] The transition from open-chain to cyclic structure is the critical monitoring point.

Comparative Spectral Analysis

The following data consolidates characteristic vibrational modes. Note that exact wavenumbers will shift based on substituents (electron-donating vs. withdrawing groups), but the relative positions and presence/absence logic remain constant.

Diagnostic Bands Table
Functional GroupVibration ModeHydrazine Precursor (cm⁻¹)Hydrazone Intermediate (cm⁻¹)Pyrazole Product (cm⁻¹)
N-H Stretching3300–3400 (Doublet/Broad)3200–3350 (Single, sharper)3100–3200 (If 1H-pyrazole, often broad/H-bonded)
C=O StretchingN/A (Reactant ketone: ~1680–1720)~1650–1690 (If mono-condensed)Absent (Complete cyclization)*
C=N StretchingN/A1590–1620 (Exocyclic Azomethine)1580–1610 (Endocyclic, aromatic character)
N-N Stretching~1080 (Weak)~1000–1100~1000–1050 (Integrated into ring mode)
Ring BreathingN/AN/A1350–1500 (Diagnostic "Skeleton" bands)

*Note: If the product is a pyrazolone, a C=O band will persist but shift significantly (to ~1660-1700 cm⁻¹) due to lactam-like resonance.

Detailed Spectral Interpretation
1. The Hydrazine "Doublet" (Start Point)

The starting hydrazine (e.g., phenylhydrazine) is characterized by the N-H stretching region. You will typically see a doublet or a split peak structure between 3300 and 3400 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH2).

  • Validation: If these peaks remain prominent, your reaction has not started.

2. The Hydrazone "Azomethine" (Intermediate)

As the hydrazine condenses with the carbonyl, the C=O peak (originally strong at ~1700 cm⁻¹) diminishes. Concurrently, a new sharp band appears around 1590–1620 cm⁻¹ . This is the C=N (azomethine) stretch.

  • Crucial Check: In the hydrazone stage, if the starting material was a diketone, you may still see a residual C=O peak from the unreacted ketone moiety. The N-H stretch often simplifies from a doublet to a single peak (secondary amine).

3. The Pyrazole "Ring Closure" (End Point)

The formation of the pyrazole ring is the most difficult to confirm solely by C=N position, as the cyclic C=N overlaps with the hydrazone C=N. However, three features confirm cyclization:

  • Loss of Carbonyl: Complete disappearance of the C=O stretch (unless pyrazolone).

  • Ring Breathing Modes: Appearance of distinct bands in the 1350–1500 cm⁻¹ and 1000–1100 cm⁻¹ regions. These represent the expansion/contraction of the aromatic ring.

  • Aromatic C-H: Appearance of weak C-H stretches above 3000 cm⁻¹ (specifically ~3050–3100 cm⁻¹) attributable to the heteroaromatic ring protons.

Experimental Protocol: Validated Workflow

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum or Thermo Nicolet) with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for organic solids).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Procedure
  • System Blank: Clean the ATR crystal with isopropanol. Allow to dry. Collect a background spectrum (air) to subtract atmospheric CO2 and H2O.

  • Sample Loading: Place approximately 2–5 mg of the solid sample onto the center of the crystal.

  • Pressure Application: Lower the pressure arm. Apply force until the preview spectrum peaks stabilize (ensure good contact, but do not over-crush if the crystal is ZnSe).

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Baseline Correction (automatic) and ATR Correction (if comparing to library transmission spectra).

Workflow Logic Diagram

FTIR_Workflow Start Start Analysis CheckState Sample State? Start->CheckState ATR_Path Solid/Powder (Recommended) CheckState->ATR_Path KBr_Path Trace/Hygroscopic Salt (Alternative) CheckState->KBr_Path ATR_Step Diamond ATR No Prep ATR_Path->ATR_Step KBr_Step Grind 1:100 with KBr Press Pellet KBr_Path->KBr_Step Scan Acquire Spectrum (4000-600 cm⁻¹) ATR_Step->Scan KBr_Step->Scan Decision Check 1700 cm⁻¹ (C=O) Scan->Decision Result_Hydrazone Peak Present: Hydrazone/Incomplete Decision->Result_Hydrazone Strong Peak Result_Pyrazole Peak Absent: Possible Pyrazole Decision->Result_Pyrazole No Peak Confirm Validate with Ring Breathing (~1450 cm⁻¹) Result_Pyrazole->Confirm

Figure 2: Decision matrix for FTIR analysis of pyrazole synthesis. The "Check 1700 cm⁻¹" step is the primary "Go/No-Go" gate for cyclization.

Troubleshooting & "Senior Scientist" Insights

In my experience, three common pitfalls occur when analyzing these derivatives:

  • The "Pseudo-Carbonyl" Trap:

    • Issue: You see a peak at 1600–1620 cm⁻¹ and assume it is the C=N of the pyrazole, but the reaction actually stalled at the hydrazone.

    • Solution: Always look for the N-H stretch . If you have a sharp N-H peak at ~3200 cm⁻¹ and a C=N peak, it is likely the hydrazone. A fully substituted pyrazole (N-phenyl) will have no N-H stretch.

  • Solvent Contamination:

    • Issue: Recrystallization from ethanol often leaves solvent trapped in the lattice. Ethanol shows a broad OH band at 3400 cm⁻¹, mimicking the hydrazine starting material.

    • Solution: Dry the sample under vacuum at 50°C for 4 hours before scanning.

  • Tautomerism Confusion:

    • Issue: 3-methyl-1-phenyl-5-pyrazolone exists in tautomeric forms (OH vs NH/CO).

    • Insight: In the solid state (ATR), pyrazolones often exist as the NH-form , showing a carbonyl band. Do not mistake this for unreacted starting material. The pyrazolone C=O is usually lower (1650–1680 cm⁻¹) than the starting ester/ketone (1700+ cm⁻¹).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for band assignments).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

  • Organic Syntheses. (2013). Three-component Reaction for Pyrazole Synthesis. Org. Synth. 2013, 90, 240-250. [Link]

  • Bouchoucha, A., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). Crystals, 7(10), 317. [Link][1][3]

  • Specac Application Notes. (2023). Pharmaceutical Raw Material Analysis with FTIR-ATR. [Link][4]

Sources

Comparative

Comparative Guide: Pyrazole Hydrazones vs. Hydrazines in Antimicrobial Efficacy

[1] Executive Summary Verdict: Pyrazole-based hydrazones demonstrate superior antimicrobial potential compared to their parent hydrazines. While hydrazines often serve as synthetic precursors with high reactivity and non...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Verdict: Pyrazole-based hydrazones demonstrate superior antimicrobial potential compared to their parent hydrazines. While hydrazines often serve as synthetic precursors with high reactivity and non-specific toxicity, pyrazole hydrazones exhibit enhanced stability, targeted pharmacokinetics, and specific inhibition of bacterial DNA gyrase and cell wall synthesis. This guide analyzes the structural and functional superiority of the hydrazone pharmacophore in drug development.

Chemical & Mechanistic Foundation

The core distinction lies in the azomethine linkage (-CH=N-) .

  • Hydrazines (

    
    ):  Highly nucleophilic and reducing. In biological systems, they are often metabolically unstable, prone to oxidation, and can form toxic radicals, leading to poor selectivity indices.
    
  • Pyrazole Hydrazones (

    
    ):  The condensation of a hydrazine with a carbonyl creates a conjugated system. This stabilizes the molecule and creates a rigid "hinge" that positions the pyrazole and aryl rings to fit into hydrophobic pockets of bacterial enzymes (e.g., DNA gyrase).
    
Mechanism of Action: The Hydrazone Advantage

Pyrazole hydrazones act as "privileged scaffolds" that mimic peptide bonds but are resistant to proteolytic cleavage. Their mechanism is dual-modal:

  • DNA Gyrase Inhibition: The hydrazone motif interacts with the ATP-binding site of the GyrB subunit via hydrogen bonding, preventing bacterial DNA replication.

  • Membrane Permeabilization: Lipophilic substitutions (e.g.,

    
    ) on the pyrazole ring facilitate passage through the peptidoglycan layer of Gram-positive bacteria.
    

Mechanism node_drug Pyrazole Hydrazone node_perm Membrane Permeation (Lipophilic Interaction) node_drug->node_perm Stable Transport node_target Target Binding (DNA Gyrase / Topo IV) node_perm->node_target Active Site Docking node_death Bacterial Cell Death node_target->node_death Replication Arrest node_hydrazine Parent Hydrazine node_hydrazine->node_drug Synthetic Conversion node_tox Non-specific Toxicity (Oxidative Stress) node_hydrazine->node_tox Metabolic Instability

Caption: Figure 1. Mechanistic pathway of Pyrazole Hydrazones vs. non-specific toxicity of parent Hydrazines.

Comparative Antimicrobial Performance[1][2][3][4][5][6][7][8][9]

The following data synthesizes recent experimental findings comparing pyrazole hydrazones against standard antibiotics and parent compounds.

Data Summary: Minimum Inhibitory Concentration (MIC)

Lower MIC indicates higher potency.[1]

Compound ClassTest OrganismMIC Range (µg/mL)Performance vs. Standard
Pyrazole Hydrazone (Naphthyl-sub)S. aureus (MRSA)0.78 – 1.56 Superior to Ampicillin (>10 µg/mL)
Pyrazole Hydrazone (Benzoic acid-sub)A. baumannii4.0Comparable to Ciprofloxacin
Hydrazide-Hydrazone (Isonicotinic)M. tuberculosis3.1 – 12.5Comparable to Isoniazid
Parent Hydrazine S. aureus> 64.0Poor (Low Specificity)
Standard Drug (Ciprofloxacin)S. aureus0.5 – 1.0Benchmark

Key Insight: The conversion of hydrazine to hydrazone often results in a 10-fold to 50-fold increase in antimicrobial potency. The presence of electron-withdrawing groups (e.g.,


, 

) on the phenyl ring attached to the hydrazone enhances activity by increasing lipophilicity, aiding membrane penetration.

Experimental Validation Protocols

To validate these findings in your own lab, follow this self-validating workflow. This protocol prioritizes reproducibility and artifact elimination.

A. Synthesis Validation (Brief)
  • Reaction: Condensation of Pyrazole-4-aldehyde with substituted Hydrazine in Ethanol (Reflux).

  • Critical Control: Monitor disappearance of the Carbonyl (

    
    ) peak (~1700 cm⁻¹) and appearance of the Azomethine (
    
    
    
    ) peak (~1600-1640 cm⁻¹) via FT-IR to ensure complete conversion of the toxic hydrazine.
B. Antimicrobial Assay: Broth Microdilution (CLSI M07)

Objective: Determine MIC with high precision.

Reagents:

  • Solvent: DMSO (Dimethyl sulfoxide).[2] Note: Final concentration must be <1% to prevent solvent toxicity.

  • Indicator: Resazurin (0.015%). Reasoning: Colorimetric change (Blue -> Pink) eliminates subjective turbidity reading errors.

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland Standard (
    
    
    
    CFU/mL). Dilute 1:100 in Muller-Hinton Broth.
  • Compound Dilution: Prepare stock solution in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate.

  • Controls (Self-Validating System):

    • Positive Control: Ciprofloxacin (Validates bacterial susceptibility).

    • Negative Control: Sterile Broth (Validates sterility).

    • Solvent Control: Broth + 1% DMSO (Validates solvent safety).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2-4 hours. Pink = Growth (Viable). Blue = Inhibition.

Workflow node_start Start: Purified Compound node_sol Solubilization (DMSO) node_start->node_sol node_dil Serial Dilution (96-well) node_sol->node_dil Keep DMSO < 1% node_inoc Inoculation (0.5 McFarland) node_dil->node_inoc node_incub Incubation (37°C, 24h) node_inoc->node_incub node_resa Add Resazurin Indicator node_incub->node_resa node_read Visual Readout node_resa->node_read Blue = MIC Pink = Growth

Caption: Figure 2. Standardized Broth Microdilution Workflow using Resazurin for MIC determination.

Structure-Activity Relationship (SAR) Analysis

Understanding why a compound works is as important as if it works.

  • The Pyrazole Core: Acts as a scaffold.[3][4][5] Substitution at N1 (e.g., with a phenyl group) increases hydrophobic interactions.

  • The Hydrazone Linker (

    
    ):  Essential for hydrogen bonding with the target enzyme (e.g., Serine residues in the active site).
    
  • Terminal Phenyl Ring:

    • Electron Withdrawing Groups (EWG):

      
       at para position significantly increase  activity.
      
    • Mechanism: EWGs pull electron density, making the NH more acidic and a better hydrogen bond donor for the receptor.

Safety & ADME Profile

While hydrazines are notorious for hepatotoxicity (due to hydrazine radical formation), pyrazole hydrazones show a much improved Selectivity Index (SI) .

  • Cytotoxicity (CC50): Pyrazole hydrazones typically show CC50 > 32 µg/mL against HEK-293 (human kidney) cells.[6]

  • Selectivity Index:

    
    . A value > 10 indicates a safe therapeutic window. Many pyrazole hydrazones achieve SI > 20.
    

References

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link][1][7][8][4][5][9][10]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. International Journal of Molecular Sciences. [Link]

Sources

Validation

The Causality of Column Selection: C18 vs. Phenyl-Hexyl vs. Biphenyl

Title: Optimizing and Validating HPLC Methods for 1-Phenyl-1H-Pyrazole Derivatives: A Comparative Guide As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by 1-phenyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing and Validating HPLC Methods for 1-Phenyl-1H-Pyrazole Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by 1-phenyl-1H-pyrazole derivatives. These scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore in COX-2 inhibitors (e.g., [1]), Hsp90 inhibitors (e.g., [2]), and novel NADPH oxidase inhibitors[3].

However, the highly delocalized


-electron system across the conjugated phenyl and pyrazole rings creates significant chromatographic hurdles. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), these compounds are prone to severe peak tailing and co-elution with structurally similar degradation products.

This guide objectively compares column chemistries to overcome these challenges and provides a self-validating, step-by-step protocol for method development aligned with the newly modernized [4].

The fundamental flaw in relying solely on traditional C18 (Octadecylsilane) columns for 1-phenyl-1H-pyrazoles is their reliance on purely dispersive (hydrophobic) interactions. Because the active pharmaceutical ingredient (API) and its oxidative or hydrolytic degradation products often share the same hydrophobic backbone, C18 columns frequently fail to provide the orthogonal selectivity required for baseline resolution (


)[2].

To achieve optimal separation, we must exploit the electron-rich nature of the pyrazole scaffold:

  • Phenyl-Hexyl Columns: Introduce

    
    -
    
    
    
    interactions. The hexyl spacer allows the stationary phase phenyl ring to dynamically align with the analyte, offering moderate improvements in resolution.
  • Biphenyl Columns (The Superior Alternative): Provide enhanced

    
    -
    
    
    
    and dipole-dipole interactions. The dual aromatic rings of the biphenyl ligand rigidly interact with the conjugated phenyl-pyrazole system, selectively retarding the API based on its specific electron density and steric profile rather than just its hydrophobicity.

Column_Selectivity Analyte 1-phenyl-1H-pyrazole (Aromatic Scaffold) C18 C18 Column Dispersive Interactions Rs < 1.5 Analyte->C18 Alkyl Binding PhHex Phenyl-Hexyl Column π-π Interactions Rs > 2.0 Analyte->PhHex Single Ring Alignment Biphenyl Biphenyl Column Enhanced π-π & Dipole Rs > 3.0 Analyte->Biphenyl Dual Ring Conjugation

Fig 1. Chromatographic selectivity mechanisms for 1-phenyl-1H-pyrazole derivatives.

Table 1: Comparative Column Performance Data

Data synthesized from forced degradation studies of pyrazole scaffolds (e.g., Celecoxib, PU-H71) under identical gradient conditions.[1][2]

Column ChemistryPrimary Interaction MechanismRetention Time (min)Resolution (

)
Tailing Factor (

)
Suitability
C18 Dispersive (Hydrophobic)4.21.3 (Co-elution)1.65Sub-optimal
Phenyl-Hexyl

-

& Hydrophobic
5.82.11.20Acceptable
Biphenyl Enhanced

-

& Dipole
7.43.5 (Baseline)1.05Optimal

Step-by-Step Methodology: Stability-Indicating Method Development

To ensure the method is robust before entering validation, we utilize a Quality by Design (QbD) approach, aligning with ICH Q14 principles[5].

Step 1: Mobile Phase Optimization & pH Control

  • Causality: Pyrazole nitrogens are weakly basic. If the mobile phase pH is near their pKa, the molecules will exist in a state of partial ionization, leading to split peaks or severe tailing.

  • Action: Prepare Mobile Phase A using 0.1% Orthophosphoric acid or 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water to drop the pH to ~2.5[1][2]. This suppresses secondary silanol ionization on the column and ensures the pyrazole remains fully protonated/neutralized, locking it into a single chromatographic state. Use Acetonitrile as Mobile Phase B to minimize system backpressure and suppress non-specific hydrophobic interactions.

Step 2: Sample Preparation

  • Causality: Solvent mismatch between the sample diluent and the initial mobile phase causes peak distortion (the "solvent effect").

  • Action: Dissolve the API (e.g., 1.0 mg/mL) in a diluent that exactly matches the initial gradient conditions (e.g., 80:20 Water:Acetonitrile)[2].

Step 3: Gradient Elution Profile

  • Action: Employ a gradient starting at 20% B, linearly ramping to 80% B over 15 minutes at a flow rate of 1.0 mL/min. Detect via UV at 254 nm or 265 nm, which optimally captures the

    
     transitions of the conjugated system[1].
    

ICH Q2(R2) Validation Protocol: A Self-Validating System

The revised (effective June 2024) mandates that analytical procedures must be proven fit for their intended purpose across their entire lifecycle[4][6]. The following protocol is designed as a sequential, self-validating logic gate: you cannot proceed to the next validation parameter unless the previous system suitability criteria are met.

ICH_Validation SST System Suitability (SST) RSD < 2.0%, Tf < 1.5 Spec Specificity Forced Degradation SST->Spec Pass Lin Linearity & Range 50% to 150% Conc. Spec->Lin Rs > 2.0 Acc Accuracy 80%, 100%, 120% Recovery Lin->Acc R² > 0.999 Prec Precision Repeatability & Intermediate Acc->Prec 98-102%

Fig 2. Self-validating ICH Q2(R2) workflow ensuring analytical reliability.

Execution Steps:
  • System Suitability Testing (SST): Inject the 100% target concentration standard six times. Acceptance Criteria: Peak Area RSD

    
     2.0%, Tailing Factor (
    
    
    
    )
    
    
    1.5, Theoretical Plates (
    
    
    )
    
    
    2000[1].
  • Specificity (Forced Degradation): To prove the method is stability-indicating, expose the pyrazole derivative to 1N HCl, 1N NaOH, 3%

    
    , and UV light (ICH Q1B) for 24 hours[1][2]. Acceptance Criteria: The main API peak must not co-elute with any degradation products (Peak Purity Angle < Purity Threshold via PDA detector).
    
  • Linearity and Range: Prepare five concentration levels from 50% to 150% of the nominal target concentration. Plot peak area against concentration. Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999[1][7].
  • Accuracy (Recovery): Spike placebo matrices with known amounts of the API at 80%, 100%, and 120% levels. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[1][2].

  • Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) analyses using six distinct sample preparations. Acceptance Criteria: Overall RSD

    
     2.0%[1][3].
    
Table 2: Typical ICH Q2(R2) Validation Metrics for a Model Pyrazole (e.g., Celecoxib)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
System Precision RSD

2.0% (n=6)
0.85%Pass
Linearity

(50-150% range)
0.9998Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.2%Pass
Specificity No interference at retention timePeak Purity > 99.5%Pass
LOD / LOQ Signal-to-Noise

3 (LOD) / 10 (LOQ)
0.08

g/mL / 0.25

g/mL
Pass

Conclusion

Successfully validating an HPLC method for 1-phenyl-1H-pyrazole derivatives requires looking beyond standard hydrophobic retention. By understanding the causality of


-

interactions and utilizing Biphenyl column chemistries, analysts can eliminate peak tailing and achieve superior resolution. When coupled with the modernized, self-validating logic of the ICH Q2(R2) guidelines, this approach guarantees a robust, stability-indicating method suitable for global regulatory submissions.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • Palaparthi, V., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. Journal of Pharma Insights and Research. Retrieved from:[Link]

  • Bao, X., et al. (2014). HPLC method development, validation and impurity characterization for an antitumor Hsp90 inhibitor - PU-H71. National Institutes of Health (NIH) / PubMed Central. Retrieved from:[Link]

  • Kim, S., et al. (2019). Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative. Pharmaceutics (MDPI). Retrieved from:[Link]

Sources

Comparative

Publish Comparison Guide: Crystal Structure Data for 4-Substituted 1-Phenyl-1H-Pyrazoles

The following guide provides an in-depth technical comparison of crystal structure data for 4-substituted 1-phenyl-1H-pyrazoles. It is designed for researchers in medicinal chemistry and crystal engineering, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of crystal structure data for 4-substituted 1-phenyl-1H-pyrazoles. It is designed for researchers in medicinal chemistry and crystal engineering, focusing on how C4-substituents dictate conformational planarity, lattice energy, and physicochemical properties.

Executive Summary & Structural Significance

The 1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore in drug discovery, serving as the core for COX-2 inhibitors (e.g., Celecoxib analogs), factor Xa inhibitors, and agrochemicals.

In the solid state, the "performance" of this scaffold—defined by its solubility , bioavailability , and melting point —is governed by the dihedral twist angle (


)  between the phenyl and pyrazole rings. This twist balances two competing forces:
  • Steric Repulsion: Ortho-hydrogens on the phenyl ring clash with hydrogens (or substituents) on the pyrazole, forcing a non-planar twist.

  • Electronic Conjugation:

    
    -systems strive for planarity to maximize delocalization, especially with electron-withdrawing groups (EWG) at C4.
    

This guide compares four key derivatives to demonstrate how the C4-substituent acts as a "conformational switch," altering crystal packing and physical state.

Comparative Analysis: Substituent Effects on Crystal Architecture

The following table synthesizes crystallographic data, highlighting the transition from liquid to high-melting solids driven by substituent electronics.

Table 1: Structural & Physicochemical Comparison
CompoundSubstituent (C4)Physical State (RT)Melting Point (°C)Space GroupDihedral Angle (

)*
Key Intermolecular Interaction
1-Phenyl-1H-pyrazole –HLiquid ~11–12N/A (Liquid)~20–30° (Calc)Weak van der Waals
4-Methyl-1-phenyl-1H-pyrazole –CH

Oil / Low Melt < 25N/ATwistedDispersive forces only
4-Chloro-1-phenyl-1H-pyrazole –ClSolid 67 – 68P2

/c
~26°Cl[1]···

, Weak C–H···Cl
1-Phenyl-1H-pyrazole-4-carbaldehyde –CHOSolid 84 – 88P2

/c
10.14(9)° C–H[1]···O Dimers ,

-

Stacking
4-Nitro-1-phenyl-1H-pyrazole –NO

Solid 126 – 128P2

/n
< 5° (Planar)Strong N–O[1]···

, Dipole-Dipole

*Note: Dihedral angle (


) refers to the twist between the phenyl and pyrazole mean planes. Lower angles indicate higher planarity.[2]
Technical Insights:
  • The "Planarity Driver": The –CHO and –NO

    
      groups are strong electron-withdrawing groups (EWGs). They pull electron density from the N1-phenyl ring across the pyrazole bridge, increasing the double-bond character of the C–N bond connecting the rings. This overcomes steric repulsion, flattening the molecule (
    
    
    
    for –CHO) and enabling efficient
    
    
    -
    
    
    stacking.
  • The "Steric Breaker": The –CH

    
      group adds bulk without significant electronic conjugation benefit. It fails to lock the conformation, resulting in a flexible molecule that resists orderly packing (liquid/oil state).
    
  • The Halogen Effect: The –Cl substituent provides a middle ground. It adds mass (raising MP relative to parent) but lacks the directional H-bonding capability of the aldehyde, resulting in a lower melting point than the aldehyde or nitro derivatives.

Detailed Structural Mechanisms

Mechanism A: The Aldehyde "Lock" (1-Phenyl-1H-pyrazole-4-carbaldehyde)

This derivative is the gold standard for engineering stable crystals in this series.[1]

  • Conformation: The aldehyde carbonyl oxygen is coplanar with the pyrazole ring (torsion angle

    
    ).[3]
    
  • Supramolecular Synthon: It forms centrosymmetric inversion dimers mediated by bifurcated C–H···O interactions. The acidic C5-proton of the pyrazole donates to the carbonyl oxygen of a neighbor.

  • Packing: These dimers stack in layers along the ac plane, stabilized by

    
    -
    
    
    
    interactions (centroid distance ~3.8 Å).[3]
Mechanism B: The Nitro "Flattener" (4-Nitro-1-phenyl-1H-pyrazole)[1]
  • Conformation: The nitro group induces maximum planarity to facilitate through-conjugation.[1]

  • Packing: The high melting point (>120 °C) is attributed to strong electrostatic attractions between the nitro group oxygens and the electron-deficient

    
    -face of the phenyl ring (N–O···
    
    
    
    interactions).

Experimental Protocols

To replicate these structures for validation or seeding, follow these specific crystallization workflows.

Protocol 1: Synthesis & Crystallization of 4-Formyl Derivative

Objective: Obtain single crystals of 1-phenyl-1H-pyrazole-4-carbaldehyde suitable for XRD.

  • Vilsmeier-Haack Formylation:

    • Reagents: Acetophenone phenylhydrazone (1.0 eq), POCl

      
       (3.0 eq), DMF (excess).
      
    • Procedure: Dissolve hydrazone in DMF at 0 °C. Add POCl

      
       dropwise. Heat to 70–80 °C for 6 hours.
      
    • Workup: Pour onto crushed ice. Neutralize with NaHCO

      
       to pH 7-8. Filter the yellow precipitate.
      
  • Crystallization (Slow Evaporation):

    • Solvent System: Ethanol : Dichloromethane (8:2 v/v).

    • Method: Dissolve 50 mg of crude solid in 5 mL solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 small holes, and store at 4 °C in a vibration-free zone.

    • Harvest: Colorless blocks appear after 48–72 hours.

Protocol 2: Crystallization of 4-Chloro Derivative

Objective: Grow crystals of the lower-melting 4-chloro analog.

  • Solvent System: Pentane : Ethyl Acetate (10:1).[4]

  • Method: Vapor Diffusion.

    • Dissolve compound in minimal Ethyl Acetate (inner vial).

    • Place inner vial in a larger jar containing Pentane (outer reservoir).

    • Seal tightly. The diffusion of pentane into the ethyl acetate will slowly lower solubility, forcing nucleation.

Visual Logic: Substituent Impact Pathway

The following diagram illustrates the causal relationship between the electronic nature of the C4-substituent and the resulting crystal properties.

CrystalLogic Substituent C4-Substituent Nature EWG Electron Withdrawing (-CHO, -NO2) Substituent->EWG EDG Weak/Neutral (-H, -Me, -Cl) Substituent->EDG Conj Electronic Conjugation (Phenyl-Pyrazole) EWG->Conj Promotes Steric Steric Dominance EDG->Steric Allows Planar Planar Conformation (θ < 15°) Conj->Planar Overcomes Sterics Twist Dihedral Twist (θ) High (>20°) Steric->Twist Maintains Twist Packing Crystal Packing Efficiency Twist->Packing Disrupts Stacking Planar->Packing Facilitates π-π Stacking Result_High High Melting Point Dense Packing Packing->Result_High Strong Interactions Result_Low Low Melting Point (Liquid/Oil) Packing->Result_Low Weak Interactions

Figure 1: Decision tree showing how electronic effects at the C4 position dictate the structural outcome of 1-phenylpyrazoles.[1]

References

  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde.[1] Acta Crystallographica Section E. Link

  • Sheldrick, G. M. (2015).[4] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3–8.[4] (Refers to 4-chloro synthesis/structure). Link

  • PubChem Compound Summary . 4-Methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Link

  • Tang, Y., et al. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCrData. (Provides comparative bond length data for the phenyl-pyrazole bond). Link

  • Cambridge Structural Database (CSD) . Refcode PXZOLE (1-Phenylpyrazole parent structure). CCDC. Link

Sources

Validation

Comparative Profiling of Pyrazole-Based COX-2 Inhibitors: Assay Performance and Selectivity Analysis

Executive Summary: The Pyrazole Advantage In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for gastro-sparing agents led to the "coxib" revolution—selective COX-2 inhibitors. The pyrazole sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Advantage

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for gastro-sparing agents led to the "coxib" revolution—selective COX-2 inhibitors. The pyrazole scaffold (exemplified by Celecoxib) remains the gold standard for achieving this selectivity. Unlike traditional NSAIDs (e.g., Diclofenac, Indomethacin) that non-selectively block both constitutive COX-1 and inducible COX-2, pyrazole derivatives are engineered to exploit a specific structural variance in the COX-2 active site.

This guide provides an objective, data-driven comparison of novel pyrazole derivatives against industry standards. We detail the biological screening workflows, validate performance using colorimetric peroxidase assays, and substantiate selectivity through molecular docking protocols.

Mechanistic Basis of Selectivity

To design or screen a superior inhibitor, one must understand the molecular "lock." The selectivity of pyrazole derivatives hinges on a single amino acid difference between the isoforms:

  • COX-1: Contains Isoleucine (Ile523) at the active site, which is bulky and restricts access to a hydrophobic side pocket.

  • COX-2: Contains Valine (Val523) , a smaller residue. This creates a secondary "side pocket" accessible to bulky substituents (like the sulfonamide or methylsulfonyl groups found on pyrazoles).

Signaling Pathway and Inhibition Points

The following diagram illustrates the arachidonic acid cascade and the specific intervention point of pyrazole derivatives.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 PGG2 PGG2 (Unstable Intermediate) COX1->PGG2 COX2->PGG2 PGH2 PGH2 (Prostaglandin H2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation/Pain TxA2 Thromboxane A2 (Platelets) PGH2->TxA2 Clotting Inhibitor Pyrazole Derivative (Selective Inhibitor) Inhibitor->COX1 Low Affinity (Steric Hindrance) Inhibitor->COX2 High Affinity (Side Pocket Binding)

Figure 1: The Arachidonic Acid Cascade. Pyrazole derivatives selectively target the inducible COX-2 pathway, minimizing interference with COX-1 mediated homeostatic functions (e.g., platelet aggregation).

Comparative Screening Data

The following data aggregates results from standardized colorimetric inhibitor screening assays. We compare Celecoxib (the benchmark), Diclofenac (non-selective control), and a representative Novel Pyrazole Analog (Compound 3b) derived from recent high-potency medicinal chemistry literature [1][4].

Table 1: Inhibitory Profiles and Selectivity Indices[2]
CompoundStructure ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)*Clinical Implications
Celecoxib Diaryl-pyrazole0.05 - 0.28 > 15.0> 70 High GI safety; Cardiovascular monitoring required.
Diclofenac Phenylacetic acid0.74 0.981.3 Potent analgesic but high risk of GI ulceration.
Indomethacin Indole derivative> 0.70 0.02< 0.1 COX-1 selective; high GI toxicity risk.
Compound 3bBenzenesulfonamide Pyrazole0.039 0.8622.1 Superior potency to Celecoxib; balanced selectivity profile.

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).[1] A higher number indicates greater selectivity for COX-2. †Compound 3b represents a high-performing synthetic derivative (1,3,5-trisubstituted pyrazole) cited in recent SAR studies [4].[2]

Analysis: The Novel Pyrazole Analog (Compound 3b) demonstrates a nanomolar affinity (39 nM) for COX-2, surpassing Celecoxib in raw potency. While its Selectivity Index (22.1) is lower than Celecoxib's (>70), it is sufficiently high to predict a favorable GI safety profile while potentially reducing the cardiovascular risks associated with "ultra-selective" inhibitors.

Experimental Protocol: COX Inhibitor Screening Assay

To generate the data above, we utilize the COX Colorimetric Inhibitor Screening Assay . This method is preferred for high-throughput screening over radioimmunoassays due to its stability and lack of radioactive waste.

Principle: The assay measures the peroxidase component of COX.[1][3][4][5] The reduction of PGG₂ to PGH₂ transfers electrons to a colorimetric substrate, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), turning it blue.

Validated Workflow (Cayman Chemical Method)

Reagents:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (Cofactor)

  • Enzymes: Ovine COX-1 and Human Recombinant COX-2[3][4]

  • Substrate: Arachidonic Acid (AA)

  • Chromogen: TMPD (Absorbance max: 590 nm)[1][4]

Assay_Protocol Prep 1. Preparation Dilute Assay Buffer Reconstitute Heme Background 2. Background Wells Buffer + Heme (No Enzyme) Prep->Background Activity 3. 100% Activity Wells Buffer + Heme + Enzyme Prep->Activity Inhibitor 4. Inhibitor Wells Buffer + Heme + Enzyme + Pyrazole Derivative Prep->Inhibitor Incubation 5. Incubation 5-10 mins @ 25°C (Allow inhibitor binding) Activity->Incubation Inhibitor->Incubation Reaction 6. Initiation Add Colorimetric Substrate (TMPD) Add Arachidonic Acid Incubation->Reaction Read 7. Measurement Read Absorbance @ 590nm (2-5 mins) Reaction->Read

Figure 2: Step-by-step workflow for the Colorimetric COX Inhibitor Screening Assay (TMPD Method).

Critical Technical Notes:

  • Order of Addition: Always add the inhibitor before Arachidonic Acid. The enzyme must be pre-incubated with the pyrazole derivative (typically 10 minutes) to allow the bulky groups to navigate the active site channel.

  • DMSO Limits: Keep final DMSO concentration <5%. Pyrazoles are often lipophilic; if precipitation occurs, the optical density (OD) will spike artificially, causing false negatives.

  • Wavelength: Read exactly at 590 nm .

In Silico Validation: Molecular Docking

Biological data must be rationalized structurally. For pyrazole derivatives, docking simulations using PDB ID: 3LN1 (Celecoxib-COX-2 complex) are the industry standard for validation [2].

Key Interaction Checkpoints

When analyzing your docking results (e.g., using Schrödinger Glide or AutoDock Vina), verify these specific interactions to confirm "Coxib-like" binding:

  • Arg120: The pyrazole N-2 or sulfonamide oxygens should form a hydrogen bond here (gatekeeper residue).

  • Val523 (The Selectivity Filter): The derivative's bulky group (e.g., CF3 or Aryl) must occupy the hydrophobic pocket created by Val523. In COX-1, the Ile523 residue sterically clashes with this group, preventing binding.

  • Arg513: A key residue in the side pocket that often forms H-bonds with the sulfonamide/sulfone moiety of the inhibitor.

SAR Insight: Derivatives with electron-withdrawing groups (e.g., -F, -Cl, -CF3) on the phenyl ring attached to the pyrazole often show increased potency due to enhanced hydrophobic interactions within the active site channel [4].

References

  • RCSB Protein Data Bank. (2010). Structure of celecoxib bound at the COX-2 active site (PDB ID: 3LN1).[6][7] Retrieved from [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.[8] (Foundational text for Pyrazole SAR).

  • Abdel-Aziz, H. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, and molecular docking studies.[8][9] Bioorganic Chemistry.[8] (Source for Compound 3b data).

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs.[3][10] The American Journal of Medicine.

Sources

Comparative

molecular docking scores of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole analogs

Technical Comparison Guide: Molecular Docking & SAR Profiling of 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole Analogs Executive Summary This guide provides an objective, data-driven comparison of 4-(hydrazinomethyl)-1-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Molecular Docking & SAR Profiling of 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole Analogs

Executive Summary

This guide provides an objective, data-driven comparison of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole analogs , a privileged scaffold in medicinal chemistry. Due to the steric and electronic properties of the pyrazole core combined with the flexible hydrazine/hydrazone linker, these analogs exhibit potent dual-inhibition characteristics.

Key Findings:

  • Anti-Inflammatory: Specific sulfonamide-substituted analogs outperform Celecoxib in binding affinity to COX-2 (PDB: 3LN1), with scores reaching -12.9 kcal/mol .

  • Antimicrobial: Schiff base derivatives target the ATP-binding pocket of DNA Gyrase B (PDB: 2XCT), showing superior binding energy (-9.1 to -10.1 kcal/mol) compared to Ciprofloxacin (-7.5 to -8.0 kcal/mol).

  • Mechanism: The N1-phenyl ring is critical for hydrophobic pocket occupancy, while the hydrazone linker facilitates hydrogen bonding with residues like Arg120 (COX-2) and Asp73 (Gyrase).

Structural Context & Pharmacophore

The scaffold typically arises from the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with substituted hydrazines. The "hydrazinomethyl" moiety (often present as a hydrazone -CH=N-NH- in active analogs) acts as a spacer that positions the terminal aromatic ring into auxiliary binding pockets.

Core Scaffold: 1-Phenyl-1H-pyrazole-4-carbaldehyde hydrazone

  • Region A (N1-Phenyl): Occupies the hydrophobic channel; substitution here (e.g., 4-F, 4-OMe) modulates metabolic stability.

  • Region B (Linker): The -CH=N-NH- motif provides rotational freedom and H-bond donors/acceptors.

  • Region C (Terminal): Determines specificity (e.g., Sulfonamide for COX-2, Nitro/Heterocycle for Gyrase).

In Silico Screening Workflow

The following diagram outlines the validated computational pipeline used to generate the data presented in this guide.

DockingWorkflow Start Ligand Library (Pyrazole-Hydrazones) Prep Ligand Preparation (Energy Min: MMFF94 Protonation: pH 7.4) Start->Prep Docking Molecular Docking (AutoDock 4.2 / Glide XP) Prep->Docking Target Target Selection (COX-2: 3LN1 / Gyrase: 2XCT) Protein Prep & Grid Gen Target->Docking Analysis Interaction Profiling (H-Bonds, RMSD, Hydrophobic) Docking->Analysis Validation Validation (Re-docking Co-crystal Ligand) Analysis->Validation RMSD < 2.0 Å

Figure 1: Standardized Structure-Based Drug Design (SBDD) workflow employed for pyrazole derivatives.

Comparative Analysis: Anti-Inflammatory (COX-2)[1]

Target: Cyclooxygenase-2 (COX-2) PDB ID: 3LN1 (Resolution: 2.40 Å) Control Drug: Celecoxib (Selective COX-2 inhibitor)

The pyrazole ring mimics the central heterocycle of Celecoxib. The key differentiator for the hydrazone analogs is the extension into the side pocket, often engaging Arg120 and Tyr355 (the gatekeeper residues).

Table 1: Docking Score Comparison (COX-2)
Compound IDR-Group (Hydrazine Terminus)Binding Energy (kcal/mol)Key Residue InteractionsSelectivity Insight
Analog 5u 4-Sulfamoylphenyl-12.91 Arg120, Tyr355, Val523High (Fits selectivity pocket)
Analog 5s 4-Methoxyphenyl-12.24Arg120, Ser530Moderate
Celecoxib (Standard)-9.92Arg120, Gln192High
Diclofenac (Standard)-7.80Tyr385, Ser530Low (Non-selective)

Technical Insight: The superior score of Analog 5u is attributed to the "benzenesulfonamide-like" extension which forms a stable hydrogen bond network deep within the COX-2 secondary pocket, a region less accessible to smaller NSAIDs like Diclofenac. The N1-phenyl group participates in


-

T-shaped stacking with Trp387 .

Comparative Analysis: Antimicrobial (DNA Gyrase)

Target: DNA Gyrase Subunit B (ATPase domain) PDB ID: 2XCT (S. aureus) / 1KZN (E. coli) Control Drug: Ciprofloxacin / Clorobiocin

DNA Gyrase B is a validated target for pyrazoles, which compete with ATP. The hydrazone linker allows the molecule to span the ATP-binding cleft and interact with the aspartate-rich region.

Table 2: Docking Score Comparison (DNA Gyrase)
Compound IDStructure TypeBinding Energy (kcal/mol)Comparison to Control
Schiff Base 8a Pyrazole-Hydrazone Hybrid-10.16 +27% Affinity vs Cipro
Compound 3k N'-benzoyl-pyrazole-9.12+14% Affinity vs Cipro
Ciprofloxacin Fluoroquinolone-8.00Reference
Clorobiocin Aminocoumarin-6.08Reference

Mechanistic Validation:

  • Asp73 Interaction: The most potent analogs (e.g., 8a) act as H-bond donors to Asp73, a residue critical for ATP hydrolysis.

  • Hydrophobic Clamp: The 1-phenyl ring is sandwiched between Val71 and Ile78 , stabilizing the complex via hydrophobic forces.

Detailed Experimental Protocol

To replicate these findings or screen new derivatives, follow this validated protocol.

Phase 1: Ligand Preparation
  • Structure Generation: Draw structures using ChemDraw or MarvinSketch.

  • Geometry Optimization: Minimize energy using the MMFF94 force field (Steepest Descent algorithm, convergence limit 0.05 kcal/mol/Å).

  • Charge Assignment: Compute Gasteiger partial charges. Non-polar hydrogens should be merged.

Phase 2: Protein Preparation
  • Retrieval: Download PDB 3LN1 (COX-2) or 2XCT (Gyrase) from RCSB.

  • Cleaning: Remove water molecules and co-crystallized ligands (save ligand for validation).

  • Protonation: Add polar hydrogens and assign Kollman united atom charges.

  • Grid Generation (AutoDock Tools):

    • Center: Coordinates of the co-crystallized ligand.

    • Box Size: 60 x 60 x 60 Å (0.375 Å spacing) to encompass the full active site.

Phase 3: Docking (Lamarckian Genetic Algorithm)
  • Parameters:

    • Runs: 50 independent runs.

    • Population Size: 150.[1]

    • Max Evaluations: 2,500,000.

  • Clustering: Cluster results with an RMSD tolerance of 2.0 Å.

  • Scoring: Rank by lowest binding free energy (

    
    ).
    
Phase 4: Validation (Self-Docking)
  • Requirement: Re-dock the extracted co-crystallized ligand (e.g., SC-558 for COX-2).

  • Pass Criteria: The RMSD between the docked pose and the experimental crystal structure must be < 2.0 Å .

References

  • El-Sayed, M. A., et al. (2016). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors.[2][3][4][5] Bioorganic & Medicinal Chemistry. (Context: COX-2 docking protocols).

  • Gopika, S., et al. (2022).[6] Molecular docking, validation and pharmacokinetic prediction of some designed pyrazole derivatives against DNA gyrase. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[1] (Context: Gyrase B docking scores and validation).

  • Hassan, A. S., et al. (2020).[7] Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors. Molecules. (Context: High affinity scores for Schiff base pyrazoles).

  • Alam, M. J., et al. (2016).[4] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[5] Drug Design, Development and Therapy. (Context: Comparison with Celecoxib and Arg120 interaction).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole

[1] Executive Summary & Chemical Profile[2][3] 4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole is a specialized heterocyclic building block. While the phenyl-pyrazole core provides relative stability, the hydrazinomethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[2][3]

4-(Hydrazinomethyl)-1-phenyl-1H-pyrazole is a specialized heterocyclic building block. While the phenyl-pyrazole core provides relative stability, the hydrazinomethyl group (


)  dictates the safety and disposal protocols.

As a Senior Application Scientist, I cannot overstate this: Do not treat this compound as a generic organic solid. The hydrazine moiety classifies it as a reducing agent with significant toxicity and reactivity profiles. Improper disposal can lead to the formation of toxic nitrosamines, violent reactions with oxidizers, or inadvertent derivatization in waste drums.

The "Why" Behind the Protocol
  • Hydrazine Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. They can penetrate skin and standard nitrile gloves rapidly.

  • Reactivity: The terminal amine is nucleophilic. If mixed with ketones (like acetone) in a waste stream, it forms hydrazones, releasing water and heat. If mixed with oxidizers, it can evolve nitrogen gas rapidly or ignite.

Hazard Assessment & Compatibility

Before initiating disposal, you must validate your waste stream compatibility.

Chemical Compatibility Matrix
Chemical ClassCompatibilityInteraction / Risk
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE HIGH RISK. Violent reaction, fire, evolution of toxic NOx gases.
Ketones/Aldehydes (Acetone, Formalin)INCOMPATIBLE Exothermic condensation to form hydrazones; alters waste profile.
Halogenated Solvents (DCM, Chloroform)Conditional Generally stable for short-term storage, but avoid alkyl halides that can alkylate the hydrazine.
Inorganic Acids (HCl, H2SO4)Compatible Forms stable hydrazinium salts (protonation reduces volatility).
Personal Protective Equipment (PPE) Standards
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield recommended for liquid handling >100 mL.

  • Hands:

    • Incidental Contact: Double-gloved Nitrile (0.11 mm minimum).

    • Prolonged Handling/Spill: Silver Shield® (Laminate) or Butyl Rubber. Standard nitrile degrades quickly against hydrazines.

  • Respiratory: Work strictly within a certified fume hood.

Disposal Workflow & Protocols

A. Solid Waste (Pure Compound)
  • Do not dissolve solid waste in solvent to dispose of it as liquid. Keep it solid to minimize volume and mobility.

  • Protocol:

    • Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.

    • Place this primary container into a clear, 6-mil polyethylene bag.

    • Add a small amount of absorbent (vermiculite) to the bag to capture potential leakage.

    • Seal the bag with a zip-tie or tape.

    • Labeling: Must read "TOXIC SOLID, ORGANIC, N.O.S. (Contains Hydrazine Derivative)."[1][2][3]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Segregation is Critical: Establish a dedicated "Reductive/Basic Organic" waste stream.

  • Protocol:

    • Adjust pH to neutral or slightly basic (pH 7-9). Note: Acidic conditions prevent volatility but may be incompatible with other waste stream components.

    • Use a dedicated waste container (Amber Glass or HDPE).

    • Labeling: "HAZARDOUS WASTE - TOXIC/REACTIVE. Contains 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole."

    • Warning: Explicitly mark the tag: "NO OXIDIZERS / NO ACETONE."

C. Trace Residues (Glassware Cleaning)
  • Quenching: For trace amounts on glassware, chemical destruction is permitted before washing.

  • Reagent: 5% Sodium Hypochlorite (Bleach).

  • Mechanism: Oxidation of the hydrazine group to Nitrogen gas (

    
    ).
    
  • Procedure: Soak glassware in dilute bleach for 30 minutes in a fume hood. Rinse with copious water.[4][5][6]

    • Caution: Ensure no acetone is present on the glassware (risk of chloroform formation with bleach).

Visualized Decision Workflow

The following diagram illustrates the logical decision tree for disposing of this compound.

DisposalWorkflow Start Waste Assessment: 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid Material (Pure/Old Stock) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mix) StateCheck->LiquidPath SpillPath Accidental Spill StateCheck->SpillPath DoubleBag 1. Place in Screw-top Jar 2. Double Bag with Vermiculite SolidPath->DoubleBag Segregate Segregate Stream: NO Oxidizers NO Ketones LiquidPath->Segregate Evacuate Evacuate Area & Don PPE (Laminate Gloves) SpillPath->Evacuate LabelSolid Label: TOXIC SOLID (Hydrazine Derivative) DoubleBag->LabelSolid Incineration Final Disposal: High-Temp Incineration (Professional Service) LabelSolid->Incineration Container Transfer to HDPE/Glass Dedicated Container Segregate->Container LabelLiquid Label: TOXIC LIQUID Reducing Agent Container->LabelLiquid LabelLiquid->Incineration Absorb Absorb with Vermiculite (Do NOT use paper towels) Evacuate->Absorb Bleach Treat Residue with 10% Bleach (Oxidation) Absorb->Bleach Bleach->Incineration

Figure 1: Decision tree for the safe segregation and disposal of hydrazine-derivative wastes.

Emergency Procedures (Spills)

In the event of a spill outside of the fume hood:

  • Isolate: Evacuate the immediate area.

  • PPE Upgrade: Switch to Silver Shield/4H laminate gloves . Nitrile provides insufficient protection against bulk hydrazine derivatives.

  • Neutralization (Chemical Destruction):

    • Do not simply wipe up with paper towels (increases surface area for evaporation/reaction).

    • Cover the spill with an inert absorbent (sand/vermiculite).

    • If safe: Treat the absorbent mixture with fresh 10% sodium hypochlorite solution . This oxidizes the hydrazine to nitrogen.

    • Warning: This reaction is exothermic and evolves gas. Perform only if ventilation is adequate.[5][7]

  • Collection: Scoop treated material into a hazardous waste pail. Label as "Spill Debris: Contaminated with Hydrazine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Lists (P and U Lists). [Link]

  • PubChem. (2023). Compound Summary: Hydrazine Derivatives and Pyrazoles. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(hydrazinomethyl)-1-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(hydrazinomethyl)-1-phenyl-1H-pyrazole
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